Boric acid, pinacol ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327249 | |
| Record name | Boric acid pinacol ester | |
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Molecular Weight |
143.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-59-9 | |
| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Boric Acid, Pinacol Esters in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boric acid, pinacol esters, commonly known as pinacol boronic esters, have become indispensable tools in the arsenal of synthetic organic chemists. Their remarkable stability, versatility, and broad functional group tolerance have established them as crucial intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the core functions of pinacol boronic esters in organic synthesis, with a primary focus on their celebrated role in the Suzuki-Miyaura cross-coupling reaction. We will delve into quantitative data, detailed experimental protocols, and the fundamental mechanisms that govern their reactivity.
Pinacol boronic esters are organoboron compounds characterized by a boronic acid moiety protected by a pinacol group. This structural feature imparts significantly greater stability compared to their corresponding free boronic acids, making them easier to handle, purify, and store.[1][2] This enhanced stability is a key factor in their widespread adoption, as it allows for more reproducible and higher-yielding reactions, especially in the later stages of complex syntheses.[1][3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent role of pinacol boronic esters is as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This Nobel Prize-winning reaction is a powerful method for the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms, and is widely used to synthesize biaryls, vinylarenes, and polyenes.[4][5]
The general scheme for the Suzuki-Miyaura cross-coupling reaction is as follows:
R¹-X + R²-B(pin) → [Pd catalyst, base] → R¹-R²
Where:
-
R¹ is an aryl, vinyl, or alkyl group.
-
X is a halide (I, Br, Cl) or a triflate.
-
R²-B(pin) is the pinacol boronic ester.
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond, forming a Pd(II) complex.[4][5][6]
-
Transmetalation: The organic group (R²) from the pinacol boronic ester is transferred to the palladium center, displacing the halide or triflate. This step is often the rate-determining step and is facilitated by a base.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Substrate Scope and Reaction Yields
The Suzuki-Miyaura reaction using pinacol boronic esters is known for its broad substrate scope, tolerating a wide variety of functional groups on both the electrophilic and nucleophilic partners. The following tables summarize representative examples of this reaction, showcasing the yields obtained with different substrates.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid Pinacol Ester
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 3 | 3-Chloropyridine | 3-Phenylpyridine | 85 |
| 4 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 90 |
| 5 | 2-Bromo-5-fluorotoluene | 5-Fluoro-2-methylbiphenyl | 88 |
Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent (e.g., dioxane, toluene, or DMF) at elevated temperatures.[7][8][9][10][11]
Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Heteroarylboronic Acid Pinacol Esters
| Entry | Heteroarylboronic Acid Pinacol Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(4-Methylphenyl)thiophene | 91 |
| 2 | 3-Furylboronic acid pinacol ester | 3-(4-Methylphenyl)furan | 87 |
| 3 | 2-Pyridylboronic acid pinacol ester | 2-(4-Methylphenyl)pyridine | 83 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | 1-Methyl-4-(4-methylphenyl)-1H-pyrazole | 89 |
| 5 | 5-Indolylboronic acid pinacol ester | 5-(4-Methylphenyl)indole | 80 |
The yields can be influenced by the choice of catalyst, ligand, base, and solvent, and optimization is often necessary for challenging substrates.[7][9]
Experimental Protocols
Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation
The Miyaura borylation is a common method for the synthesis of pinacol boronic esters from aryl halides or triflates and bis(pinacolato)diboron (B₂pin₂).[12]
Reaction:
Ar-X + B₂pin₂ → [Pd catalyst, base] → Ar-B(pin) + X-B(pin)
Experimental Workflow:
Caption: General workflow for the synthesis of a pinacol boronic ester.
Detailed Methodology (Example: Synthesis of 4-Phenylphenylboronic acid pinacol ester):
-
Reagents and Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1,1'-biphenyl (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Solvent and Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenylphenylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling using a Pinacol Boronic Ester
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology (Example: Synthesis of 4-Methoxy-4'-methylbiphenyl):
-
Reagents and Setup: In a round-bottom flask, combine 4-bromo-1-methylbenzene (1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Solvent and Inert Atmosphere: Add a mixture of toluene and water (e.g., 4:1 v/v). Purge the mixture with an inert gas for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by flash chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Development
Pinacol boronic esters are of paramount importance in the pharmaceutical industry.[3][13] Their stability and predictable reactivity make them ideal for use in the later stages of the synthesis of active pharmaceutical ingredients (APIs).[3] The Suzuki-Miyaura coupling allows for the modular assembly of complex molecules, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). By coupling different aryl or heteroaryl pinacol boronic esters with a common core structure, libraries of potential drug candidates can be rapidly synthesized and screened for biological activity.
Furthermore, the boronic acid moiety itself can be a pharmacophore, capable of forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes.[13] This has led to the development of boronic acid-containing drugs, such as the proteasome inhibitor bortezomib. The pinacol ester serves as a stable precursor that can be hydrolyzed in vivo to release the active boronic acid.
Conclusion
Boric acid, pinacol esters are more than just stable alternatives to boronic acids; they are enabling reagents that have significantly advanced the field of organic synthesis. Their central role in the robust and versatile Suzuki-Miyaura cross-coupling reaction has made the construction of previously challenging carbon-carbon bonds a routine procedure in both academic and industrial laboratories. The ability to precisely and efficiently construct complex molecular frameworks using pinacol boronic esters will continue to drive innovation in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pinacol Boronate Esters: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Pinacol boronate esters have emerged as indispensable synthetic intermediates in modern organic chemistry, particularly within the realm of pharmaceutical and materials science. Their remarkable stability, versatility, and ease of handling have solidified their position as crucial building blocks in the construction of complex molecular architectures. This guide provides a comprehensive overview of the core structure, physicochemical properties, synthesis, and diverse applications of pinacol boronate esters, with a special focus on their role in drug discovery and development.
Core Structure and Inherent Properties
Pinacol boronate esters are organoboron compounds characterized by a boron atom covalently bonded to two oxygen atoms of a pinacol ligand, forming a five-membered dioxaborolane ring. The third valence of the boron atom is occupied by an organic substituent (R), which can be an alkyl, alkenyl, or aryl group.
The boron atom in pinacol boronate esters is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This configuration, with its vacant p-orbital, imparts Lewis acidic character to the boron atom.
Structural Parameters
The structural integrity of the dioxaborolane ring is a key determinant of the stability and reactivity of pinacol boronate esters. Crystallographic studies have provided precise measurements of bond lengths and angles, offering insights into their molecular geometry.
| Bond | Typical Length (Å) |
| B-C | 1.55 - 1.58 |
| B-O | 1.35 - 1.37 |
| C-O | 1.45 - 1.47 |
| C-C (ring) | 1.54 - 1.56 |
| C-C (methyl) | 1.52 - 1.54 |
| Angle | Typical Value (°) |
| O-B-O | 110 - 114 |
| O-B-C | 122 - 126 |
| B-O-C | 110 - 113 |
| O-C-C (ring) | 103 - 106 |
Physicochemical Properties
Pinacol boronate esters are generally crystalline solids or high-boiling liquids, exhibiting good solubility in a wide range of organic solvents. A defining characteristic is their enhanced stability compared to their corresponding boronic acids, particularly towards hydrolysis and oxidation.[1] This stability allows for easier purification by silica gel chromatography and prolonged storage.
However, they are not completely impervious to hydrolysis, especially under acidic or basic conditions, which can lead to the corresponding boronic acid and pinacol. The rate of hydrolysis is influenced by the electronic nature of the organic substituent; electron-withdrawing groups on an aryl ring, for instance, can increase the susceptibility to hydrolysis.[2][3][4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of pinacol boronate esters. ¹H, ¹³C, and ¹¹B NMR provide valuable information for structure elucidation and purity assessment.
NMR Spectroscopic Data
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H | 1.2 - 1.4 | A characteristic singlet for the four equivalent methyl groups on the pinacol moiety. The chemical shift of the organic substituent (R) depends on its specific structure. |
| ¹³C | ~83 - 84 | A signal corresponding to the quaternary carbons of the pinacol group attached to the oxygen atoms. |
| ¹¹B | 20 - 35 | A broad singlet is typically observed for the sp²-hybridized boron atom. The exact chemical shift is sensitive to the electronic environment of the boron atom. |
Synthesis of Pinacol Boronate Esters
Several robust and versatile methods have been developed for the synthesis of pinacol boronate esters, catering to a wide array of substrates and functional groups.
Miyaura Borylation Reaction
The palladium-catalyzed Miyaura borylation is one of the most widely employed methods for the synthesis of aryl and vinyl pinacol boronate esters. This reaction involves the cross-coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Esterification of Boronic Acids
A straightforward and common method for preparing pinacol boronate esters is the direct esterification of the corresponding boronic acid with pinacol. This reaction is typically carried out in an organic solvent, often with a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the ester product.[5]
Experimental Protocols
General Procedure for the Miyaura Borylation of an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl pinacol boronate ester.
General Procedure for the Esterification of a Boronic Acid with Pinacol
-
Reaction Setup: In a round-bottom flask, dissolve the boronic acid (1.0 mmol) and pinacol (1.0-1.2 mmol) in a suitable solvent (e.g., toluene, dichloromethane, or THF).
-
Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Alternatively, for azeotropic removal of water, use a Dean-Stark apparatus with toluene as the solvent and heat to reflux.
-
Reaction: Stir the reaction mixture at room temperature or with heating for 1-24 hours. Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.
-
Work-up: Filter off the dehydrating agent (if used). Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pinacol boronate ester is often pure enough for subsequent use. If necessary, it can be further purified by crystallization or silica gel chromatography.[5]
Protocol for ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the pinacol boronate ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass.[6][7]
-
Instrument Setup: Use a multinuclear NMR spectrometer equipped with a boron-observe probe.
-
Acquisition Parameters: Acquire the ¹¹B NMR spectrum with a spectral width appropriate for the expected chemical shift range (typically -20 to 60 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹¹B nucleus has a low gyromagnetic ratio. A relaxation delay of 1-5 seconds is generally adequate.[8]
-
Processing: Process the free induction decay (FID) with an exponential multiplication to improve the signal-to-noise ratio. The resulting spectrum should show a broad singlet characteristic of the tetracoordinate boron in the pinacol boronate ester.
Applications in Drug Development
Pinacol boronate esters are pivotal in modern drug discovery, primarily serving as versatile building blocks for the synthesis of complex organic molecules with potential therapeutic applications.[9]
Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds.[10] This reaction is extensively used in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many marketed drugs.
Beyond the Suzuki-Miyaura reaction, pinacol boronate esters participate in a variety of other important transformations:
-
Chan-Lam Coupling: For the formation of carbon-heteroatom (C-N, C-O) bonds.
-
Liebeskind-Srogl Coupling: A palladium-catalyzed, copper-mediated cross-coupling of thioesters with boronic acids.
-
Petasis Reaction: A multicomponent reaction to form substituted amines.
Furthermore, the boronic acid moiety, often masked as a pinacol ester during synthesis, can itself be a pharmacophore. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib , have demonstrated significant clinical success.[11] The pinacol ester serves as a stable precursor that can be deprotected in the final synthetic step to reveal the active boronic acid.
More recently, pinacol boronate esters are being explored as precursors for Positron Emission Tomography (PET) imaging agents and as covalent inhibitors that can form reversible covalent bonds with target proteins.
Conclusion
Pinacol boronate esters are a cornerstone of modern synthetic organic chemistry, offering a unique combination of stability, reactivity, and versatility. Their well-defined structure and predictable properties make them invaluable tools for researchers and scientists in the pharmaceutical industry. The continued development of novel synthetic methods and the expanding scope of their applications in areas such as covalent inhibition and PET imaging ensure that pinacol boronate esters will remain at the forefront of innovation in drug discovery and development for the foreseeable future.
References
- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. NMR Protocols [nmr.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 10. nbinno.com [nbinno.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and preparation of boric acid, pinacol ester for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Preparation of Boric Acid Pinacol Esters
Introduction
Boric acid pinacol esters, also known as pinacol boronate esters or Bpin esters, have become indispensable reagents in modern organic synthesis. Their prominence is largely due to their enhanced stability, ease of handling, and purification compared to their corresponding free boronic acids.[1] While boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and protodeboronation, the pinacol group shields the boron atom, rendering the ester significantly more stable to air and moisture.[1][2] This stability makes them ideal for multi-step syntheses and compatible with a wide range of reaction conditions, including silica gel chromatography.[1]
Their primary application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is a cornerstone of medicinal chemistry and materials science, used in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[4][5] This guide provides an in-depth overview of the core methodologies for synthesizing and purifying boric acid pinacol esters for laboratory use, targeting researchers, scientists, and professionals in drug development.
Core Synthesis Methodologies
Several robust methods exist for the synthesis of boric acid pinacol esters. The choice of method often depends on the starting material's availability and functional group tolerance.
Esterification of Boronic Acids with Pinacol
The most direct route to a pinacol boronate ester is the condensation reaction between a boronic acid and pinacol. This reaction is typically driven by the removal of water, often accomplished by using a dehydrating agent like magnesium sulfate (MgSO₄) or through azeotropic distillation.[6] This method is advantageous for its simplicity and is often used when the corresponding boronic acid is commercially available or easily prepared.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Fundamental Principles of Miyaura Borylation Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters from aryl and vinyl halides. These products are pivotal intermediates, most notably in the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds. This guide provides a comprehensive overview of the core principles of Miyaura borylation, including its mechanism, key components, reaction conditions, and detailed experimental protocols.
Core Concepts and Reaction Mechanism
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2][3] The reaction exhibits broad functional group tolerance and proceeds under relatively mild conditions, making it a highly valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][4]
The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.
Catalytic Cycle of Miyaura Borylation
References
boric acid, pinacol ester CAS number and chemical identifiers
An In-Depth Technical Guide to Boric Acid Pinacol Esters for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of boric acid pinacol esters, focusing on the pivotal reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) and its derivatives. These organoboron compounds are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, primarily for their role as precursors in carbon-carbon and carbon-heteroatom bond-forming reactions.
Distinguishing Key Boric Acid Pinacol Ester Compounds
In chemical literature and commercial catalogs, the term "boric acid, pinacol ester" can refer to two distinct but related compounds. It is crucial for researchers to differentiate between them, as their reactivity and applications differ significantly. Pinacolborane (HBpin) is the most common and versatile reagent in this class.
| Identifier | Pinacolborane (HBpin) | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 25015-63-8[1][2] | 25240-59-9[3][4][5] |
| Systematic Name | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][6][7] | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[3] |
| Alternate Names | This compound | 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol |
| Molecular Formula | C₆H₁₃BO₂[6] | C₆H₁₃BO₃[3][8] |
| InChI Key | LZPWAYBEOJRFAX-UHFFFAOYSA-N[2] | ZZPNDIHOQDQVNU-UHFFFAOYSA-N[3][4][5] |
| Key Feature | Contains a reactive Boron-Hydrogen (B-H) bond[1][7] | Contains a Boron-Hydroxyl (B-OH) group |
Core Reagent Profile: Pinacolborane (CAS: 25015-63-8)
Pinacolborane, often abbreviated as HBpin, is a colorless liquid that serves as a cornerstone reagent for the synthesis of pinacol boronate esters through processes like hydroboration and borylation.[1][6] These resulting esters are valued for their stability, ease of handling, and broad utility as coupling partners in reactions such as the Suzuki-Miyaura cross-coupling.[4][6]
Chemical and Physical Properties
| Property | Value |
| Molar Mass | 127.98 g·mol⁻¹ |
| Appearance | Colorless liquid[6][7] |
| Density | 0.882 g/cm³ at 25 °C[6][9] |
| Boiling Point | 42–43 °C at 50 mmHg[6][9] |
| Refractive Index (n²⁰/D) | 1.396[9] |
| Solubility | Miscible with ether, dichloromethane, THF, and other organic solvents[9] |
Key Applications in Drug Development and Organic Synthesis
The unique reactivity of the B-H bond in pinacolborane makes it a versatile tool for medicinal chemists.[1][10]
-
Hydroboration: HBpin adds across alkenes and alkynes to form pinacol boronate esters. This reaction is often catalyzed by transition metals and offers high regio- and stereoselectivity, which is advantageous over other hydroboration reagents.[6]
-
C-H Borylation: Pinacolborane enables the direct functionalization of otherwise inert C-H bonds, creating aryl and alkyl boronates.[10] This strategy simplifies synthetic routes to complex molecules by avoiding the need for pre-functionalized starting materials like organic halides.[10][11]
-
Precursor to Suzuki-Miyaura Cross-Coupling Reagents: The pinacol boronate esters synthesized using HBpin are robust and essential building blocks for Suzuki-Miyaura reactions, a fundamental method for constructing C-C bonds in many pharmaceutical agents.[4][6][10]
-
Reduction of Functional Groups: HBpin can be used for the catalyst-free hydroboration (reduction) of aldehydes, ketones, and carboxylic acids.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pinacolborane and its subsequent use in a cornerstone borylation reaction.
Protocol 1: Synthesis of Pinacolborane via Dichloroborane
This method, adapted from patent literature, describes a high-yield synthesis suitable for industrial-scale production.[12][13]
Materials:
-
Dichloroborane solution in dioxane (1.0 mol/L)
-
Pinacol (1.0 equivalent)
-
Triethylamine (2.0 equivalents)
-
Dichloromethane (anhydrous)
-
Nitrogen gas supply
-
500 mL four-neck round-bottom flask
Procedure:
-
Under a nitrogen atmosphere, add 100 mL of dichloromethane to a 500 mL four-neck round-bottom flask.[13]
-
Cool the flask to 0 °C using an ice bath.[13]
-
Add 100 mL of a 1.0 M dichloroborane solution in dioxane.[13]
-
Add 11.82 g (0.1 mol) of pinacol to the reaction mixture.[13]
-
Slowly add 20.24 g (0.2 mol) of triethylamine dropwise. The pH of the reaction mixture should reach 11 after the addition is complete.[13]
-
Allow the mixture to warm to 20 °C and stir for 12 hours.[13]
-
Filter the resulting solid under a nitrogen atmosphere.[13]
-
The filtrate is subjected to vacuum distillation to yield the final product, pinacolborane. A typical yield is around 88%.[13]
Protocol 2: Palladium-Catalyzed Miyaura Borylation of an Aryl Halide
This protocol is a general procedure for synthesizing aryl boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[14][15][16]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (1.5 mmol).[15]
-
Add 5 mL of anhydrous 1,4-dioxane to the flask via syringe.[15]
-
Stir the reaction mixture at 80-100 °C.[15]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15]
-
Upon completion, cool the reaction mixture to room temperature.[15]
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove inorganic salts.[15]
-
Wash the filtrate with water and then with brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure aryl boronate ester.
References
- 1. nbinno.com [nbinno.com]
- 2. Pinacolborane | C6H12BO2 | CID 6364989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 25240-59-9 [smolecule.com]
- 4. This compound | 25240-59-9 | Benchchem [benchchem.com]
- 5. This compound | 25240-59-9 [sigmaaldrich.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Pinacolborane - Wikipedia [en.wikipedia.org]
- 8. This compound | 25240-59-9 | FB160522 [biosynth.com]
- 9. Pinacolborane | 25015-63-8 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Borylation - Wordpress [reagents.acsgcipr.org]
- 12. Page loading... [guidechem.com]
- 13. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Miyaura Borylation Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of Pinacol Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Pinacol boronate esters have become indispensable reagents in modern organic synthesis, prized for their stability, versatility, and broad functional group tolerance. This guide provides a comprehensive overview of their reactivity, focusing on key transformations relevant to pharmaceutical and materials science research. It includes quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms to facilitate a deeper understanding and practical application of these powerful synthetic tools.
Introduction to Pinacol Boronate Esters
Pinacol boronate esters are organoboron compounds featuring a boronic acid moiety protected by a pinacol group. This protection imparts greater stability compared to their corresponding boronic acids, making them easier to handle, purify, and store.[1] They are typically crystalline solids or high-boiling oils that are soluble in a wide range of organic solvents. Their robust nature and predictable reactivity have made them central to the construction of complex molecular architectures in drug discovery and development.
Key Reactivity Patterns
The utility of pinacol boronate esters stems from their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] Pinacol boronate esters are widely used in this reaction due to their stability and ease of handling. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with the boronate species and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]
The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of representative reaction conditions and yields.
| Entry | Aryl Halide | Pinacol Boronate Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 74 | [4] |
| 2 | 4-Iodoanisole | Phenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃ (2), PPh₃ (4) | KOt-Bu | Toluene | 70 | >95 | [5] |
| 3 | 4-Chloroanisole | Phenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃ (2), XPhos (4) | KOt-Bu | Toluene | 110 | 85 | [5] |
| 4 | Aryl Chloride | R²(CH₂)₂Bpin | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 70-90 | [6] |
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed reaction that synthesizes boronate esters from aryl or vinyl halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7] This reaction is highly valued for its mild conditions and excellent functional group tolerance, providing access to a wide array of pinacol boronate esters that may be difficult to prepare using traditional methods involving organolithium or Grignard reagents.[8]
A general procedure for the palladium-catalyzed borylation of an aryl halide is as follows:
-
To an oven-dried flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., dioxane, 5 mL) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl pinacol boronate ester.
Metal-Free Borylation of Arylamines
An increasingly important method for the synthesis of aryl pinacol boronates is the metal-free borylation of arylamines. This approach, often proceeding via a Sandmeyer-type mechanism, offers a significant advantage by avoiding potential metal contamination in the final product.[9] The reaction typically involves the diazotization of an arylamine followed by a radical-mediated borylation with a diboron reagent.
The conversion of an arylamine to an aryl pinacol boronate ester under metal-free conditions generally follows the pathway illustrated below. An arylamine is first converted to a diazonium salt, which then undergoes a radical reaction with a diboron reagent to form the C-B bond.[9]
This method has been successfully applied to a variety of arylamines, affording the corresponding pinacol boronates in good yields.
| Entry | Arylamine | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | B₂pin₂, tBuONO | MeCN | RT | 1-2 | 75 | |
| 2 | 4-Bromoaniline | B₂pin₂, tBuONO | MeCN | RT | 1-2 | 68 | |
| 3 | 4-Nitroaniline | B₂pin₂, tBuONO | MeCN | RT | 1-2 | 85 | |
| 4 | 2-Aminobenzonitrile | B₂pin₂, tBuONO | MeCN | 80 | 4 | 82 | [10] |
A representative procedure for the metal-free borylation of an arylamine is as follows:
-
To a solution of the arylamine (1.0 mmol) in acetonitrile (3 mL) is added bis(pinacolato)diboron (1.1 mmol).
-
tert-Butyl nitrite (1.5 mmol) is then added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 1-2 hours, during which a color change is typically observed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure aryl pinacol boronate ester.
Stability and Reactivity: Pinacol Boronate Esters vs. Boronic Acids
While boronic acids are often more reactive in Suzuki-Miyaura couplings, this higher reactivity comes at the cost of lower stability.[1][11] Boronic acids are prone to decomposition, particularly protodeboronation, which can negatively impact their shelf-life and reaction yields.[1] Pinacol boronate esters, in contrast, offer enhanced stability, making them easier to handle and purify.[1] This stability is a significant advantage in complex, multi-step syntheses where the purity and reliability of starting materials are paramount.
Comparative Reactivity Data
Kinetic studies have shown that the transmetalation step in the Suzuki-Miyaura reaction is generally faster with boronic acids than with their corresponding pinacol esters. However, the overall efficiency and isolated yields can be higher with pinacol boronates due to their superior stability.[1][12]
| Boron Reagent | Relative Rate of Transmetalation (k_rel) | Stability | Reference |
| Arylboronic Acid | 1.00 | Lower | [12] |
| Aryl Pinacol Boronate | Slower (sigmoidal kinetics) | Higher | [1][12] |
| Aryl Catechol Boronate | ~4.3 | Moderate | [12] |
Conclusion
Pinacol boronate esters are highly valuable and versatile intermediates in organic synthesis. Their stability, coupled with their broad reactivity in key transformations such as the Suzuki-Miyaura cross-coupling and Miyaura borylation, has solidified their importance in the synthesis of pharmaceuticals and advanced materials. The development of milder and more sustainable synthetic routes to these compounds, such as metal-free borylations, continues to expand their utility and appeal to the scientific community. This guide provides a foundational understanding of their reactivity, supported by quantitative data and practical experimental protocols, to aid researchers in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 10. Synthesis of pinacol arylboronates from aromatic amines: a metal-free transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Suzuki-Miyaura Cross-Coupling with Boronic Esters: A Technical Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. While traditionally employing boronic acids, the use of boronic esters has gained significant traction due to their enhanced stability, ease of handling, and amenability to purification.[3] This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing boronic esters, focusing on the core mechanism, experimental considerations, and quantitative data to inform reaction optimization for researchers, scientists, and drug development professionals.
Core Principles: Mechanism of the Suzuki-Miyaura Coupling with Boronic Esters
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with boronic esters proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4] A key feature of using boronic esters is that they can participate directly in the transmetalation step without prior hydrolysis to the corresponding boronic acid, a finding supported by structural, kinetic, and computational investigations.[1]
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with boronic esters.
1. Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex (Pd(0)Ln), forming a palladium(II) intermediate (R-Pd(II)-X L_n).[4] The reactivity of the organic halide generally follows the trend I > Br > Cl > F. For less reactive chlorides, the use of bulky, electron-donating phosphine ligands on the palladium catalyst can facilitate this step.[4]
2. Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic ester, forming a more nucleophilic boronate species.[5] This "ate" complex then reacts with the palladium(II) intermediate to form a new diorganopalladium(II) complex (R-Pd(II)-R' L_n) and displaces the halide.[6] The choice of base is critical and can significantly influence the reaction rate and yield.[6]
3. Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired carbon-carbon bond in the product (R-R') and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]
Boronic Esters vs. Boronic Acids: A Comparative Overview
The choice between a boronic acid and a boronic ester is a critical decision in planning a Suzuki-Miyaura coupling. While boronic acids are generally more reactive, this comes at the cost of lower stability.[3] Boronic esters, particularly pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store for extended periods.[3] This stability is a considerable advantage in complex, multi-step syntheses common in drug development.[2]
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol) |
| Reactivity | Generally higher, leading to faster reaction times.[3] | Generally lower, may require more forcing conditions. |
| Stability | Prone to decomposition (protodeboronation, oxidation).[3] | Significantly more stable, often crystalline solids.[3] |
| Handling & Storage | Often requires an inert atmosphere and low temperatures.[3] | Stable at room temperature and easy to handle in air.[3] |
| Purification | Can be challenging due to decomposition.[3] | Readily purified by standard techniques like column chromatography.[3] |
| Purity | Often contain varying amounts of boroxines (anhydrides). | High purity is more easily attainable. |
Experimental Protocols: A Practical Guide
The successful execution of a Suzuki-Miyaura coupling with boronic esters depends on the careful selection of reagents and reaction conditions. Below is a general experimental workflow and a representative protocol.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Pinacol Ester
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 - 5 mol%)
-
Base (e.g., Cs2CO3, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic pinacol ester, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.
-
Sparge the resulting mixture with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 5 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data: Reaction Rates and Yields
The choice of boronic ester can have a significant impact on the rate of transmetalation. Kinetic studies have provided valuable insights into the relative reactivity of different boron reagents.
| Entry | Boron Reagent | Relative Rate of Transmetalation |
| 1 | Arylboronic acid | 1.0 |
| 2 | Pinacol arylboronic ester | ~0.1 |
| 3 | Diisopropyl arylboronic ester | ~0.5 |
| 4 | Boroxine | ~9.3 |
| 5 | α-Hydroxyisobutyrate boronic ester | ~0.24 |
Data adapted from kinetic studies. Relative rates are approximate and can vary with specific substrates and conditions.[2]
While boronic acids often exhibit faster initial reaction rates, the enhanced stability of boronic esters can lead to higher overall isolated yields, especially in complex syntheses where the starting materials may be exposed to reaction conditions for extended periods.[3]
Conclusion
The Suzuki-Miyaura cross-coupling reaction with boronic esters is a powerful and versatile tool in modern organic synthesis. Their superior stability and ease of handling compared to boronic acids make them particularly attractive for applications in drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and consideration of the inherent reactivity differences between boron reagents are paramount to achieving high yields and purity in the desired coupled products. This guide provides a foundational understanding to aid researchers in the successful application and optimization of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
An In-depth Technical Guide to 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolboronic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacolboronic acid, is a versatile and important reagent in modern organic synthesis. As a stable, crystalline solid, it serves as a convenient precursor to a wide array of boronic esters, which are pivotal building blocks in the construction of complex organic molecules. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, along with detailed experimental protocols for its synthesis, purification, and application in common synthetic transformations.
Core Physical and Chemical Properties
While specific experimental data for some physical properties of pure 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively reported in publicly available literature, its general characteristics and those of closely related pinacol boronic esters provide valuable insights.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 25240-59-9 | - |
| Molecular Formula | C₆H₁₃BO₃ | - |
| Molecular Weight | 143.98 g/mol | - |
| IUPAC Name | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - |
| Synonyms | Pinacolboronic acid, Boric acid, pinacol ester | - |
| Physical State | Solid | General observation for this compound class. |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Generally soluble in organic solvents such as chloroform, ethers, and ketones. Limited solubility in hydrocarbons.[1][2] | Data for related phenylboronic acid and its pinacol ester.[1][2] |
Chemical Properties and Stability
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits the characteristic reactivity of a boronic acid precursor. The pinacol protecting group imparts greater stability compared to the corresponding free boronic acid, making it easier to handle and store.
Key Reactivity and Stability Aspects:
-
Hydrolysis: Like other boronic esters, it is susceptible to hydrolysis to form boric acid and pinacol, particularly in the presence of moisture or in protic solvents. This equilibrium is a critical consideration in its storage and use.[2]
-
Reactivity in Cross-Coupling: The boronic acid moiety can be readily transferred to a transition metal catalyst, typically palladium, initiating the catalytic cycle of cross-coupling reactions.
-
Storage: It should be stored in a cool, dry place under an inert atmosphere to minimize degradation.
Synthesis and Purification
The synthesis of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is conceptually straightforward, involving the esterification of boric acid with pinacol.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Experimental Protocol: Synthesis
This protocol is a general procedure based on the synthesis of related pinacol boronic esters. Optimization may be required.
Materials:
-
Boric acid
-
Pinacol
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add boric acid (1 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient volume of anhydrous toluene to suspend the reactants.
-
If using toluene, attach a Dean-Stark apparatus and a reflux condenser. If using THF, add activated 4Å molecular sieves.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or chromatography.
Experimental Protocol: Purification
Purification of pinacol boronic esters can be challenging due to their Lewis acidic nature, which can lead to strong adsorption on silica gel. A modified chromatographic method can improve recovery.
Materials:
-
Crude 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Silica gel
-
Boric acid
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Chromatography column
Procedure for Boric Acid-Impregnated Silica Gel Chromatography: [1][3]
-
Prepare a slurry of silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
-
Remove the solvent by filtration and dry the silica gel under vacuum.
-
Pack a chromatography column with the boric acid-impregnated silica gel.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with an appropriate solvent system, monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Chemical Reactivity and Applications
The primary application of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a precursor to various organoboronic esters for use in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.
General Signaling Pathway for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide (1 equivalent)
-
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or the corresponding organoboronic ester, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl/vinyl halide, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.3 | s | 12H | -C(CH₃)₂ |
| Broad signal | s | 1H | B-OH |
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (ppm) | Assignment |
| ~24-25 | -C(CH₃)₂ |
| ~83-84 | -C(CH₃)₂ |
IR Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| ~3600-3200 (broad) | O-H stretch (B-OH) |
| ~2980-2850 | C-H stretch (alkyl) |
| ~1370-1380 | B-O stretch |
Mass Spectrometry (Expected)
In mass spectrometry, pinacol boronic esters may exhibit the molecular ion peak [M]⁺. Due to the presence of boron isotopes (¹⁰B and ¹¹B), a characteristic isotopic pattern for boron-containing fragments would be expected.[5]
Safety and Handling
Hazard Statements:
-
Based on data for related compounds, may cause skin and eye irritation.
-
Handle in a well-ventilated area.
Precautionary Statements:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Keep away from moisture to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent in organic synthesis, offering a stable and convenient source of the boronic acid functionality for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling. Understanding its physical properties, stability, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this important class of compounds. Further research to fully characterize the specific physical and spectroscopic properties of this compound is warranted.
References
The Enduring Advantage of Pinacol Esters in Modern Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of efficiency, stability, and reproducibility is paramount. Among the vast arsenal of reagents available to chemists, boronic acid pinacol esters have emerged as indispensable tools, particularly in the realm of carbon-carbon bond formation. This technical guide provides an in-depth analysis of the core advantages of utilizing pinacol esters, offering quantitative comparisons, detailed experimental protocols, and visual representations of key concepts to empower researchers in their synthetic endeavors.
Core Advantages: Stability and Enhanced Reactivity
The primary advantage of pinacol esters lies in their significantly enhanced stability compared to their corresponding boronic acids.[1][2] Boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation, diminishing their reactivity and shelf-life.[1] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in pinacol esters effectively protects the boron atom, mitigating these degradation pathways.[1] This increased stability translates to several practical benefits:
-
Extended Shelf-Life: Pinacol esters can be stored for prolonged periods without significant degradation, ensuring the consistency of starting materials over time.[1][2]
-
Ease of Handling: Their reduced sensitivity to air and moisture simplifies handling, weighing, and purification procedures, including chromatography.[1][2]
-
Improved Reaction Profiles: In many instances, the use of pinacol esters leads to cleaner reactions with higher yields compared to the free boronic acids.[1]
While boronic acids are often considered more reactive in terms of reaction kinetics due to their Lewis acidity, the superior stability and purity of pinacol esters frequently result in higher overall isolated yields in complex syntheses.[3][4]
Quantitative Data Summary
The following tables provide a summary of quantitative data comparing the stability and reactivity of boronic acids and their corresponding pinacol esters.
Table 1: Comparative Stability of Phenylboronic Acid Pinacol Esters
| Compound | Hydrolysis in Water (Half-life) | Hydrolysis at pH 7.4 (Half-life) |
| para-Amino-phenylboronic acid pinacol ester | ~3 hours | ~5 minutes |
| para-Hydroxy-phenylboronic acid pinacol ester | > 4 hours | < 5 minutes |
| para-Acetamido-phenylboronic acid pinacol ester | > 4 hours | < 5 minutes |
Data extrapolated from kinetic studies showing the percentage of residual ester over time. The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring and the pH of the medium.[5]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Boron Reagent | Reaction Time | Typical Yield |
| 2-Methylpropylboronic Acid | 4 - 8 hours | 85 - 95% |
| 2-Methylpropylboronic Acid Pinacol Ester | 12 - 18 hours | 80 - 90% |
Representative data for the coupling with 4-bromoanisole. While reaction times may be longer for pinacol esters, the yields are often comparable and can be higher in complex systems due to the enhanced stability and purity of the starting material.[2]
Experimental Protocols
Protocol 1: Synthesis of an Arylboronic Acid Pinacol Ester
This protocol describes the general procedure for the esterification of a boronic acid with pinacol.
Materials:
-
Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.0 equiv)
-
Pinacol (1.2 equiv)
-
Anhydrous diethyl ether or other suitable solvent
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with the arylboronic acid and pinacol, add anhydrous diethyl ether.
-
Add anhydrous magnesium sulfate to the suspension.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon).
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the crude material in a non-polar solvent like pentane and wash with water to remove any remaining pinacol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the arylboronic acid pinacol ester.
-
The product can be further purified by distillation or recrystallization if necessary.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling using a Pinacol Ester
This protocol provides a general procedure for the cross-coupling of an aryl halide with an arylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid pinacol ester, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Advantages and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Key advantages of using pinacol esters over boronic acids.
Caption: A generalized experimental workflow for the synthesis of pinacol esters.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction featuring a pinacol ester.
References
- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Intricacies of Pinacol Boronic Ester Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacol boronic esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, ease of handling, and versatile reactivity have made them ubiquitous in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of pinacol boronic esters. We will delve into the primary synthetic methodologies, including the reaction of organometallic reagents, the Miyaura borylation of aryl and vinyl halides, the hydroboration of alkenes, and the Sandmeyer-type borylation of arylamines. Each section will feature a detailed mechanistic discussion, quantitative data on reaction yields, and comprehensive experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the chemical transformations.
Introduction to Pinacol Boronic Esters
Pinacol boronic esters, formally known as 2-organo-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, are a class of organoboron compounds characterized by a boronic acid derivative protected by a pinacol (2,3-dimethyl-2,3-butanediol) group. This protection imparts significant stability to the otherwise often unstable boronic acids, rendering them amenable to purification by chromatography and storage under ambient conditions. The C-B bond in pinacol boronic esters is the locus of their reactivity, allowing for the transfer of the organic group in a variety of chemical transformations.
The general structure of a pinacol boronic ester is depicted below:
Caption: General Structure of a Pinacol Boronic Ester.
Mechanistic Pathways to Pinacol Boronic Esters
There are several primary methodologies for the synthesis of pinacol boronic esters, each with its own distinct mechanism and substrate scope.
From Organometallic Reagents
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with a boron electrophile is a fundamental and widely utilized method for the formation of carbon-boron bonds.
Mechanism:
The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of a borate ester, typically trimethoxyborane or, more directly, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In the case of Grignard reagents reacting with pinacolborane (HBpin), an initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide to yield the final pinacol boronate ester[1]. This method is generally efficient and mild[1].
Caption: Formation from Organometallic Reagents.
Quantitative Data:
The synthesis of aryl and alkyl pinacol boronate esters using Grignard reagents generally provides good to excellent yields.
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl pinacol boronate | 95 |
| 2 | 4-Methylphenylmagnesium bromide | 4-Methylphenyl pinacol boronate | 92 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl pinacol boronate | 90 |
| 4 | 2-Thienylmagnesium bromide | 2-Thienyl pinacol boronate | 85 |
| 5 | n-Butylmagnesium chloride | n-Butyl pinacol boronate | 88 |
| 6 | Benzylmagnesium chloride | Benzyl pinacol boronate | 85 |
Experimental Protocol: Synthesis of Phenyl Pinacol Boronate from Phenylmagnesium Bromide
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and pinacolborane (5.0 g, 39.1 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.0 M in THF, 40 mL, 40.0 mmol) dropwise via a syringe over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate 95:5) to afford the phenyl pinacol boronate as a colorless oil.
Miyaura Borylation of Aryl and Vinyl Halides
The palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides (or triflates) is a powerful and versatile method for the synthesis of pinacol boronic esters, known as the Miyaura borylation.[2][3]
Mechanism:
The catalytic cycle of the Miyaura borylation is generally understood to involve the following key steps[2][4]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The Pd(II) species reacts with an activated boron species. The base (commonly potassium acetate) is believed to play a crucial role in activating the diboron reagent or the palladium complex to facilitate this step.[2][4]
-
Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to furnish the desired aryl pinacol boronate and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Miyaura Borylation.
Quantitative Data:
The Miyaura borylation is known for its broad substrate scope and generally high yields.
| Entry | Aryl Halide | Base | Catalyst | Yield (%) |
| 1 | 4-Bromotoluene | KOAc | PdCl₂(dppf) | 85 |
| 2 | 4-Iodoanisole | KOAc | PdCl₂(dppf) | 92 |
| 3 | 3-Bromopyridine | KOAc | PdCl₂(dppf) | 78 |
| 4 | 1-Bromo-4-fluorobenzene | KOAc | PdCl₂(dppf) | 88 |
| 5 | 4-Bromobenzonitrile | KOAc | PdCl₂(dppf) | 95 |
| 6 | 2-Bromonaphthalene | KOAc | PdCl₂(dppf) | 89 |
Experimental Protocol: Miyaura Borylation of 4-Bromotoluene
-
To a flame-dried Schlenk flask, add 4-bromotoluene (1.71 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), potassium acetate (2.94 g, 30.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 245 mg, 0.30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate 98:2) to afford 4-methylphenyl pinacol boronate as a white solid.
Hydroboration of Alkenes and Alkynes
The hydroboration of alkenes and alkynes with pinacolborane (HBpin), often catalyzed by transition metals (e.g., rhodium, iridium) or proceeding via radical mechanisms, provides a direct route to alkyl and vinyl pinacol boronic esters.
Mechanism:
The mechanism of hydroboration involves the syn-addition of the H-B bond across the double or triple bond. In the case of terminal alkenes, the boron atom typically adds to the less substituted carbon (anti-Markovnikov regioselectivity)[5][6][7][8]. The reaction proceeds through a four-membered ring transition state where the π-bond of the alkene acts as a nucleophile towards the empty p-orbital of the boron atom, and a hydride is simultaneously transferred to the adjacent carbon.[5][6][8]
Caption: Hydroboration of an Alkene with Pinacolborane.
Quantitative Data:
The hydroboration of alkenes with pinacolborane can provide good to excellent yields of the corresponding alkyl pinacol boronates.
| Entry | Alkene | Catalyst | Product | Yield (%) |
| 1 | Styrene | [Rh(cod)₂]BF₄ / PPh₃ | 2-Phenylethyl pinacol boronate | 95 |
| 2 | 1-Octene | [Ir(cod)Cl]₂ / dppe | 1-Octyl pinacol boronate | 88 |
| 3 | Cyclohexene | [Rh(cod)₂]BF₄ / PPh₃ | Cyclohexyl pinacol boronate | 92 |
| 4 | α-Methylstyrene | [Rh(cod)₂]BF₄ / PPh₃ | 2-Phenylpropyl pinacol boronate | 85 |
Experimental Protocol: Hydroboration of Styrene with Pinacolborane
-
To a flame-dried Schlenk flask under an argon atmosphere, add chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂) (33.6 mg, 0.05 mmol) and 1,2-bis(diphenylphosphino)ethane (dppe) (40.0 mg, 0.10 mmol).
-
Add anhydrous THF (10 mL) and stir the mixture at room temperature for 15 minutes to generate the active catalyst.
-
Add styrene (1.04 g, 10.0 mmol) followed by pinacolborane (1.41 g, 11.0 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate 98:2) to afford 2-phenylethyl pinacol boronate as a colorless oil.
Sandmeyer-Type Borylation of Arylamines
A more recent development is the conversion of arylamines to aryl pinacol boronates via a Sandmeyer-type reaction. This metal-free process offers an alternative to the traditional methods.[9][10][11]
Mechanism:
The reaction is initiated by the diazotization of the arylamine with an alkyl nitrite (e.g., tert-butyl nitrite) to form an aryldiazonium species. This intermediate then undergoes a radical-mediated reaction with bis(pinacolato)diboron (B₂pin₂) to afford the aryl pinacol boronate.[9]
Caption: Sandmeyer-Type Borylation of an Arylamine.
Quantitative Data:
This metal-free borylation of arylamines provides moderate to good yields for a range of substrates.
| Entry | Arylamine | Yield (%) |
| 1 | Aniline | 75 |
| 2 | 4-Toluidine | 82 |
| 3 | 4-Anisidine | 78 |
| 4 | 4-Fluoroaniline | 72 |
| 5 | 3-Aminopyridine | 65 |
Experimental Protocol: Sandmeyer-Type Borylation of 4-Toluidine
-
To a 100 mL round-bottom flask, add 4-toluidine (1.07 g, 10.0 mmol) and bis(pinacolato)diboron (3.05 g, 12.0 mmol).
-
Add acetonitrile (40 mL) and stir the mixture to obtain a clear solution.
-
Add tert-butyl nitrite (1.55 g, 15.0 mmol) dropwise at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate 95:5) to afford 4-methylphenyl pinacol boronate as a white solid.
Kinetics and Thermodynamics
The formation of boronic esters is a reversible process, and the position of the equilibrium is influenced by several factors, including the nature of the boronic acid, the diol, the solvent, and the temperature. The rate of esterification and hydrolysis is also dependent on these factors, as well as on the pH of the medium.
Thermodynamic Considerations:
The formation of the five-membered dioxaborolane ring from a boronic acid and pinacol is generally thermodynamically favorable due to the formation of two strong B-O bonds. However, the equilibrium can be shifted by the presence of water, which can lead to hydrolysis. The stability of pinacol boronic esters is significantly higher than that of boronic esters derived from simpler diols like ethylene glycol, due to the Thorpe-Ingold effect of the gem-dimethyl groups on the pinacol backbone, which favors ring closure.
Kinetic Considerations:
The rate of boronic ester formation is influenced by the Lewis acidity of the boronic acid and the nucleophilicity of the diol. Electron-withdrawing groups on the aryl ring of an arylboronic acid increase its Lewis acidity and generally accelerate the rate of esterification. The mechanism of esterification can proceed through either a neutral or an anionic pathway, depending on the pH.
Quantitative Data on Boronic Ester Formation Equilibria:
| Boronic Acid | Diol | Equilibrium Constant (K) |
| Phenylboronic Acid | Ethylene Glycol | 1.2 |
| Phenylboronic Acid | 1,2-Propanediol | 3.5 |
| Phenylboronic Acid | Pinacol | >100 |
| 4-Nitrophenylboronic Acid | Pinacol | >200 |
Conclusion
The formation of pinacol boronic esters is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. A thorough understanding of the underlying mechanisms of the various synthetic routes—from organometallic reagents, Miyaura borylation, hydroboration, and Sandmeyer-type reactions—is crucial for researchers in the field of drug discovery and development. The choice of synthetic method depends on factors such as substrate availability, functional group tolerance, and desired scale. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the practical application of these important transformations. Future research in this area will likely focus on the development of even more efficient, sustainable, and stereoselective methods for the synthesis of these versatile building blocks.
References
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of pinacol arylboronates from aromatic amines: a metal-free transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. ftp.orgsyn.org [ftp.orgsyn.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling: A Detailed Guide for Researchers
Affiliation: Advanced Synthesis Core, FuturePharm Inc.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This application note provides a detailed protocol for conducting Suzuki-Miyaura coupling reactions, with a specific focus on the practical application of two common boron reagents: arylboronic acids and their corresponding pinacol esters. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It includes a comparative analysis of reaction components, detailed experimental procedures, and visual aids to clarify the reaction mechanism and workflow.
Introduction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates has become an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3][5] The reaction's popularity stems from the mild reaction conditions, the commercial availability and low toxicity of the boron reagents, and its broad substrate scope.[6][7]
This document outlines the critical components of the Suzuki-Miyaura coupling and provides a step-by-step experimental protocol for a representative reaction. We will compare the use of a generic arylboronic acid with its more stable pinacol ester counterpart, offering insights into the advantages and considerations for each.
Reaction Components and Considerations
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize common choices for these components.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Common Ligands | Typical Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ (Palladium(II) Acetate) | SPhos, XPhos, PPh₃ | 1-5 | Often requires in situ reduction to Pd(0). Versatile and widely used. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Buchwald Ligands, P(t-Bu)₃ | 0.5-3 | A Pd(0) source, does not require a reduction step. Air-sensitive. |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | (dppf is the ligand) | 1-5 | A stable, pre-formed catalyst complex. Effective for a broad range of substrates.[8] |
| Pd/C (Palladium on Carbon) | Often ligand-less | 5-10 | Heterogeneous catalyst, easily removed by filtration. May require higher temperatures. |
Table 2: Common Bases and Solvents
| Base | Strength | Typical Solvents | Key Considerations |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Strong | Toluene, Dioxane, THF, DMF | Carbonates are widely used and effective for many couplings. Cesium carbonate is more soluble and often more reactive. |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base, often used for challenging couplings. |
| Et₃N, DIPEA | Weak (Organic) | THF, DMF | Typically used in specific cases; can sometimes act as a ligand or reductant. |
| Aqueous Solutions | (Varies) | Biphasic systems (e.g., Toluene/Water) | Often used with inorganic bases to facilitate the reaction.[9] |
Comparative Overview: Boronic Acids vs. Pinacol Esters
The choice between a boronic acid and its pinacol ester derivative can significantly impact the reaction outcome, ease of handling, and purification.
Table 3: Performance Comparison of Boron Reagents
| Feature | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Stability | Prone to protodeboronation and trimerization to boroxines. Can be sensitive to air and moisture.[1][4] | Generally more stable, less susceptible to protodeboronation, and often bench-stable.[1][10] |
| Purity | Can be challenging to obtain in high purity due to decomposition.[11] | Typically easier to purify by standard methods like chromatography or recrystallization.[10][11] |
| Handling | May require storage under an inert atmosphere and at low temperatures.[11] | Easier to handle and store.[11] |
| Reactivity | Often more reactive and can lead to faster reaction times.[11] | May require slightly more forcing conditions or longer reaction times as the ester needs to hydrolyze in situ.[7][11] |
| Solubility | Variable, can be poorly soluble in some organic solvents. | Generally more soluble in common organic solvents. |
Detailed Experimental Protocol: A Comparative Example
This section provides a general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with either 4-methoxyphenylboronic acid or its pinacol ester derivative.
Reaction Scheme:
or
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boron Reagent (choose one):
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) (1.2 mmol, 1.2 equiv)
-
-
Catalyst: PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), the chosen boron reagent, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and water by bubbling an inert gas through them for 15-20 minutes.
-
Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
If the aryl halide is a liquid (like 4-bromoanisole), add it via syringe at this stage.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be heterogeneous.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with boronic acids may be complete in 2-6 hours, while those with pinacol esters might require 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Visualizing the Process
To better understand the experimental steps and the underlying mechanism, the following diagrams are provided.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile reaction for the formation of C-C bonds. The choice between a boronic acid and a boronic acid pinacol ester depends on the specific requirements of the synthesis, including the stability of the substrate, the desired reaction conditions, and the ease of handling and purification. While boronic acids are often more reactive, pinacol esters provide significant advantages in terms of stability and purity. The detailed protocol provided herein serves as a reliable starting point for developing and optimizing Suzuki-Miyaura couplings in a research and development setting.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Boronic Acid Pinacol Esters in Pharmaceutical Development
Introduction
Boronic acid pinacol esters have become indispensable tools in modern pharmaceutical development.[1] Their superior stability compared to free boronic acids makes them easier to handle, purify, and store, while still offering versatile reactivity.[1][2] These compounds are crucial building blocks, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to construct complex molecular scaffolds found in numerous drug candidates.[1][3] Furthermore, they serve as key intermediates in the synthesis of potent enzyme inhibitors and as versatile platforms for creating diverse chemical libraries for drug discovery.[2][4] This document provides detailed application notes and experimental protocols for the use of boronic acid pinacol esters in pharmaceutical research.
Application Note 1: Key Building Blocks in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds in medicinal chemistry.[5][6] Boronic acid pinacol esters are favored coupling partners due to their high functional group tolerance, mild reaction conditions, and commercial availability.[7][8] This reaction is fundamental to synthesizing a vast range of pharmaceutical agents, from small-molecule inhibitors to complex natural products.[3][9] The stability of the pinacol ester protects the boronic acid moiety, ensuring predictable reaction outcomes and high yields, which is critical in multi-step drug synthesis.[1]
General Workflow for Suzuki-Miyaura Cross-Coupling
The workflow illustrates the palladium-catalyzed coupling of an organohalide with a boronic acid pinacol ester to form a new C-C bond, a cornerstone of pharmaceutical synthesis.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Reactions with Alkyl Pinacol Boronic Esters
The following table summarizes reaction conditions and yields for the selective Suzuki-Miyaura coupling of polychlorinated aromatics with alkyl pinacol boronic esters.
| Entry | Aryl Chloride Substrate | Alkyl Pinacol Boronic Ester | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptyl-Bpin | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ / Dioxane:H₂O | 100 | 18 | 85 | [7] |
| 2 | 2,4-Dichloropyrimidine | Heptyl-Bpin | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ / Dioxane:H₂O | 100 | 20 | 82 | [7] |
| 3 | 1,3-Dichlorobenzene | Heptyl-Bpin | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ / Dioxane:H₂O | 100 | 20 | 83 | [7] |
| 4 | 2,6-Dichloropyridine | (CH₂)₂Ph-Bpin | 1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂ | K₃PO₄ / Dioxane:H₂O | 100 | 18 | 80 | [7] |
Experimental Protocol: Synthesis of 2-Chloro-6-heptylpyridine
This protocol details the selective mono-alkylation of 2,6-dichloropyridine using a Suzuki-Miyaura reaction.[7]
-
Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2,6-dichloropyridine (1.0 equiv), heptyl pinacol boronic ester (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) and the ligand 1,1'-bis(diphenylphosphino)ferrocene (FcPPh₂, 6 mol%).
-
Solvent Addition : Add a degassed 2:1 mixture of dioxane and water to achieve a final concentration of 0.13 M with respect to the aryl chloride.
-
Reaction Execution : Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 18-20 hours.
-
Work-up and Purification : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-6-heptylpyridine.
Application Note 2: Synthesis of Potent Enzyme Inhibitors
Boronic acids are potent inhibitors of serine proteases, and their pinacol ester derivatives are critical synthetic intermediates for these drugs.[2][4] The boron atom in the boronic acid moiety can form a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide hydrolysis and leading to potent inhibition.[2] The proteasome inhibitor Bortezomib (Velcade®), a boronic acid-containing drug used to treat multiple myeloma, exemplifies this application.[10][11] The synthesis of such peptide boronic acids heavily relies on pinacol ester precursors.[12]
Signaling Pathway: Proteasome Inhibition by Boronic Acid Drugs
This diagram illustrates how a boronic acid-based drug like Bortezomib inhibits the 26S proteasome, preventing the degradation of regulatory proteins (like IκB) and ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of proteasome inhibition by boronic acid drugs.
Quantitative Data: Enzyme Inhibitory Activity
Boronic acid derivatives have shown high potency against various biological targets.
| Compound Class | Target Enzyme | Inhibitory Constant (Ki) | Application | Reference |
| Boronic Acid Derivative | Class C β-lactamase | 0.004 µM | Antibacterial | [12] |
| Bortezomib | 26S Proteasome (β5 subunit) | 0.6 nM | Anticancer | [11] |
| Urea-Peptide Boronic Acid | Protease Target | - | Anticancer | [12] |
Experimental Protocol: Synthesis of an α-Amino Boronic Acid Pinacol Ester Intermediate
This protocol describes a key step in forming a peptide boronic acid, involving the coupling of a protected amino acid to an α-amino boronic acid pinacol ester.[12]
-
Activation of Carboxylic Acid : Dissolve the N-protected amino acid (e.g., Cbz-L-Leucine, 1.0 equiv) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) and stir at room temperature for 1 hour to form the activated acyl-imidazole intermediate.
-
Coupling Reaction : To the solution of the activated acid, add a solution of an α-amino boronic acid pinacol ester hydrochloride (e.g., (1R)-1-aminoethylboronic acid pinacol ester HCl, 1.0 equiv) and a non-nucleophilic base like triethylamine (TEA, 1.2 equiv) in DMF.
-
Reaction Monitoring : Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude peptide boronic acid pinacol ester by silica gel chromatography. The pinacol protecting group can be removed in a subsequent step to yield the active boronic acid.[12]
Application Note 3: Intermediates for Diversity-Oriented Synthesis
The stability and predictable reactivity of boronic acid pinacol esters make them ideal for diversity-oriented synthesis and the construction of compound libraries for high-throughput screening.[2][13] A common strategy involves synthesizing a core scaffold containing a boronic acid pinacol ester, which is then subjected to parallel Suzuki-Miyaura couplings with a diverse set of aryl or heteroaryl halides to rapidly generate a library of analogues.
Logical Workflow for Compound Library Synthesis
This workflow outlines the strategy for creating a diverse chemical library starting from a functionalized aryl halide, converting it to a versatile boronic acid pinacol ester intermediate, and then diversifying it through parallel coupling reactions.
Caption: Workflow for diversity-oriented library synthesis.
Experimental Protocol: Miyaura Borylation of an Aryl Halide
This protocol describes a general method for synthesizing an arylboronic acid pinacol ester from the corresponding aryl halide.[6][14]
-
Vessel Preparation : Charge an oven-dried, sealed reaction tube with the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inerting and Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed dimethyl sulfoxide (DMSO) via syringe.
-
Reaction : Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture for 12-24 hours.
-
Reaction Quench and Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (3x) and brine (1x).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude arylboronic acid pinacol ester can be purified by recrystallization or silica gel chromatography.
Boric acid pinacol esters are more than just stable intermediates; they are powerful enablers of modern pharmaceutical discovery and development. Their robustness and versatility in key synthetic transformations, particularly the Suzuki-Miyaura coupling, allow for the efficient construction of novel and complex drug candidates. From creating potent enzyme inhibitors to facilitating the rapid generation of diverse compound libraries, their application continues to expand, solidifying their role as a cornerstone of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Performing a Miyaura Borylation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of aryl boronic esters from aryl halides.[1][2][3] These resulting organoboron compounds are crucial intermediates in organic synthesis, most notably as coupling partners in the widely used Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2][4] This method is favored for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups, making it an invaluable tool in the construction of complex molecules in pharmaceutical and materials science research.[2][5]
This document provides a detailed guide to performing a Miyaura borylation of aryl halides, including an overview of the reaction mechanism, a comprehensive experimental protocol, and tabulated data for common reaction components and conditions.
Reaction Mechanism and Principles
The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The choice of base is critical to the success of the reaction, with weaker bases like potassium acetate (KOAc) being preferred to prevent the competing Suzuki coupling of the newly formed boronic ester with the starting aryl halide.[1][2]
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Transmetalation: The halide on the palladium complex is exchanged with a base, typically an acetate or phenoxide. This is followed by transmetalation with the diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), where a boryl group is transferred to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the aryl boronic ester from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols
This section provides a general, step-by-step procedure for a typical Miyaura borylation reaction. The specific quantities and conditions may need to be optimized for different substrates.
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Potassium acetate, KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating plate or oil bath
Procedure
-
Reaction Setup: In a Schlenk flask or a sealed tube under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol).[6]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5 mL of dioxane) to the flask via syringe.[6]
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).[6][7] The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure aryl boronic ester.[6]
Data Presentation
The success of a Miyaura borylation reaction is highly dependent on the choice of catalyst, base, solvent, and reaction conditions. The following tables summarize common components and their typical parameters.
Table 1: Common Catalysts for Miyaura Borylation
| Catalyst | Typical Loading (mol%) | Notes |
| PdCl₂(dppf) | 1-3 | Widely used, commercially available, and effective for a broad range of substrates.[3][7] |
| Pd(PPh₃)₄ | 1-5 | A common Pd(0) source, effective but can be sensitive to air and moisture.[2] |
| Pd(dba)₂ / Ligand | 1-3 | Often used with phosphine ligands like XPhos or DPEphos for challenging substrates.[8] |
| XPhos-Pd-G2 | 0.5-1 | A highly active pre-catalyst enabling room temperature reactions for some substrates.[9] |
Table 2: Selection of Bases and Their Role
| Base | Molarity/Equivalents | Role and Considerations |
| Potassium Acetate (KOAc) | 3.0 equiv | The most common and effective base. Mild enough to avoid significant Suzuki side-products.[1][2] |
| Potassium Phenoxide (KOPh) | 1.5-3.0 equiv | An alternative mild base that can be effective in certain systems.[1] |
| Potassium Phosphate (K₃PO₄) | 3.0 equiv | A stronger base, sometimes used but can promote the competing Suzuki coupling. |
| Potassium 2-ethylhexanoate | - | A lipophilic base that has been shown to enable reactions at lower temperatures.[10] |
Table 3: Common Solvents and Reaction Conditions
| Solvent | Typical Temperature (°C) | Typical Time (h) | Notes |
| Dioxane | 80-100 | 12-24 | A very common and effective solvent for this reaction.[7] |
| Toluene | 90-110 | 12-24 | Another widely used non-polar solvent.[7] |
| DMF | 80-100 | 12-24 | A polar aprotic solvent that can increase the reaction rate in some cases.[2] |
| Ethanol (EtOH) | Room Temperature - 80 | 2-24 | A more environmentally friendly solvent, can facilitate room temperature borylation with active catalysts.[9] |
Visualizing the Process
To better understand the relationships and flow of the Miyaura borylation, the following diagrams illustrate the catalytic cycle and the general experimental workflow.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Selecting the Optimal Palladium Catalyst for Pinacol Ester Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the selection and application of palladium catalysts in the Suzuki-Miyaura cross-coupling of pinacol boronic esters. The following sections offer a comparative analysis of common catalyst systems, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction to Palladium-Catalyzed Pinacol Ester Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Pinacol boronic esters are widely used coupling partners due to their stability, ease of handling, and commercial availability.[1] The choice of the palladium catalyst is paramount for achieving high yields and selectivity, particularly when dealing with challenging substrates such as heteroaryl boronic acids.[3][4] Modern advancements have led to the development of air- and moisture-stable palladium precatalysts, which have largely replaced the in-situ generation of the active Pd(0) species, offering improved reproducibility.[3]
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system, which includes the palladium source and the ligand, is critical for the success of a Suzuki-Miyaura cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the rate of transmetalation.[1] Below is a summary of commonly employed palladium catalysts and their performance in the cross-coupling of various aryl halides with pinacol boronic esters.
| Catalyst System | Aryl Halide Substrate | Boronic Ester Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Buchwald G3 Palladacycle (XPhos) | Aryl Halide | Heteroaryl boronic acid | K₃PO₄ (0.5 M aq.) | THF | - | - | High | 2 | [3] |
| Pd-PEPPSI-IPent | Aryl Halide | Allylboronic acid pinacol ester | - | - | - | - | - | - | [3] |
| Pd(OAc)₂ / SPhos | Aryl Bromide | (E)-Octenylboronic acid pinacol ester | K₂CO₃ | DMF | 90 | - | Moderate to Good | 5 (Pd), 10 (Ligand) | [5] |
| Palladium Phosphine Oxide (1c) | Aryl Bromide | 6-Methoxypyridyl-2-boronic ester | - | Dioxane | 90 | 18 | Moderate | 0.5 - 3 | [6] |
| PdCl₂(PPh₃)₂ / PPh₃ | 1-Alkenyl Halide/Triflate | Bis(pinacolato)diboron | KOPh | Toluene | 50 | 1-3 | High | 3 | [7] |
| Pd(PPh₃)₂Cl₂ | Aryl Halide | Glycal boronate | K₃PO₄ | DMF | 33 | 48 | Good | 5 | [8] |
Key Considerations for Catalyst Selection
Several factors should be considered when selecting the optimal palladium catalyst for a specific pinacol ester cross-coupling reaction:
-
Nature of the Coupling Partners: The electronic and steric properties of both the organohalide and the boronic ester significantly impact catalyst performance. Electron-rich or sterically hindered substrates often require more active and specialized catalyst systems.[5]
-
Functional Group Tolerance: The chosen catalyst and reaction conditions must be compatible with the functional groups present in the starting materials to avoid undesired side reactions.
-
Air and Moisture Stability: For ease of handling and improved reproducibility, air- and moisture-stable precatalysts such as Buchwald palladacycles and PEPPSI complexes are often preferred.[3][6]
-
Catalyst Loading: High catalyst activity is desirable to minimize the amount of palladium required, which is crucial for cost-effectiveness and reducing residual palladium in the final product, a key concern in pharmaceutical applications.[6]
Experimental Protocols
The following are representative experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction using a Buchwald G3 Palladacycle and a system generated in situ from a palladium salt and a phosphine ligand.
Protocol 1: General Procedure using a Buchwald G3 Palladacycle
This protocol is adapted for the coupling of an aryl halide with a heteroaryl boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid pinacol ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Buchwald G3 Palladacycle (e.g., with XPhos ligand) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
Degassed Tetrahydrofuran (THF) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide (1.0 mmol), the heteroaryl boronic acid pinacol ester (1.5 mmol), and the Buchwald G3 Palladacycle (0.02 mmol).
-
Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon).
-
Add the degassed THF (2.0 mL) followed by the aqueous potassium phosphate solution (4.0 mL) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Pd(OAc)₂ and a Phosphine Ligand
This protocol is suitable for the coupling of an aryl bromide with an alkenylboronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
Anhydrous and degassed Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the anhydrous and degassed DMF to the vessel.
-
Add the alkenylboronic acid pinacol ester to the reaction mixture.
-
Heat the mixture to 90 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired product.[5]
Visualizing the Process
Diagrams can aid in understanding the complex processes involved in palladium-catalyzed cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The successful execution of a Suzuki-Miyaura cross-coupling reaction with pinacol esters is highly dependent on the judicious selection of the palladium catalyst and reaction conditions. By considering the nature of the substrates and leveraging modern, highly active catalyst systems, researchers can achieve efficient and high-yielding C-C bond formation. The protocols and comparative data presented in these application notes serve as a valuable resource for chemists in academic and industrial settings, facilitating the synthesis of complex molecules for drug discovery and development.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Boric Acid Pinacol Esters in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid pinacol esters have become indispensable tools in modern organic synthesis, offering a unique combination of stability, versatility, and functional group tolerance.[1][2] These organoboron compounds are crucial intermediates, particularly in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Their enhanced stability compared to free boronic acids simplifies handling and purification, making them highly compatible with multi-step synthetic routes.[2][3] This document provides detailed application notes and experimental protocols for the use of boronic acid pinacol esters in key synthetic transformations.
Core Applications
The primary applications of boronic acid pinacol esters in complex molecule synthesis are centered around two powerful palladium-catalyzed reactions: the Suzuki-Miyaura cross-coupling and C-H bond borylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] In this reaction, a boronic acid pinacol ester serves as the nucleophilic partner, reacting with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6] This methodology is widely employed in the late-stage functionalization of drug candidates and the synthesis of complex natural products.[7]
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
C-H Bond Borylation
Direct C-H borylation has emerged as a powerful strategy for functionalizing otherwise unreactive C-H bonds, providing a direct route to valuable boronic ester intermediates.[8] This transformation is often catalyzed by transition metals like iridium or palladium and allows for the introduction of a boronic ester group at specific positions in a molecule.[8][9][10] These newly installed functional groups can then be used in subsequent reactions, such as Suzuki-Miyaura coupling.
Signaling Pathway for Iridium-Catalyzed C-H Borylation:
Caption: Catalytic cycle of an Iridium-catalyzed C-H borylation reaction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of boronic acid pinacol esters via Miyaura borylation and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
Table 1: Miyaura Borylation of Aryl Halides
| Entry | Aryl Halide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | KOAc | Pd(dppf)Cl₂ (3) | Dioxane | 80 | 8 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | KOAc | Pd(OAc)₂/SPhos (2/4) | Toluene | 100 | 12 | 88 |
| 3 | 2-Bromo-6-methoxynaphthalene | KOAc | Pd(dppf)Cl₂ (3) | Dioxane | 85 | 16 | 92 |
| 4 | 3-Chloropyridine | KOAc | PdCl₂(dppf) (3) | 1,4-Dioxane | 80 | 12 | 75 |
Table 2: Suzuki-Miyaura Coupling of Aryl Boronic Esters with Aryl Halides
| Entry | Boronic Ester | Aryl Halide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 4-Iodoanisole | K₂CO₃ | Pd(PPh₃)₄ (5) | Toluene/H₂O | 90 | 12 | 93 |
| 2 | Thiophene-2-boronic acid pinacol ester | 1-Bromo-4-fluorobenzene | Cs₂CO₃ | Pd(dppf)Cl₂ (3) | Dioxane/H₂O | 100 | 6 | 89 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 2-Bromopyridine | K₃PO₄ | Pd(OAc)₂/SPhos (2/4) | Toluene/H₂O | 100 | 4 | 96 |
| 4 | Naphthalene-1-boronic acid pinacol ester | 4-Chloroacetophenone | K₂CO₃ | Pd(dppf)Cl₂ (3) | DME/H₂O | 85 | 18 | 85 |
Experimental Protocols
Protocol 1: Synthesis of an Aryl Boronic Acid Pinacol Ester via Miyaura Borylation
This protocol describes the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene from 4-bromotoluene.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromotoluene, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aryl boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene with 4-iodoanisole.
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene (1.2 equiv)
-
4-Iodoanisole (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve 4-iodoanisole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene in toluene.
-
Add an aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the biaryl product.
Conclusion
Boronic acid pinacol esters are robust and versatile intermediates that have significantly advanced the synthesis of complex organic molecules. The Suzuki-Miyaura coupling and C-H borylation reactions, in particular, provide powerful and reliable methods for constructing intricate molecular frameworks. The protocols and data presented herein offer a practical guide for researchers in academia and industry to effectively utilize these valuable reagents in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridium-Catalyzed C-H Borylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for conducting iridium-catalyzed C-H borylation, a powerful and versatile reaction for the synthesis of organoboron compounds. These compounds are crucial intermediates in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.
The iridium-catalyzed C-H borylation reaction is highly efficient and tolerates a broad range of functional groups, making it suitable for late-stage functionalization of complex molecules.[1][2] The regioselectivity of the C-H activation is often governed by steric factors, with borylation occurring at the most accessible C-H bonds.[1][3][4] However, electronic effects can also play a significant role, especially in heteroaromatic substrates.[1][2]
Key Reaction Parameters and Reagents
The success of an iridium-catalyzed C-H borylation reaction is dependent on several key parameters, including the choice of iridium precatalyst, ligand, boron source, solvent, and reaction temperature. A summary of typical reaction conditions is provided in the table below.
| Parameter | Typical Conditions | Notes |
| Iridium Precatalyst | [Ir(COD)OMe]₂, [Ir(COD)Cl]₂ | 1-5 mol % loading is common.[5] |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy), 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄phen) | Typically used in equimolar amounts relative to the iridium catalyst.[5] The ligand choice can significantly influence reactivity and selectivity.[6][7] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | B₂pin₂ is widely used.[3] HBpin can be employed to alter regioselectivity in certain cases.[6][8] Typically 1.1 - 2.0 equivalents are used.[5] |
| Solvent | Tetrahydrofuran (THF), Cyclohexane, Methyl tert-butyl ether (MTBE), 2-Methyltetrahydrofuran (MeTHF) | Anhydrous and degassed solvents are crucial for optimal results.[5][8] |
| Temperature | Room Temperature to 80 °C | The optimal temperature is substrate-dependent.[5] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by analytical techniques such as GC-MS or LC-MS.[5] |
Experimental Workflow
The following diagram illustrates the general workflow for setting up an iridium-catalyzed C-H borylation reaction.
Caption: General workflow for iridium-catalyzed C-H borylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the iridium-catalyzed C-H borylation of an aromatic substrate. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Iridium precatalyst (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Boron source (e.g., Bis(pinacolato)diboron, B₂pin₂)
-
Aromatic substrate
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the iridium precatalyst (e.g., 1-3 mol%), the ligand (e.g., 1-3 mol%), the boron source (e.g., 1.1-1.5 equivalents), and the aromatic substrate (1.0 equivalent) to a Schlenk flask or reaction vial containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel via syringe.
-
Reaction Conditions: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data Summary
The following table summarizes representative examples of iridium-catalyzed C-H borylation with varying substrates and conditions.
| Substrate | Iridium Precatalyst / Ligand | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1,3-Dimethoxybenzene | [Ir(COD)Cl]₂ / dtbpy | HBpin | THF | 80 | 16 | Low (20%) | - |
| Benzylic Amines | [Ir(μ-OMe)(COD)]₂ / Picolylamine | B₂pin₂ | Cyclohexane | 80 | 12-24 | Good | ortho-selective |
| Fluorinated Arenes | [Ir] / dmadph | HBpin | - | - | - | High | meta-to-F selective |
| Aromatic Amides | [Ir(COD)OMe]₂ / 5-Trifluoromethyl-2,2'-bipyridine | B₂pin₂ | MeTHF | 80 | 16 | High | ortho-selective |
| Indoles | [Ir] / dtbpy | B₂pin₂ | THF | 25 | 2 | High | C7-selective |
Note: Yields and selectivities are highly dependent on the specific substrate and reaction conditions. The data presented here are illustrative examples.
Mechanistic Considerations
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) intermediates.[1][9] The key step is the activation of the C-H bond of the arene by an iridium-trisboryl complex.[1] The regioselectivity is primarily dictated by steric hindrance, with the bulky catalyst favoring reaction at the least hindered C-H bond.[1] However, directing groups on the substrate can lead to alternative selectivities through coordination with the iridium center.[10][11]
References
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Pinacol Boronate Esters in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pinacol boronate esters have emerged as indispensable building blocks in materials science, offering enhanced stability, versatility, and synthetic accessibility compared to their corresponding boronic acids. Their robust nature and compatibility with a wide range of functional groups have propelled their use in the development of advanced materials with tailored optical, electronic, and responsive properties. This document provides an overview of their applications in organic electronics and stimuli-responsive polymers, complete with experimental protocols and performance data.
I. Organic Electronics: Building Blocks for High-Performance Devices
Pinacol boronate esters are pivotal in the synthesis of conjugated polymers, the active components in a variety of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The Suzuki-Miyaura cross-coupling reaction, which efficiently forms carbon-carbon bonds, is the primary method for polymerizing monomers functionalized with pinacol boronate esters.[1] This approach allows for the precise construction of complex and extended π-conjugated systems necessary for efficient charge transport and light emission.[1][2]
A. Performance of Materials Synthesized Using Pinacol Boronate Esters
The versatility of pinacol boronate esters allows for the synthesis of a wide array of conjugated polymers with tunable properties, leading to high-performance organic electronic devices.
| Application | Polymer Type (Exemplary) | Key Performance Metric | Value |
| Organic Photovoltaics (OPV) | Poly(3-hexylthiophene) (P3HT) | Power Conversion Efficiency (PCE) | > 4%[3] |
| Organic Light-Emitting Diodes (OLED) | Polyfluorene-co-benzothiadiazole | Luminous Efficiency | ~5.96 cd/A |
| Organic Field-Effect Transistors (OFET) | Donor-Acceptor Copolymers | Charge Carrier Mobility (µ) | > 1.3 cm²/V·s |
B. Experimental Protocol: Synthesis of Poly(3-hexylthiophene) (P3HT) via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of the widely used conjugated polymer P3HT, a key material in organic electronics.
Materials:
-
2,5-dibromo-3-hexylthiophene
-
3-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (3-hexylthiophene-2-boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Chloroform
Procedure:
-
In a nitrogen-filled glovebox, add 2,5-dibromo-3-hexylthiophene (1.0 mmol), 3-hexylthiophene-2-boronic acid pinacol ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (20 mL) to the flask.
-
Prepare a 2 M aqueous solution of potassium carbonate. Add 5 mL of this solution to the reaction mixture.
-
Seal the flask and remove it from the glovebox. Connect it to a Schlenk line under a positive pressure of nitrogen.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a vigorously stirred solution of methanol (200 mL).
-
Filter the precipitated polymer and wash it sequentially with methanol, acetone, and chloroform to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified P3HT is recovered from the chloroform fraction.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FT-IR spectroscopy.
-
Optical Properties: Analyzed by UV-Vis and photoluminescence spectroscopy.
II. Stimuli-Responsive Polymers: Smart Materials for Biomedical Applications
Pinacol boronate esters are also integral to the development of "smart" polymers, particularly hydrogels that respond to specific biological stimuli like glucose. This responsivity stems from the dynamic covalent interaction between the boronate ester and diols. In the presence of glucose, a diol-containing molecule, the boronate ester can undergo a transesterification reaction, leading to changes in the material's properties, such as swelling or degradation. This unique characteristic makes these materials highly promising for applications like controlled drug delivery and biosensing.
A. Glucose-Responsive Insulin Release from PVA Hydrogels
Hydrogels fabricated by crosslinking poly(vinyl alcohol) (PVA), a biocompatible polymer, with bis(pinacol boronate esters) exhibit glucose-responsive behavior. The mechanical properties of these hydrogels, such as their storage modulus, can be tuned by the choice of the bis(pinacol boronate ester) crosslinker, which in turn affects the insulin release kinetics.[4]
| Crosslinker | Hydrogel Stiffness (Storage Modulus) | Insulin Release Profile |
| 1,4-Benzenediboronic acid bis(pinacol ester) | High | Slower release (~3-fold less)[4] |
| Acetylene-1,2-diyl bis(boronic acid pinacol ester) | Softer | Faster release[4] |
| Bis[(pinacolato)boryl]methane | Softer | Faster release[4] |
B. Experimental Protocol: Preparation of a Glucose-Responsive PVA Hydrogel for Insulin Delivery
This protocol provides a method for preparing a glucose-responsive hydrogel by crosslinking PVA with a bis(pinacol boronate ester).
Materials:
-
Poly(vinyl alcohol) (PVA), Mw ~100,000 g/mol
-
1,4-Benzenediboronic acid bis(pinacol ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Insulin solution
-
Glucose solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90 °C with stirring until a clear solution is obtained. Cool to room temperature.
-
Crosslinker Solution Preparation: Prepare a solution of 1,4-benzenediboronic acid bis(pinacol ester) in DMSO. The concentration will depend on the desired crosslinking density.
-
Hydrogel Formation: Mix the PVA solution and the crosslinker solution at a specific molar ratio of PVA hydroxyl groups to boronate ester groups.
-
Insulin Loading: Incorporate the insulin solution into the PVA/crosslinker mixture before gelation.
-
Gelation: Cast the mixture into a mold and allow it to gel at room temperature or under controlled humidity. The gelation time will vary depending on the specific concentrations and crosslinker used.
-
Washing: After gelation, wash the hydrogel extensively with PBS (pH 7.4) to remove any unreacted crosslinker and DMSO.
-
Insulin Release Study: a. Place the insulin-loaded hydrogel in a vial containing a known volume of PBS (pH 7.4) at 37 °C. b. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS. c. To study the glucose response, after an initial release period in PBS, replace the medium with a PBS solution containing a specific concentration of glucose (e.g., 10 mM) and continue monitoring the insulin release. d. Quantify the amount of released insulin in the aliquots using a suitable analytical method, such as HPLC or a protein assay.
Characterization:
-
Rheological Properties: Measure the storage modulus (G') and loss modulus (G'') using a rheometer to determine the mechanical properties of the hydrogel.
-
Swelling Behavior: Determine the swelling ratio of the hydrogel in PBS with and without glucose.
-
Morphology: Examine the porous structure of the hydrogel using scanning electron microscopy (SEM).
These application notes and protocols highlight the significant role of pinacol boronate esters in advancing materials science. Their continued exploration will undoubtedly lead to the development of even more sophisticated and functional materials for a wide range of applications.
References
- 1. Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application | MDPI [mdpi.com]
- 2. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High efficiency P3HT:PCBM solar cells with an inserted PCBM layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Pinacol Boronate Esters using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacol boronate esters are indispensable intermediates in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon and carbon-heteroatom bonds has cemented their role in pharmaceutical and materials science research. However, the purification of these valuable compounds often presents significant challenges. A primary issue is their susceptibility to hydrolysis and decomposition on standard silica gel, a common stationary phase for chromatography. This degradation can lead to low recovery yields, streaking on Thin Layer Chromatography (TLC) plates, and overall poor separation efficiency.
These application notes provide a detailed guide to overcoming these challenges through optimized chromatographic techniques. The protocols focus on the use of boric acid-impregnated silica gel, a proven method for enhancing the stability and improving the separation of pinacol boronate esters. Additionally, alternative strategies and analytical techniques are discussed to provide a comprehensive resource for researchers.
Challenges in Chromatographic Purification
Standard silica gel chromatography can be problematic for pinacol boronate esters due to the acidic nature of the silica surface, which can catalyze hydrolysis of the boronate ester. This results in the formation of the corresponding boronic acid, which is more polar and often adheres strongly to the silica gel, leading to tailing and poor separation. The over-adsorption of the pinacol boronate ester itself onto the Lewis acidic sites of silica gel is another common issue, resulting in significant product loss.[1][2][3]
Recommended Purification Protocol: Boric Acid-Impregnated Silica Gel Chromatography
To mitigate the issues of decomposition and over-adsorption, the use of silica gel impregnated with boric acid is highly recommended.[1][2][3] Boric acid serves to neutralize the acidic sites on the silica surface, thereby creating a more inert stationary phase that is better suited for the purification of sensitive boronate esters.
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Preparation of the Slurry: In a large round-bottom flask, combine silica gel (e.g., 230-400 mesh) with a solution of boric acid in a suitable solvent. A common practice is to use a 1-5% (w/w) solution of boric acid. For example, for every 100 g of silica gel, dissolve 1-5 g of boric acid in a sufficient volume of a polar solvent like ethanol or methanol to create a slurry.
-
Mixing: Stir the slurry at room temperature for at least one hour to ensure thorough impregnation of the silica gel with the boric acid.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Drying: Further dry the boric acid-impregnated silica gel in an oven at 80-100 °C for several hours to remove any residual solvent.
-
Storage: Store the dried, impregnated silica gel in a sealed container to prevent moisture absorption.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable slurry solvent (typically the initial eluent).
-
Sample Loading: Dissolve the crude pinacol boronate ester in a minimal amount of an appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of the impregnated silica gel. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a non-polar solvent system, gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis using boric acid-impregnated TLC plates.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pinacol boronate ester.
Data Presentation: Chromatographic Conditions and Outcomes
The following tables summarize typical chromatographic conditions and results for the purification of various pinacol boronate esters.
Table 1: TLC Analysis of Pinacol Boronate Esters
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Visualization | Reference |
| Aryl Pinacol Boronate Ester | Boric Acid-Impregnated Silica | 10% Ethyl Acetate/Hexanes | 0.3 - 0.5 | UV light, p-anisaldehyde stain | [2] |
| Alkyl Pinacol Boronate Ester | Standard Silica Gel | 5-10% Ethyl Acetate/Hexanes | Variable (streaking common) | Iodine, permanganate stain | [4] |
| Heteroaryl Pinacol Boronate Ester | Boric Acid-Impregnated Silica | 20-50% Ethyl Acetate/Hexanes | 0.2 - 0.4 | UV light, curcumin stain | [5] |
Table 2: Flash Column Chromatography Parameters and Yields
| Substrate | Stationary Phase | Eluent System | Isolated Yield (%) | Purity (%) | Reference |
| 2,7-Diborylnaphthalene | Boric Acid-Impregnated Silica | 10% Ethyl Acetate/Hexanes | >90 | >98 | [2] |
| Phenyl Pinacol Boronate | Standard Silica Gel | 5% Ethyl Acetate/Hexanes | 60-80 (variable) | ~95 | [3] |
| Pyridine-3-pinacol boronate | Neutral Alumina | 10-30% Ethyl Acetate/Hexanes | 75 | >97 | [6] |
| Alkyl Pinacol Boronate | Boric Acid-Impregnated Silica | 2-10% Diethyl Ether/Pentane | 70-92 | >98 | [7] |
Alternative Purification Strategies
While boric acid-impregnated silica gel is a robust method, other techniques can also be effective:
-
Neutral Alumina Chromatography: For certain pinacol boronate esters, particularly those that are highly sensitive to acidic conditions, neutral alumina can be a suitable alternative to silica gel.[8]
-
Use of More Stable Boronate Esters: Synthesizing more sterically hindered and hydrolytically stable boronate esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), can allow for purification on standard silica gel with minimal degradation.[6][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical purposes and small-scale purification, RP-HPLC can be employed. To prevent on-column hydrolysis, it is crucial to use specific columns, such as those with low silanol activity (e.g., XTerra MS C18), and aprotic diluents.[10][11][12] Mobile phases without pH modifiers or at a high pH with an ion-pairing reagent can also be beneficial.[10]
Visualization and Workflow Diagram
The following diagram illustrates the logical workflow for the purification of pinacol boronate esters, highlighting the challenges with standard methods and the solution provided by the recommended protocol.
Caption: Workflow for Pinacol Boronate Ester Purification.
Conclusion
The successful purification of pinacol boronate esters is critical for their widespread application in organic synthesis. While standard silica gel chromatography often proves problematic, the use of boric acid-impregnated silica gel offers a reliable and effective solution to prevent decomposition and improve separation efficiency. By following the detailed protocols and considering the alternative strategies outlined in these application notes, researchers can confidently purify these valuable synthetic intermediates, ensuring high yields and purity for their subsequent synthetic endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
Microwave-Assisted Synthesis of Boronic Acid Pinacol Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The synthesis of these valuable compounds has traditionally been achieved through methods that often require long reaction times and elevated temperatures. The advent of microwave-assisted organic synthesis has revolutionized this field, offering a rapid, efficient, and often higher-yielding alternative to conventional heating methods. This document provides detailed application notes and protocols for the microwave-assisted synthesis of boronic acid pinacol esters, with a focus on the palladium-catalyzed Miyaura borylation of aryl halides.
Advantages of Microwave-Assisted Synthesis
Microwave heating offers several distinct advantages over conventional oil bath or heating mantle methods. These benefits stem from the unique mechanism of microwave heating, where direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating. Key advantages include:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]
-
Improved Yields: The rapid heating and precise temperature control offered by microwave synthesis can minimize the formation of byproducts, leading to higher isolated yields.
-
Enhanced Reaction Efficiency: Reactions that are sluggish or fail under conventional heating can often be successfully carried out using microwave irradiation.
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to reduced energy consumption and waste generation, aligning with the principles of green chemistry.
Comparative Analysis: Microwave vs. Conventional Synthesis
The following tables provide a summary of quantitative data comparing the microwave-assisted and conventional synthesis of various boronic acid pinacol esters. The data clearly illustrates the significant rate enhancement and often improved yields achieved with microwave irradiation.
Table 1: Synthesis of Aryl Boronic Acid Pinacol Esters from Aryl Bromides
| Aryl Bromide Substrate | Method | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Bromotoluene | Microwave | Pd(dppf)Cl₂ | KOAc | Dioxane | 120 | 1 h | >95 (conversion) |
| 4-Bromotoluene | Conventional | Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 18 h | >95 (conversion)[1] |
| 3-Bromophenol | Conventional | SiliaCat DPP-Pd | KOAc | 2-BuOH | 98 | 2-3 h | 100 (conversion)[2] |
| 3-Bromopyridine | Conventional | SiliaCat DPP-Pd | KOAc | 2-BuOH | 98 | 3 h | 100 (conversion)[2] |
Table 2: Synthesis of Heterocyclic Boronic Acid Pinacol Esters
| Heteroaryl Halide Substrate | Method | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Chloropyridine | Microwave | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 150 | 15 min | 85 |
| 2-Chloropyridine | Conventional | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 h | 75 |
| 3-Bromothiophene | Microwave | Pd(PPh₃)₄ | KOAc | Dioxane | 130 | 30 min | 92 |
| 3-Bromothiophene | Conventional | Pd(PPh₃)₄ | KOAc | Dioxane | 80 | 8 h | 88 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted and conventional synthesis of a representative boronic acid pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, from 4-bromobenzonitrile.
Protocol 1: Microwave-Assisted Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Materials:
-
4-Bromobenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), Pd(dppf)Cl₂ (24 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 45 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Conventional Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Materials:
-
4-Bromobenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Round-bottom flask with stir bar and reflux condenser
-
Oil bath
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl₂ (244 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Add 25 mL of anhydrous DMSO to the flask.
-
Place the flask in an oil bath and heat the reaction mixture to 80°C with stirring.
-
Maintain the reaction at 80°C for 18 hours.
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the synthesis of boronic acid pinacol esters and the logical relationship between the key steps in the Miyaura borylation catalytic cycle.
Caption: A generalized workflow for the synthesis of boronic acid pinacol esters.
Caption: The catalytic cycle of the Miyaura borylation reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Pyridylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3-pyridylboronic acid pinacol ester, a critical building block in modern medicinal chemistry and materials science. The primary application of this versatile reagent lies in its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the efficient synthesis of complex molecules and biaryl structures, which are common motifs in many bioactive compounds.[1] The protocol described herein is adapted from a robust and scalable procedure, suitable for kilogram-scale production.[2]
Introduction
3-Pyridylboronic acid and its esters are indispensable reagents for introducing the 3-pyridyl moiety into organic molecules.[2] While commercially available, the cost of large quantities can be prohibitive.[2] Therefore, a reliable and cost-effective large-scale synthesis is highly desirable for both academic and industrial laboratories. The most common and reliable method for large-scale preparation involves a halogen-metal exchange followed by borylation.[3] This protocol details a procedure starting from 3-bromopyridine, utilizing a lithium-halogen exchange with n-butyllithium and an in situ quench with triisopropyl borate, followed by esterification with pinacol.[2] This method has been demonstrated to be effective for kilogram-scale synthesis.[2]
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Formation of 3-Pyridylboronic Acid: 3-Bromopyridine undergoes a lithium-halogen exchange with n-butyllithium to form 3-lithiopyridine. This intermediate is immediately trapped with triisopropyl borate. The resulting borate ester is then hydrolyzed to afford 3-pyridylboronic acid, which is isolated as its trimeric anhydride, tris(3-pyridyl)boroxin.
-
Esterification to 3-Pyridylboronic Acid Pinacol Ester: The crude tris(3-pyridyl)boroxin is then reacted with pinacol in toluene with azeotropic removal of water to yield the final product, 3-pyridylboronic acid pinacol ester.[2]
Experimental Protocols
Part A: Synthesis of Tris(3-pyridyl)boroxin
This procedure is adapted from a verified kilogram-scale synthesis.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromopyridine | 158.00 | 100 g | 0.633 mol |
| Triisopropyl borate | 188.08 | 131 g (150 mL) | 0.696 mol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 266 mL | 0.665 mol |
| Toluene | - | 1000 mL | - |
| Tetrahydrofuran (THF) | - | 200 mL | - |
| Hydrochloric acid (1 N) | - | 400 mL | - |
| Sodium hydroxide (1 N) | - | As needed | - |
| Acetonitrile | - | 200 mL | - |
Procedure:
-
To a dried 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add 3-bromopyridine (100 g, 0.633 mol), triisopropyl borate (131 g, 0.696 mol), toluene (1000 mL), and THF (200 mL).
-
Cool the stirred solution to between -55 °C and -50 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 266 mL, 0.665 mol) over 1.5 hours, maintaining the internal temperature below -45 °C.
-
After the addition is complete, stir the reaction mixture at -50 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to 0 °C.
-
Quench the reaction by adding 1 N hydrochloric acid (400 mL).
-
Separate the aqueous layer and wash the organic layer with water (100 mL).
-
Adjust the pH of the combined aqueous layers to 7.0 with 1 N sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a white solid.
-
Recrystallize the solid from acetonitrile (200 mL) to yield tris(3-pyridyl)boroxin as a white crystalline solid.
Part B: Synthesis of 3-Pyridylboronic Acid Pinacol Ester
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Tris(3-pyridyl)boroxin | 296.55 | 3.0 g | 9.1 mmol |
| Pinacol | 118.17 | 4.07 g | 34.4 mmol |
| Toluene | - | 120 mL | - |
| Cyclohexane | - | 18 mL | - |
Procedure:
-
In a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser and a nitrogen inlet, combine tris(3-pyridyl)boroxin (3.0 g, 9.1 mmol), pinacol (4.07 g, 34.4 mmol), and toluene (120 mL).[2]
-
Heat the solution to reflux in a 120 °C oil bath for 2.5 hours, collecting the water in the Dean-Stark trap.[2]
-
The reaction is complete when the mixture changes from cloudy-white to clear.[2]
-
Concentrate the solution under reduced pressure on a rotary evaporator to obtain a solid residue.[2]
-
Suspend the solid in cyclohexane (15 mL) and heat the slurry to 85 °C. Stir at this temperature for 30 minutes.[2]
-
Allow the mixture to cool slowly to room temperature.
-
Filter the slurry, wash the solid with cyclohexane (3 mL), and dry under vacuum to afford 3-pyridylboronic acid pinacol ester as a white solid.[2]
Expected Yields and Purity
| Product | Starting Material | Scale | Yield | Purity | Reference |
| Tris(3-pyridyl)boroxin | 3-Bromopyridine | 100 g | ~85-90% | - | [2] |
| 3-Pyridylboronic Acid Pinacol Ester | Tris(3-pyridyl)boroxin | 3.0 g | 4.59 g (82%) | >97% | [2] |
Workflow Diagram
Caption: Workflow for the large-scale synthesis of 3-pyridylboronic acid pinacol ester.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
3-Bromopyridine is a toxic and irritant compound.
-
Toluene and THF are flammable solvents.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 3-pyridylboronic acid pinacol ester. By following these detailed procedures, researchers and drug development professionals can efficiently produce this key synthetic intermediate on a large scale, facilitating its use in a wide range of applications, particularly in Suzuki-Miyaura cross-coupling reactions for the development of novel pharmaceuticals and functional materials.
References
Troubleshooting & Optimization
troubleshooting low yields in Suzuki-Miyaura reactions with pinacol esters
Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of boronic acid pinacol esters.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when using pinacol esters in Suzuki-Miyaura reactions.
Q1: Why are my reaction yields low when using a boronic acid pinacol ester?
Low yields can stem from several factors. The most common culprits include poor quality or instability of the boronic ester, inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or the presence of oxygen. Pinacol esters, while generally more stable than their corresponding boronic acids, can still be susceptible to hydrolysis and protodeboronation under certain conditions.[1][2]
Q2: How can I determine if my boronic acid pinacol ester is degrading?
Degradation of the pinacol ester, often through hydrolysis to the corresponding boronic acid, can be a significant issue.[1][3] This is particularly problematic as the boronic acid itself can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] You can check the purity of your pinacol ester using NMR spectroscopy. To minimize degradation, it is crucial to use fresh, high-purity reagents and consider storing them under an inert atmosphere.
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is a major side reaction that lowers the yield by consuming the boronic ester.[2] This process is often facilitated by the presence of water and certain bases. To mitigate protodeboronation, consider the following strategies:
-
Choice of Base: Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred.[2]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source.[2] Using anhydrous solvents and bases can be beneficial.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[2]
Q4: Is it necessary for the pinacol ester to hydrolyze to the boronic acid for the reaction to proceed?
There has been debate on this topic. While it was traditionally thought that pinacol esters hydrolyze in situ to the active boronic acid species, there is evidence that boronic esters can undergo transmetalation directly without prior hydrolysis.[3][4][5] However, the presence of water is often beneficial and can facilitate the reaction, possibly by assisting in the generation of a more reactive palladium-hydroxo species.[5][6]
Q5: What are the signs of a deactivated catalyst?
An inactive catalyst is a common reason for failed or low-yielding reactions. The active catalytic species is Pd(0).[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[7] Signs of a deactivated catalyst include:
-
No reaction or very low conversion of starting materials.
-
Formation of palladium black (finely divided palladium metal), which indicates catalyst precipitation and loss of activity.[7][8]
-
Inconsistent results between batches.
To verify catalyst activity, you can run a control reaction with known reactive substrates.[7] Using fresh catalyst and storing it properly under an inert atmosphere is crucial.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during your Suzuki-Miyaura reactions with pinacol esters.
Issue 1: Low or No Conversion of Starting Materials
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | • Use fresh, high-quality palladium precatalyst and ligands. Phosphine ligands are susceptible to oxidation.[2] • Consider using more robust, air- and moisture-stable precatalysts like Buchwald's G3/G4 palladacycles or PEPPSI-type catalysts.[7] • If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[7] |
| Poor Reagent Quality | • Assess the purity of your boronic acid pinacol ester and aryl halide by NMR or other analytical techniques. • Use freshly opened, anhydrous, and degassed solvents. Oxygen can deactivate the catalyst.[2] |
| Suboptimal Ligand | • The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[9][10] • Screen a panel of ligands to find the optimal one for your specific substrate combination. |
| Incorrect Base | • The base is crucial for activating the boronic ester.[11] The strength and type of base can significantly impact the yield. • Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). K₃PO₄ is often a good choice for pinacol esters.[9][12] |
| Inappropriate Solvent | • The solvent can influence the solubility of reagents and the stability of the catalyst.[13] Common solvents include dioxane, THF, toluene, and DMF.[8] • Sometimes, a mixture of an organic solvent with water is beneficial.[6] However, be mindful that water can also promote protodeboronation.[2] |
| Low Reaction Temperature | • While lower temperatures can reduce side reactions, the reaction may be too slow. Gradually increase the temperature (e.g., in 10 °C increments) to find the optimal balance. Typical temperatures range from 80-110 °C.[14] |
Issue 2: Significant Formation of Side Products
Potential Causes & Solutions
| Side Product | Potential Cause | Troubleshooting Steps & Recommendations |
| Protodeboronation Product | • Presence of excess water.[2] • Base-promoted decomposition.[2] | • Use anhydrous solvents and reagents. • Switch to a milder base (e.g., K₃PO₄, KF).[2] • Minimize reaction time and temperature.[2] |
| Homocoupling of Boronic Ester | • Presence of oxygen.[7] • Inefficient transmetalation or reductive elimination. | • Rigorously degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[15] • Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[2] |
| Dehalogenation of Aryl Halide | • Presence of a hydrogen source. • Certain catalyst/ligand combinations. | • Ensure solvents are anhydrous. • Screen different ligands. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with a Pinacol Ester
This protocol provides a general starting point. Optimal conditions will vary depending on the specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid pinacol ester (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
optimizing reaction conditions for the borylation of heteroaryl chlorides
Welcome to the technical support center for the borylation of heteroaryl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My borylation reaction is not going to completion, and I observe significant amounts of starting material. What are the potential causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Catalyst Activity: The choice of palladium catalyst and ligand is crucial for activating the C-Cl bond of heteroaryl chlorides, which can be challenging.[1] Consider switching to a more active catalyst system. For instance, second-generation Buchwald-type palladium precatalysts like XPhos-Pd-G2 are often effective.[2][3]
-
Inadequate Base: The base plays a critical role in the catalytic cycle. Potassium acetate (KOAc) and potassium phosphate (K₃PO₄) are commonly used.[3] Ensure the base is anhydrous and used in sufficient excess (typically 1.5 to 3.0 equivalents).
-
Reaction Temperature and Time: Borylation of heteroaryl chlorides may require elevated temperatures to proceed efficiently.[3] If you are running the reaction at room temperature or a moderate temperature, consider increasing it. Similarly, extending the reaction time can sometimes drive the reaction to completion.
-
Solvent Choice: The solvent can significantly influence the reaction outcome. While ethereal solvents like dioxane and THF are common, alcoholic solvents like ethanol (EtOH) or methanol (MeOH) have also been shown to be effective, particularly in promoting higher yields in some systems.[3][4]
-
Quality of Reagents: Ensure the quality of your borylating agent (e.g., B₂pin₂, bis(pinacolato)diboron) and other reagents. Degradation of the borylating agent can lead to lower yields.[5]
Q2: I am observing significant formation of a homocoupling by-product of my heteroaryl chloride. How can I minimize this side reaction?
A2: Homocoupling is a competing reaction pathway. To minimize it:
-
Optimize Catalyst and Ligand: The choice of ligand can influence the relative rates of the desired borylation and undesired homocoupling. Experiment with different phosphine ligands, as some may favor the borylation pathway.
-
Control Reaction Temperature: High temperatures can sometimes promote homocoupling. Try running the reaction at the lowest temperature that still allows for efficient borylation.
-
Adjust Base: Certain bases may favor homocoupling more than others. If you are using a strong base, consider switching to a milder one like KOAc.[3]
Q3: My borylated heteroaryl product seems to be unstable, and I'm having trouble with isolation and purification. What are some strategies to overcome this?
A3: Heteroaryl boronates can indeed be unstable, particularly towards hydrolysis on silica gel during chromatography.[6]
-
Telescoping the Reaction: If the subsequent reaction is a Suzuki-Miyaura cross-coupling, consider a one-pot, two-step procedure where the borylated intermediate is not isolated.[2][3] This avoids purification issues and potential decomposition.
-
Alternative Purification: If isolation is necessary, consider alternative purification methods like crystallization or using a different stationary phase for chromatography (e.g., alumina).
-
Conversion to a More Stable Derivative: Crude boronic acids can be converted to more stable potassium trifluoroborate salts for easier handling and purification.[4]
Q4: I am working with an electron-deficient or sterically hindered heteroaryl chloride. What specific conditions should I consider?
A4: These substrates are notoriously challenging.[7][8]
-
Specialized Ligands: For sterically hindered substrates, ligands with specific steric profiles, such as SPhos or rationally designed indolylphosphine ligands, have been shown to be effective.[7][9]
-
Alternative Catalysts: While palladium is common, other transition metals like iron have been explored for the borylation of challenging aryl chlorides.[10]
-
Higher Catalyst Loading: For difficult substrates, increasing the catalyst loading (e.g., from 0.5 mol% to 1-5 mol%) may be necessary to achieve good conversion.[3][10]
-
Use of Additives: In some cases, additives like ethylene glycol have been shown to improve yields and reaction times, especially for heterocyclic substrates.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems in the borylation of heteroaryl chlorides.
Problem: Low to No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Problem: Significant By-product Formation (e.g., Homocoupling, Deborylation)
Caption: Troubleshooting guide for significant by-product formation.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the palladium-catalyzed borylation of heteroaryl chlorides from various literature sources.
Table 1: Palladium-Catalyzed Borylation with Tetrakis(dimethylamino)diboron [4]
| Parameter | Condition |
| Catalyst | 0.5 mol % XPhos-Pd-G2 |
| Ligand | 1.0 mol % XPhos |
| Borylating Agent | 3.0 equiv. (Me₂N)₂B-B(NMe₂)₂ |
| Base | 3.0 equiv. KOAc |
| Solvent | MeOH (0.2 M) |
| Temperature | 60 °C |
| Notes | This method avoids the use of B₂pin₂ and provides direct access to boronic acids or their derivatives. |
Table 2: Palladium-Catalyzed Borylation with Bis-Boronic Acid (BBA) and Ethylene Glycol Additive [2]
| Parameter | Condition |
| Catalyst | XPhos-Pd-G2 |
| Borylating Agent | Tetrahydroxydiboron (BBA) |
| Additive | Ethylene Glycol |
| Notes | The addition of ethylene glycol leads to increased yields, lower BBA loading, and faster reaction times, especially for challenging heteroaryl substrates. |
Table 3: Room-Temperature Borylation of Heteroaryl Chlorides with B₂pin₂ [3]
| Parameter | Condition |
| Catalyst | 0.5 mol % XPhos-Pd-G2 |
| Ligand | 0.25 mol % XPhos |
| Borylating Agent | 1.2 equiv. B₂pin₂ |
| Base | 3.0 equiv. K₃PO₄·7H₂O |
| Solvent | EtOH (0.5 M) |
| Temperature | Room Temperature |
| Notes | This system is effective for a range of heteroaryl chlorides at room temperature. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Borylation of a Heteroaryl Chloride: [3][4]
A detailed, generalized protocol is provided below. Note that specific conditions may need to be optimized for your particular substrate.
Caption: A generalized experimental workflow for the borylation of heteroaryl chlorides.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Borylating agent (e.g., B₂pin₂, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G2, 0.5-2 mol%)
-
Ligand (e.g., XPhos, 0.5-2 mol%)
-
Base (e.g., KOAc, K₃PO₄, 1.5-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, THF, EtOH)
Procedure:
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the heteroaryl chloride, borylating agent, palladium precatalyst, ligand, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature and stir for the designated time.
-
Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or another appropriate method. For unstable boronates, consider direct use in the next step or conversion to a more stable derivative like a trifluoroborate salt.
References
- 1. quora.com [quora.com]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
common side reactions and byproducts in pinacol boronate ester synthesis
Welcome to the technical support center for pinacol boronate ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this critical class of reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pinacol boronate esters?
A1: The most prevalent side reactions include:
-
Hydrolysis: Pinacol boronate esters can hydrolyze back to the corresponding boronic acid, especially in the presence of moisture or acidic/basic conditions. This is a common issue during aqueous workups and purification on silica gel.[1][2]
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. It can be a significant side reaction for certain substrates, such as electron-rich or sterically hindered aryl boronic esters, and can be catalyzed by acids, bases, or transition metals.[3][4][5][6]
-
Homocoupling (Biaryl Formation): In palladium-catalyzed borylations (like the Miyaura borylation), the newly formed aryl boronate ester can undergo a Suzuki-Miyaura cross-coupling reaction with the starting aryl halide. This results in the formation of a biaryl byproduct.[7][8] This side reaction is more likely when using strong bases.[7]
-
Formation of Dialkylborinic Acid Derivatives: In hydroboration reactions to form alkyl pinacol boronates, the formation of dialkylborinic acid derivatives can occur as a side reaction, especially with less hindered alkenes.[9]
Q2: My pinacol boronate ester seems to be decomposing on the silica gel column during purification. Why is this happening and how can I prevent it?
A2: Pinacol boronate esters are susceptible to hydrolysis on standard silica gel due to the acidic nature of the silica surface and the presence of adsorbed water.[1][2] This leads to streaking on TLC plates, low recovery from column chromatography, and the appearance of the corresponding boronic acid as an impurity.[10][11]
To mitigate this, you can:
-
Use boric acid-impregnated silica gel: This suppresses the Lewis acidity of the silica, reducing the over-adsorption and decomposition of the boronate ester.[12][13][14]
-
Use a less polar solvent system: If possible, use a non-polar solvent system to move the product quickly through the column.
-
Perform rapid chromatography: Minimize the time the compound spends on the column.[14]
-
Use alternative purification methods: Consider recrystallization, distillation, or derivatization into a more stable form (e.g., MIDA boronates or BF3K salts) for easier purification.[15]
Q3: What is the white precipitate that sometimes forms during the synthesis?
A3: The white precipitate can be several things depending on the reaction. In many cases, it could be the inorganic salts formed from the base used in the reaction (e.g., potassium acetate). In some purification or deprotection procedures involving diethanolamine, the diethanolamine boronate adduct can precipitate as a white solid.[16][17]
Troubleshooting Guides
Problem: Low Yield or Incomplete Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not oxidized. If necessary, use fresh catalyst or perform a pre-activation step. |
| Insufficient Base | The base is crucial for the catalytic cycle. Ensure the base is anhydrous and used in the correct stoichiometry. For challenging substrates, a stronger base might be needed, but be mindful of increased homocoupling.[7] |
| Poor Quality Reagents | Use anhydrous solvents and ensure the purity of your starting materials, especially the diboron reagent (e.g., B2pin2). |
| Substrate-Related Issues | Sterically hindered or electron-deficient substrates may require higher temperatures, longer reaction times, or a more active catalyst system. |
| Hydrolysis During Workup | Minimize contact with water during the workup. Use anhydrous drying agents thoroughly. |
Problem: Presence of Significant Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Boronic Acid | Hydrolysis of the pinacol ester. | Avoid acidic or basic aqueous workups if possible. Use boric acid-impregnated silica for chromatography.[12][13][14] |
| Protodeborylated Compound (Ar-H) | Cleavage of the C-B bond. | Use milder reaction conditions (lower temperature, weaker base). Degas the reaction mixture thoroughly to remove oxygen. |
| Homocoupled Biaryl (Ar-Ar) | Suzuki-Miyaura coupling of the product with starting material. | Use a weaker base like potassium acetate (KOAc) instead of stronger bases like K3PO4 or K2CO3.[7] Lower the reaction temperature or catalyst loading. |
| Pinacol | Unreacted starting material or hydrolysis byproduct of B2pin2. | This is often difficult to remove by chromatography. If the boronic acid is the desired final product, the pinacol can be removed during the deprotection and subsequent workup.[8] |
Experimental Protocols
Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al.[13]
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add silica gel to the boric acid solution (e.g., 550 mL of solution for a given amount of silica gel) and gently shake the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the impregnated silica gel with ethanol (e.g., 600 mL).
-
Dry the silica gel in vacuo at 60°C for at least 1.5 hours before use.
Deprotection of Pinacol Boronate Esters to Boronic Acids via Diethanolamine (DEA) Adduct
This two-step protocol is effective for isolating boronic acids from their pinacol esters.[16][17]
-
Transesterification: Dissolve the pinacol boronate ester (1 equiv.) in diethyl ether. Add diethanolamine (1.1 equiv.). A white precipitate of the DEA boronate adduct should form within minutes. Stir for approximately 30 minutes or until the starting material is consumed (monitor by TLC). Filter the precipitate, wash with ether, and dry.
-
Hydrolysis: Suspend the DEA boronate adduct in a biphasic solution of 0.1 M HCl and an organic solvent like ether. Stir for 20-30 minutes. The boronic acid will be in the organic layer. Separate the layers, dry the organic phase (e.g., with Na2SO4), and concentrate to obtain the boronic acid.
Visualizations
Caption: Main reaction pathway versus common side reactions in pinacol boronate ester synthesis.
Caption: A logical workflow for troubleshooting common issues in pinacol boronate ester synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the Stability of Boronic Acid Pinacol Esters in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of boronic acid pinacol esters in solution. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for boronic acid pinacol esters in solution?
A1: The most common degradation pathway for boronic acid pinacol esters is hydrolysis. This reaction involves the cleavage of the boronic ester by water to yield the corresponding boronic acid and pinacol. The hydrolysis can be catalyzed by both acidic and basic conditions.[1] Other potential degradation pathways, though less common for pinacol esters, include oxidation of the carbon-boron bond and protodeboronation, where the boronic ester group is replaced by a hydrogen atom, particularly with electron-deficient systems.[2]
Q2: How does pH affect the stability of boronic acid pinacol esters?
A2: The pH of the solution significantly influences the rate of hydrolysis.[3] Hydrolysis is accelerated at physiological pH (around 7.4) and under strongly acidic or basic conditions.[1] At pH values above the pKa of the corresponding boronic acid, the hydrolysis reaction is generally favored.[3] For instance, the half-life of an amino-substituted phenylboronic acid pinacol ester is approximately 5 minutes at pH 7.4, with the reaction completing within an hour.[3]
Q3: What is the effect of solvents on the stability of these esters?
A3: The choice of solvent is critical for maintaining the stability of boronic acid pinacol esters. Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF) are generally recommended as they minimize the primary degradation pathway of hydrolysis.[1][4] Protic solvents like methanol and ethanol can lead to transesterification or hydrolysis, especially in the presence of acid or base catalysts.[1] When using reversed-phase HPLC for analysis, the use of aprotic solvents like acetonitrile for sample preparation is crucial to prevent on-column hydrolysis.[4][5]
Q4: How do substituents on an aryl boronic acid pinacol ester influence its stability?
A4: The electronic properties of substituents on the aromatic ring affect the rate of hydrolysis. Electron-donating groups (e.g., amino, hydroxyl) tend to increase the stability of the ester by decreasing the electrophilicity of the boron atom, thus disfavoring the nucleophilic attack by water.[3] Conversely, electron-withdrawing groups can make the boron atom more susceptible to nucleophilic attack, leading to faster hydrolysis.
Q5: What are the ideal storage conditions for boronic acid pinacol esters?
A5: To ensure long-term stability, boronic acid pinacol esters should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and air.[1] For long-term storage, sub-zero temperatures (<0°C) are recommended to minimize degradation.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling can often be attributed to the degradation of the boronic acid pinacol ester before or during the reaction.
Possible Causes and Solutions:
-
Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the pinacol ester to the less reactive boronic acid.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Degas the solvent to remove dissolved oxygen and water.
-
-
Protodeboronation: This side reaction is more prevalent with electron-deficient aryl boronic esters and can be promoted by the base used in the reaction.
-
Solution: Opt for milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Using a more stable boronic acid surrogate, like an MIDA boronate or a trifluoroborate salt, can also mitigate this issue by slowly releasing the active boronic acid.
-
-
Incomplete Reaction: The stability of the ester might be too high under the reaction conditions, leading to slow or incomplete conversion.
-
Solution: While seemingly counterintuitive, for highly stable esters, ensuring the base is sufficiently strong to promote the in-situ hydrolysis to the active boronic acid is necessary. However, a delicate balance must be struck to avoid rapid degradation.
-
Data Presentation
Table 1: Qualitative Stability of Boronic Acid Pinacol Esters under Various pH Conditions
| pH Range | Condition | Expected Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can occur, but typically at a slower rate than under strongly acidic or basic conditions.[1] |
| 7.4 | Physiological | Low to Moderate | Hydrolysis is significantly accelerated at physiological pH.[3] |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for the in situ generation of the boronic acid in Suzuki couplings.[1] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[1] |
Table 2: Influence of Solvent Type on the Stability of Boronic Acid Pinacol Esters
| Solvent Type | Examples | Expected Stability | Rationale |
| Aprotic | THF, Dioxane, Toluene, DMF, Acetonitrile | High (if anhydrous) | Minimizes the risk of hydrolysis, the primary degradation pathway.[1][4] |
| Protic | Methanol, Ethanol, Water | Low | Can lead to transesterification or hydrolysis, especially with acid or base catalysts.[1][4] |
Experimental Protocols
Protocol 1: Purification of Boronic Acid Pinacol Esters using Boric Acid-Impregnated Silica Gel
This method helps to improve the stability of boronic acid pinacol esters by removing impurities that can catalyze degradation.
Materials:
-
Silica gel
-
Boric acid
-
Methanol
-
Crude boronic acid pinacol ester
-
Appropriate eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in methanol to create a saturated solution.
-
Add silica gel to the boric acid solution.
-
Remove the methanol under reduced pressure to obtain a free-flowing powder of boric acid-impregnated silica gel.
-
-
Column Chromatography:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable slurry solvent.
-
Dissolve the crude boronic acid pinacol ester in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the appropriate solvent system, monitoring the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Monitoring Hydrolytic Stability by ¹H NMR
This protocol allows for the direct observation and quantification of the hydrolysis of a boronic acid pinacol ester.
Materials:
-
Boronic acid pinacol ester
-
Deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃)
-
D₂O or a D₂O-based buffer of the desired pD
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid pinacol ester in the chosen deuterated aprotic solvent.
-
In an NMR tube, add a known volume of the stock solution.
-
Add a specific volume of D₂O or the D₂O-based buffer to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).
-
Periodically acquire subsequent ¹H NMR spectra over a desired time course (e.g., every 30 minutes, then hourly).
-
-
Data Analysis:
-
Identify the key signals to monitor:
-
Boronic acid pinacol ester: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.
-
Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol.
-
-
Integrate the signals for the pinacol ester and the free pinacol at each time point.
-
Calculate the percentage of hydrolysis by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.
-
Visualizations
Caption: Primary degradation pathway of boronic acid pinacol esters via hydrolysis.
Caption: Workflow for troubleshooting low yields in Suzuki coupling reactions.
References
purification challenges and solutions for pinacol boronate ester products
Welcome to the technical support center for the purification of pinacol boronate ester (Bpin) products. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification of these versatile synthetic intermediates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your pinacol boronate ester products in a question-and-answer format.
Q1: My pinacol boronate ester appears to be degrading or hydrolyzing on my silica gel column. What can I do to prevent this?
A1: Degradation on silica gel is a common issue, as the acidic nature of standard silica can catalyze the hydrolysis of the boronate ester back to the boronic acid. This leads to streaking on TLC, poor separation, and low recovery.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica. A common method is to slurry the silica gel in your starting eluent and add a small amount of a base like triethylamine (NEt₃), typically 1-2% v/v.
-
Use Boric Acid-Impregnated Silica Gel: Co-saturating the silica gel with boric acid can suppress the over-adsorption and degradation of boronate esters. This is due to a reduction in the Lewis basicity of the silica surface.[1] This method has been shown to improve yields significantly.[1]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina.[2]
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A shorter, wider column (flash chromatography) is preferable to a long, thin one to minimize the time the compound spends on the stationary phase.
Q2: I am having trouble separating my product from unreacted bis(pinacolato)diboron (B₂pin₂). How can I remove it?
A2: B₂pin₂ is a common non-polar impurity that can co-elute with products, especially non-polar aryl boronate esters.
Solutions:
-
Optimized Chromatography: Careful selection of a less polar eluent system, such as hexane/ethyl acetate or hexane/ether, can often improve separation. Running a shallow gradient can help resolve the product from B₂pin₂.
-
Recrystallization/Trituration: If your product is a solid, recrystallization is an excellent method for removing B₂pin₂. Common solvent systems include ethyl acetate/hexane or diethyl ether/hexane.[3] Trituration with a cold non-polar solvent like pentane or hexane can also effectively wash away the more soluble B₂pin₂.
-
Kugelrohr Distillation: For thermally stable, volatile boronate esters, Kugelrohr distillation can be a highly effective purification method, leaving non-volatile impurities behind.
Q3: My product is an oil and cannot be recrystallized. What are the best alternative purification methods to column chromatography?
A3: Purifying oily products can be challenging. Beyond standard chromatography, several chemical derivatization techniques can be employed.
Solutions:
-
Conversion to a Diethanolamine (DEA) Adduct: Pinacol boronate esters can be converted into crystalline, easily filterable diethanolamine (DEA) boronates.[4][5] This is achieved by simple transesterification with diethanolamine in a solvent like ether, which often causes the DEA adduct to precipitate in high purity.[4][5] The free boronic acid can then be regenerated by mild acidic hydrolysis if needed.[4][5]
-
Conversion to a Potassium Trifluoroborate (BF₃K) Salt: Treatment with KHF₂ can convert the boronate ester into a stable, often crystalline, potassium trifluoroborate salt.[3] These salts are typically easy to handle and can be purified by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pinacol boronate ester reaction mixtures? A1: Besides the desired product, a crude reaction mixture often contains:
-
Unreacted Starting Materials: Aryl/vinyl halides or triflates.
-
Bis(pinacolato)diboron (B₂pin₂): The boron source used in Miyaura borylation.
-
Pinacol: A byproduct of hydrolysis or side reactions.
-
Boronic Acid: The product of hydrolysis of the pinacol ester.
-
Homocoupling Byproducts: Dimers of the starting aryl/vinyl halide.
-
Protodeborylation Products: The arene or alkene resulting from the loss of the boron moiety.[6]
Q2: How can I visualize my boronate ester on a TLC plate if it is not UV-active? A2: Many boronate esters are not UV-active. You can use specific stains for visualization:
-
Ceric Ammonium Molybdate (CAM): Boron-containing compounds often stain blue with CAM.
-
Potassium Permanganate (KMnO₄): This stain reacts with oxidizable functional groups but can also visualize boronate esters.
-
Iodine: An iodine chamber will often reveal organic compounds as temporary brown spots.
Q3: Is it always necessary to purify a pinacol boronate ester before using it in a subsequent reaction like a Suzuki coupling? A3: Not always. If the crude NMR shows high conversion to the desired product (~90% or higher) and the main impurities are excess B₂pin₂ and pinacol, it is often possible to use the crude material directly in the next step.[4] The impact of these impurities on the subsequent reaction should be considered. However, for developing robust and reproducible procedures, purification is highly recommended.
Data on Purification Methods
The following table summarizes yield data from various purification methods for pinacol boronate esters found in the literature. Note that yields are highly substrate-dependent.
| Purification Method | Substrate Type | Yield (%) | Purity | Reference |
| Distillation | Alkyl Bpin Ester | 78-83% | Analytically Pure | [7] |
| Column Chromatography | Aryl Bpin Ester | 85% | >95% (by NMR) | [8] |
| Column Chromatography | Aryl Bpin Ester | 75% | >95% (by NMR) | [9] |
| Recrystallization | Aryl Boronic Acid | Good to Moderate | High | [2] |
| DEA Adduct Formation | Alkyl Bpin Ester | up to 97% (adduct) | High (crystalline) | [4][5] |
| DEA Adduct Formation | Aryl Bpin Ester | 88% (adduct) | High (crystalline) | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Boric Acid-Impregnated Silica Gel
This method is effective at preventing on-column hydrolysis of sensitive boronate esters.[1]
-
Preparation of Boric Acid-Impregnated Silica:
-
Prepare a saturated solution of boric acid in a polar solvent (e.g., acetone or methanol).
-
Add silica gel to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. The silica gel is now ready for use.
-
-
Column Packing:
-
Pack the column with the prepared silica gel using your chosen eluent system (e.g., hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude boronate ester in a minimal amount of dichloromethane or the eluent.
-
Alternatively, dry-load the sample by adsorbing it onto a small amount of the prepared silica gel.
-
-
Elution:
-
Run the column using a suitable eluent system, determined by TLC analysis, gradually increasing polarity if necessary.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pinacol boronate ester.
-
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This two-step protocol is excellent for purifying boronate esters that are difficult to handle by chromatography, especially oils or compounds that are prone to decomposition.[4][5]
-
Transesterification to form the DEA Adduct:
-
Dissolve the crude pinacol boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
Stir the mixture. A white precipitate of the DEA boronate adduct should form within minutes to an hour.[5]
-
Continue stirring for approximately 30-60 minutes to ensure complete reaction.
-
Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum. This solid is often highly pure.[4][5]
-
-
Hydrolysis to Regenerate the Boronic Acid (Optional):
-
If the free boronic acid is desired, suspend the purified DEA adduct in diethyl ether.
-
Add 0.1 M HCl and stir for about 20 minutes.[5]
-
Perform a liquid-liquid extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the pure boronic acid.[5]
-
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in the purification of pinacol boronate esters.
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
how to prevent the hydrolysis of boronic acid pinacol esters during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of boronic acid pinacol esters during experimental workups. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid pinacol ester degradation during workup?
A1: The most common degradation pathway for boronic acid pinacol esters is hydrolysis.[1] This reaction is the cleavage of the pinacol ester by water to form the corresponding boronic acid and pinacol.[1] The hydrolysis can be catalyzed by both acidic and basic conditions.[1]
Q2: What factors influence the rate of hydrolysis?
A2: Several factors can affect the stability of boronic acid pinacol esters against hydrolysis:
-
pH: Hydrolysis is accelerated at both acidic and basic pH.[1][2] Neutral or near-neutral pH is generally preferred to minimize hydrolysis.
-
Temperature: Increased temperatures can accelerate the rate of hydrolysis.[3] Whenever possible, it is advisable to perform workups at lower temperatures.
-
Solvent: The presence of water in organic solvents can lead to hydrolysis.[1] Using anhydrous solvents is crucial, especially for prolonged storage or reactions. Protic solvents like methanol can also contribute to degradation.
-
Electronic Effects: The electronic properties of the substituents on the aromatic ring of an aryl boronic ester influence its stability. Electron-withdrawing groups can make the boron atom more electrophilic and thus more susceptible to hydrolysis. Conversely, electron-donating groups can increase stability.
-
Steric Hindrance: Increased steric bulk around the boron atom can hinder the approach of water, thereby slowing down the rate of hydrolysis.[4][5]
Q3: Are there alternatives to pinacol esters that are more stable to hydrolysis?
A3: Yes, several other diols and protecting groups can form more robust boronic esters. These are excellent alternatives when hydrolysis of the pinacol ester is a significant issue.
-
Sterically Hindered Diols: Diols with greater steric bulk than pinacol, such as (1,1'-bicyclohexyl)-l,l'-diol, have been shown to form more hydrolytically stable boronic esters.[4]
-
MIDA Esters (N-methyliminodiacetic acid esters): MIDA boronates are significantly more stable to a wide range of reaction conditions, including chromatography and both hydrolytic and oxidative conditions.[6]
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are generally crystalline, air-stable solids and are often more stable than the corresponding boronic acids or pinacol esters.[6]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides solutions to common problems encountered during the workup of reactions containing boronic acid pinacol esters.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant hydrolysis of the pinacol ester is observed by TLC/LCMS after aqueous workup. | Presence of water and non-ideal pH during extraction. | 1. Minimize Contact Time with Aqueous Layers: Perform extractions quickly. 2. Use Buffered Aqueous Solutions: Wash with a neutral or slightly acidic buffer (e.g., saturated ammonium chloride) instead of plain water or strong acids/bases. 3. Nonaqueous Workup: If possible, avoid water altogether. A nonaqueous workup can be highly effective.[7][8] |
| The boronic ester decomposes on the silica gel column during purification. | The acidic nature of silica gel is catalyzing hydrolysis. | 1. Deactivate the Silica Gel: Slurry the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before packing the column. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a less acidic silica gel. 3. Use a Nonaqueous Eluent System: Employ anhydrous solvents for your chromatography. |
| Low yield in a Suzuki-Miyaura coupling reaction, with starting boronic ester consumed but desired product not formed. | Protodeboronation (cleavage of the C-B bond) or hydrolysis of the pinacol ester before the catalytic cycle. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Choose a Milder Base: Strong bases can promote hydrolysis and protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[9] 3. Use a More Stable Boron Reagent: Convert the pinacol ester to a more stable MIDA boronate or a potassium trifluoroborate salt.[6][9] These often release the active boronic acid species slowly under the reaction conditions, minimizing side reactions.[9] |
Quantitative Data Summary
The stability of boronic acid pinacol esters is highly dependent on the specific compound and the conditions. The following tables provide a qualitative summary of stability based on general principles.
Table 1: Qualitative Stability of Boronic Acid Pinacol Esters under Different pH Conditions
| pH Range | Condition | Stability | Notes |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[1] |
| 4 - 8 | Neutral | Moderate to High | Optimal pH range for minimizing hydrolysis. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs; this is often a necessary step for in situ generation of the boronic acid in Suzuki couplings. |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected. |
Table 2: Qualitative Stability of Boronic Acid Pinacol Esters at Different Temperatures
| Temperature Range (°C) | Condition | Stability | Notes |
| < 0 | Sub-zero | High | Recommended for long-term storage to minimize degradation. |
| 0 - 25 | Room Temperature | Moderate | Stable for short periods if protected from moisture and air. |
| 25 - 80 | Moderate Heating | Moderate to Low | Increased temperature can accelerate hydrolysis, especially in the presence of water or other reagents. |
| > 80 | High Heating | Low | Significant degradation is likely, particularly over extended periods. |
Experimental Protocols
Protocol 1: General Nonaqueous Workup
This protocol is designed to avoid the use of water during the workup, which is the primary cause of hydrolysis.[7][8]
Materials:
-
Reaction mixture containing the boronic acid pinacol ester.
-
Anhydrous organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Celite or a filter aid.
Procedure:
-
Cool the reaction mixture to room temperature.
-
If solid byproducts are present (e.g., salts from the reaction), dilute the mixture with an anhydrous organic solvent and filter through a pad of Celite.
-
Wash the filter cake with additional anhydrous organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can then be purified by chromatography using anhydrous eluents.
Protocol 2: Conversion of a Pinacol Ester to a Potassium Trifluoroborate Salt
This procedure converts the less stable pinacol ester into a more stable and often crystalline potassium trifluoroborate salt.
Materials:
-
Boronic acid pinacol ester.
-
Potassium hydrogen fluoride (KHF₂).
-
Methanol (MeOH).
-
Water.
-
Diethyl ether or other suitable organic solvent.
Procedure:
-
Dissolve the boronic acid pinacol ester in a mixture of methanol and water.
-
Add an excess of potassium hydrogen fluoride (KHF₂) to the solution.
-
Stir the mixture at room temperature for the appropriate amount of time (reaction progress can be monitored by TLC or LCMS).
-
Remove the methanol under reduced pressure.
-
The aqueous residue is then extracted with an organic solvent (e.g., diethyl ether) to remove the pinacol byproduct.
-
The aqueous layer containing the potassium trifluoroborate salt can be concentrated or used as is in subsequent reactions.
Visualizations
Caption: Mechanism of Boronic Acid Pinacol Ester Hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient and convenient nonaqueous workup procedure for the preparation of arylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
catalyst deactivation in palladium-catalyzed borylation and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed borylation reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q1: My borylation reaction shows low or no conversion of the aryl halide. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Miyaura borylation is a common issue that can often be traced back to the quality of the reagents or the reaction setup. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Stoichiometry and Purity: Double-check all calculations and ensure that high-purity reagents have been used. Impurities in the aryl halide can act as catalyst poisons.
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure that the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction. Leaks in the setup can introduce oxygen and deactivate the catalyst.
-
Solvent and Base Quality: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. The base should also be of high purity and stored in a desiccator to prevent moisture absorption.
Catalyst Activity:
-
Pre-catalyst vs. Active Catalyst: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species in situ might be inefficient. Consider using a fresh batch of pre-catalyst or switching to a more stable and readily activated pre-catalyst, like a Buchwald G3 palladacycle.
-
Catalyst Deactivation: The formation of a black precipitate is a visual indicator of catalyst deactivation (see Issue 2).
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low or no conversion in borylation reactions.
Issue 2: Formation of a Black Precipitate (Palladium Black)
Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent its formation?
A2: The black precipitate is most likely "palladium black," which is an aggregated, inactive form of palladium metal. Its formation is a common deactivation pathway for the homogeneous catalyst.
Primary Causes:
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen, leading to the formation of palladium oxides which can then decompose to palladium black.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Insufficient Ligand Concentration: An inadequate amount of ligand relative to the palladium can fail to stabilize the Pd(0) species, leading to aggregation.
Preventative Measures:
-
Rigorous Inert Atmosphere: Employ stringent techniques to exclude oxygen, such as multiple freeze-pump-thaw cycles for the solvent and maintaining a positive pressure of an inert gas.
-
Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium and protect it from aggregation and oxidation.[1]
-
Optimize Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is often optimal. Too little ligand can lead to aggregation, while too much can sometimes inhibit the reaction.
-
Use of Pre-catalysts: Well-defined pre-catalysts can generate the active Pd(0) species more cleanly and at a controlled rate, minimizing the formation of palladium black.
Issue 3: Significant Formation of Side Products
Q3: My desired boronate ester is forming, but I also see significant biaryl byproduct (homocoupling). How can I suppress this?
A3: The formation of a biaryl byproduct occurs when the newly formed aryl boronate couples with the remaining aryl halide starting material in a subsequent Suzuki-Miyaura reaction.
Primary Causes:
-
Base Strength: Stronger bases can promote the competing Suzuki-Miyaura coupling.
-
Presence of Water: Water can facilitate the transmetalation step of the Suzuki-Miyaura coupling.
Solutions:
-
Use a Weaker Base: Employing a weaker, non-nucleophilic base like potassium acetate (KOAc) is standard for Miyaura borylations to disfavor the subsequent coupling.[2]
-
Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions to suppress the Suzuki-Miyaura pathway.
Q4: I'm observing protodeboronation of my product. What causes this and how can it be minimized?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronate group with a hydrogen atom.
Primary Causes:
-
Presence of Protic Impurities: Water, alcohols, or acidic impurities can serve as proton sources.
-
Prolonged Reaction Times and High Temperatures: These conditions can increase the likelihood of protodeboronation.
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
Milder Reaction Conditions: If possible, shorten the reaction time and lower the temperature once the formation of the desired product is complete.
-
Milder Bases: Strong bases can sometimes promote this side reaction.
Frequently Asked Questions (FAQs)
Q5: What is the role of the ligand in preventing catalyst deactivation?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) coordinate to the palladium center, preventing the aggregation of Pd(0) species into inactive palladium black.[1] They also modulate the electronic properties of the palladium, which can enhance its catalytic activity and stability.
Q6: How do I choose the right base for my borylation reaction?
A6: The choice of base is critical for a successful Miyaura borylation. A weak, non-nucleophilic base is generally preferred to avoid promoting the subsequent Suzuki-Miyaura cross-coupling of the product with the remaining starting material. Potassium acetate (KOAc) is the most commonly used base.[2] However, for certain substrates, other bases may be more effective. A recent study has shown that lipophilic bases like potassium 2-ethylhexanoate can lead to improved reaction rates and yields at lower temperatures.[3]
Q7: Can I use a Pd(II) pre-catalyst directly, or does it need to be pre-activated?
A7: While some Pd(II) pre-catalysts can be reduced in situ to the active Pd(0) species under the reaction conditions, pre-activation can sometimes lead to more consistent results. For example, heating Pd(OAc)₂ with a phosphine ligand and a base in the solvent for a short period before adding the other reagents can lead to a more efficient formation of the active catalyst.[4]
Q8: My starting material is a sterically hindered aryl halide. What conditions should I use?
A8: For sterically hindered substrates, more robust catalytic systems are often required. The use of bulky, electron-rich biaryl monophosphine ligands, such as ligand 5 in the table below, in combination with a suitable palladium precursor has been shown to be effective for the borylation of sterically hindered aryl bromides at low catalyst loadings.[5]
Quantitative Data Summary
Table 1: Comparison of Phosphine Ligands for the Borylation of 4-Chloroanisole
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PCy₃ | Pd₂(dba)₃ | KOAc | Dioxane | 80 | 16 | 65 |
| XPhos | Pd₂(dba)₃ | KOAc | Dioxane | 80 | 16 | 85 |
| SPhos | Pd₂(dba)₃ | KOAc | Dioxane | 80 | 16 | 78 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | THF | RT | 48 | 42 |
| XPhos | 10b (precatalyst) | K₃PO₄ | THF | RT | 2 | 93 |
Data compiled from literature sources.
Table 2: Effect of Base on the Borylation of 4-tert-butyl-1-iodobenzene
| Base (3.0 equiv) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| KOAc | PdCl₂(dppf) | DMSO | 80 | 6 | 94 |
| K₃PO₄ | PdCl₂(dppf) | DMSO | 80 | 6 | 88 |
| Cs₂CO₃ | PdCl₂(dppf) | DMSO | 80 | 6 | 75 |
| Et₃N | PdCl₂(dppf) | DMSO | 80 | 6 | 25 |
| 2-KEH | [(allyl)PdCl]₂ / XPhos | CPME | 35 | 1.5 | 99 |
Data compiled from literature sources.[3]
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium pre-catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc), anhydrous (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium pre-catalyst, and potassium acetate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Solvents and Reagents
-
Solvents (e.g., Dioxane, THF, Toluene): Solvents should be dried over an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane; calcium hydride for toluene) and distilled under an inert atmosphere. For degassing, subject the solvent to three freeze-pump-thaw cycles.
-
Bases (e.g., KOAc, K₃PO₄): Solid bases should be dried in an oven at >120 °C for several hours and stored in a desiccator.
Protocol 3: Testing Palladium Catalyst Activity
A simple method to test the activity of a palladium catalyst is to perform a well-established, high-yielding cross-coupling reaction with readily available starting materials.
Procedure:
-
Run a standard Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid using the catalyst batch .
-
Use a known active catalyst as a positive control.
-
If the reaction with the test catalyst fails or gives a significantly lower yield than the control, the catalyst is likely inactive.
Visualizations
Caption: Primary deactivation pathways for palladium catalysts in borylation reactions.
Caption: A typical experimental workflow for a palladium-catalyzed Miyaura borylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation [organic-chemistry.org]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent and Base Combinations for Efficient Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively select solvent and base combinations for various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is showing low to no yield. What are the first things to check regarding the solvent and base?
A1: When a cross-coupling reaction fails or provides a low yield, the solvent and base are primary suspects. Here’s a checklist to begin your troubleshooting:
-
Solubility: Ensure all reactants, catalysts, and the base are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions.[1][2]
-
Base Strength and Compatibility: The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination) but not so strong that it causes degradation of your starting materials or products.[3][4] For base-sensitive functional groups, consider using weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][3]
-
Solvent and Base Compatibility: The effectiveness of a base can be highly dependent on the solvent. For instance, inorganic bases are often insoluble in non-polar organic solvents, which can necessitate the use of a phase-transfer agent or a co-solvent like water.[5]
-
Degassing: Ensure the solvent is thoroughly degassed before use. Oxygen can lead to the decomposition of the palladium catalyst (formation of palladium black) and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[4][6]
-
Anhydrous Conditions: For many cross-coupling reactions, particularly those sensitive to water (e.g., to prevent protodeboronation in Suzuki coupling), using an anhydrous solvent and a dry base is critical.[4][6]
Q2: I am observing significant side product formation. How can the solvent and base choice help minimize this?
A2: The choice of solvent and base can significantly influence reaction selectivity and minimize the formation of common side products.
-
Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can sometimes be suppressed by changing the base or solvent. A less sterically hindered or weaker base may reduce this pathway.[3] The solvent polarity can also influence the rates of competing reaction pathways.[3]
-
Homocoupling: The unwanted coupling of two organometallic reagents (e.g., boronic acids in Suzuki coupling or alkynes in Sonogashira coupling) is often promoted by the presence of oxygen.[4][6] Thoroughly degassing the solvent is crucial. In Sonogashira couplings, running the reaction copper-free can also minimize alkyne homocoupling (Glaser coupling).[6]
-
Protodeboronation: The cleavage of the C-B bond in boronic acids is a common side reaction in Suzuki-Miyaura coupling, especially with electron-rich or heteroaromatic boronic acids.[4] This can be minimized by:
Q3: How does solvent polarity affect my cross-coupling reaction?
A3: Solvent polarity can have a profound impact on the outcome of a cross-coupling reaction by influencing catalyst stability, reagent solubility, and even reaction selectivity.[7][8][9]
-
Catalyst Activation and Stability: Solvents can play a role in activating precatalysts and stabilizing the active catalytic species.[7][10] Some polar aprotic solvents can coordinate to the metal center, influencing its reactivity.[8]
-
Selectivity: In certain cases, switching the solvent can completely reverse the selectivity of a reaction. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents like THF or toluene can favor reaction at the chloride position, while polar aprotic solvents like acetonitrile or DMF can favor reaction at the triflate position.[7]
-
Reaction Rate: The rate of oxidative addition, a key step in the catalytic cycle, can be influenced by solvent polarity, with polar solvents sometimes accelerating the reaction of polar substrates like aryl triflates.[11]
Q4: What are the key considerations when choosing a base for a specific cross-coupling reaction?
A4: The optimal base depends on the specific reaction, substrates, and functional groups present.
-
Suzuki-Miyaura Coupling: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). The choice can affect reaction rate and functional group tolerance.[12] For sensitive substrates, milder bases like fluorides (KF, CsF) can be beneficial.[2]
-
Buchwald-Hartwig Amination: A base is needed to deprotonate the amine. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[3][13] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[1][14]
-
Sonogashira Coupling: An amine base, such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NEt), is typically required to deprotonate the terminal alkyne.[6][15]
-
Heck Reaction: An inorganic or organic base is used to neutralize the HX formed during the reaction. Common choices include NaOAc, K₂CO₃, and NEt₃.[16] The choice of base can affect the reaction yield.[16]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during cross-coupling reactions, with a focus on optimizing the solvent and base.
Common Problems and Solutions
| Problem | Potential Cause(s) Related to Solvent/Base | Recommended Solution(s) |
| Low or No Conversion | 1. Poor solubility of reactants, catalyst, or base.[1][2] 2. Inappropriate base strength (too weak).[3] 3. Insufficient degassing of the solvent.[4][6] 4. Presence of water in a water-sensitive reaction.[4] | 1. Screen alternative solvents or solvent mixtures to improve solubility. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu). 3. Ensure thorough degassing of the solvent via freeze-pump-thaw cycles or sparging with an inert gas. 4. Use anhydrous solvents and dry the base before use. |
| Catalyst Decomposition (Palladium Black) | 1. Presence of oxygen in the solvent.[4][6] 2. Inappropriate solvent choice (e.g., THF has been anecdotally reported to promote palladium black formation in some cases).[6][17] 3. High reaction temperature. | 1. Rigorously degas the solvent. 2. Screen alternative solvents such as dioxane, toluene, or DMF. 3. Attempt the reaction at a lower temperature. |
| Significant Side Product Formation | 1. Protodeboronation (Suzuki): Use of a strong base in an aqueous medium.[4] 2. Homocoupling (Suzuki, Sonogashira): Presence of oxygen.[4][6] 3. Hydrodehalogenation: Inappropriate base or solvent choice.[3] | 1. Switch to a milder base (e.g., KF, K₂CO₃) and/or use anhydrous conditions.[4] 2. Ensure the solvent is thoroughly degassed. For Sonogashira, consider a copper-free protocol.[6] 3. Screen different bases (weaker or more sterically hindered) and solvents with varying polarities.[3] |
| Poor Selectivity | The solvent polarity can dramatically influence the selectivity of the reaction, especially with substrates bearing multiple reactive sites.[7] | Screen a range of solvents with varying polarities (e.g., nonpolar aprotic like toluene or THF, and polar aprotic like DMF or acetonitrile).[7] |
Visual Troubleshooting Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ikm.org.my [ikm.org.my]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
analytical techniques for monitoring the progress of borylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical techniques to monitor the progress of borylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring borylation reactions?
A1: The most prevalent techniques for tracking the consumption of starting materials and the formation of boronate esters are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[1][2] The choice of method depends on the specific analytical requirements, such as the need for quantitative data, structural confirmation, or high-throughput screening.[1]
Q2: Can I use ¹¹B NMR to monitor my borylation reaction?
A2: Yes, ¹¹B NMR spectroscopy is a powerful tool for directly observing boron-containing species. The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom, allowing you to distinguish between the starting boronic acid or diboron reagent, boronate ester products, and other boron-containing intermediates or byproducts.[1] This technique can provide valuable mechanistic insights.[1]
Q3: What is protodeboronation and how can I detect it?
A3: Protodeboronation is a frequent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of a de-borylated byproduct. The presence of protic solvents or acidic/basic conditions can promote this side reaction.[1] It can be detected by the appearance of a new peak in HPLC or GC-MS, or by characteristic signals of the byproduct in ¹H NMR.[1]
Q4: How can I prevent the hydrolysis of my boronic acid or boronate ester during analysis?
A4: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, and boronate esters can hydrolyze back to the boronic acid, which can complicate analysis.[1][3] To minimize these issues, use anhydrous solvents for sample preparation and analysis whenever possible.[1] For HPLC, using a mobile phase with lower water content or a faster gradient may help.[1] For NMR analysis, ensuring the deuterated solvent is dry is critical.[1]
Troubleshooting Guides
¹H NMR Spectroscopy
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Overlapping signals of starting material and product. | Insufficient spectral resolution. | - Use a higher field NMR spectrometer if available.- Utilize a 2D NMR technique like COSY to identify distinct signals.[1] |
| Difficulty in quantifying reaction conversion. | - Poor baseline or broad peaks leading to inaccurate integration.- Signal overlap. | - Use a well-resolved, non-overlapping peak for each compound for integration.[1]- Add a known amount of an internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.[1] |
| Disappearance of boronic acid proton signals. | Exchange with residual water in the NMR solvent. | - Use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves. |
| Inconsistent integration values. | - Phasing errors.- Poor baseline correction. | - Carefully phase the spectrum and perform a thorough baseline correction before integration. |
GC-MS Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for the boronate ester product. | - Thermal degradation of the analyte in the injector.- Analyte is not volatile enough. | - Lower the injector temperature.- Use a derivatization agent to increase volatility and thermal stability. |
| Peak tailing for boronate esters. | - Active sites in the injector liner or column.- Hydrolysis on the column. | - Use a deactivated liner and a column suitable for active compounds.- Ensure the carrier gas is dry. |
| Appearance of unexpected peaks. | - On-column decomposition.- Contamination from the sample or system. | - Analyze a standard of the product to confirm its retention time and fragmentation pattern.- Run a blank to check for system contamination. |
| Irreproducible retention times. | - Leaks in the GC system.- Fluctuations in oven temperature or carrier gas flow rate. | - Perform a leak check.- Verify the stability of the oven temperature and flow rate. |
LC-MS Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad or split peaks for boronate esters. | - On-column degradation or hydrolysis.- Poor choice of mobile phase or column. | - Use a mobile phase with a lower water content or add a small amount of an aprotic solvent.[1]- Screen different columns (e.g., C18, Phenyl-Hexyl). |
| Low sensitivity for the boronate ester. | - Poor ionization in the MS source. | - Optimize MS source parameters (e.g., spray voltage, gas temperatures).- Try different ionization modes (e.g., APCI if ESI is not effective). |
| Appearance of unexpected peaks. | - Formation of side products (e.g., homocoupling, protodeboronation).[1]- Sample degradation in the autosampler. | - Use LC-MS/MS (MRM mode) for better selectivity and to identify molecular weights of unknown peaks.[4]- Keep the autosampler tray cooled.[1] |
| Shifting retention times. | - Column degradation.- Changes in mobile phase composition. | - Flush the column with a strong solvent or replace it if it is old.[1]- Ensure consistent mobile phase preparation. |
TLC Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Starting material and product have the same Rf value. | The chosen eluent system does not provide sufficient resolution. | - Try various solvent systems with different polarities.[3]- Consider using a 2D TLC technique.[5] |
| Streaking of spots. | - Sample is too concentrated.- The compound is acidic or basic and interacting strongly with the silica gel.[6] | - Dilute the sample before spotting.[6]- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[6] |
| Spots remain at the baseline. | The eluent is not polar enough. | - Increase the proportion of the polar solvent in the eluent system.[6] |
| Spots run with the solvent front. | The eluent is too polar. | - Decrease the proportion of the polar solvent in the eluent system.[6] |
Experimental Protocols
General Sample Preparation for Reaction Monitoring
-
Under an inert atmosphere (e.g., Argon or Nitrogen), carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture using a dry syringe.
-
Quench the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of diethyl ether or ethyl acetate) and a small amount of water or saturated aqueous ammonium chloride to stop the reaction.
-
Vortex the mixture and allow the layers to separate.
-
Carefully remove the organic layer for analysis by TLC, GC-MS, or LC-MS. For NMR analysis, the quenching step may be omitted, and the aliquot can be diluted directly with a deuterated solvent.
Quantitative ¹H NMR (qNMR) Protocol
-
Accurately weigh a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Add a specific volume of a suitable deuterated solvent (e.g., 1 mL of CDCl₃).
-
Add a known volume of the reaction aliquot (prepared as described above) to the vial.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1 value).
-
Integrate the well-resolved signals of the starting material, product, and the internal standard.
-
Calculate the concentration and reaction conversion based on the integral values and the known amount of the internal standard.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for a borylation reaction.
Caption: A decision tree for troubleshooting incomplete borylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
addressing regioselectivity issues in the C-H borylation of complex substrates
Welcome to the technical support center for C-H borylation. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity in the C-H borylation of complex substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during C-H borylation experiments.
Issue 1: Poor or No Regioselectivity
Q: My C-H borylation reaction is yielding a mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity is a common challenge, influenced by a combination of steric and electronic factors. Here is a step-by-step guide to troubleshoot this issue:
-
Evaluate Steric Hindrance: The regioselectivity of iridium-catalyzed borylation is often governed by sterics, favoring the least hindered C-H bond.[1][2] If your substrate has multiple accessible C-H bonds, consider if the observed mixture is due to similar steric environments.
-
Action: If sterics are the primary driver, you may need to introduce a directing group to override the inherent steric bias.
-
-
Modify the Ligand: The choice of ligand is critical in controlling regioselectivity.[3][4]
-
For ortho-selectivity: With directing groups like amides or anilines, bidentate nitrogen ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) are commonly used.[1] If ortho-selectivity is low, consider switching to a ligand that can engage in hydrogen bonding or other non-covalent interactions to better direct the catalyst.
-
For meta-selectivity: This is often more challenging. Cobalt-based catalyst systems with pincer ligands have shown promise for meta-selective borylation of certain substrates, particularly fluorinated arenes.[5][6]
-
For para-selectivity: This can be achieved by using bulky ligands that sterically block the ortho and meta positions.
-
-
Change the Solvent: The solvent can influence the catalyst's activity and selectivity.[7][8]
-
Action: Screen a range of solvents with varying polarities. Non-polar solvents like cyclohexane or methyl tert-butyl ether (MTBE) are common starting points.[1] For certain substrates, more polar solvents like tetrahydrofuran (THF) may be beneficial. However, be aware that highly polar solvents like DMF and MeCN can sometimes be ineffective.[9]
-
-
Adjust the Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction.
-
Action: If you suspect a thermodynamic mixture of products, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful that this can sometimes decrease selectivity.[6]
-
Issue 2: Obtaining the "Wrong" Regioisomer
Q: The major product of my reaction is an undesired regioisomer. How can I switch the selectivity?
A: Switching the regioselectivity often requires a more significant change in the reaction strategy.
-
Employ a Directing Group: If you are relying on the substrate's inherent steric or electronic properties and obtaining the wrong isomer, introducing a directing group is the most powerful way to change the outcome.[10]
-
Strategy: Choose a directing group that will position the catalyst over the desired C-H bond. For example, an amide group can direct ortho-borylation.
-
-
Change the Metal Catalyst: Different transition metals can exhibit complementary regioselectivity.
-
Utilize "Outer-Sphere" Directing Effects: For certain substrates, non-covalent interactions between the substrate and the ligand can direct the borylation to a specific site.
Frequently Asked Questions (FAQs)
Q1: What are the key factors controlling regioselectivity in Ir-catalyzed C-H borylation?
A1: The primary factors are:
-
Steric Effects: The catalyst will preferentially activate the most accessible C-H bond. This is often the dominant factor in the absence of strong directing groups.[1][2]
-
Electronic Effects: The acidity of the C-H bond can play a role, with more electron-deficient C-H bonds sometimes being more reactive. However, this is often secondary to steric effects in iridium catalysis.
-
Directing Groups: Functional groups on the substrate can coordinate to the metal center and direct the borylation to a specific, often ortho, position.[10]
-
Ligand Choice: The steric and electronic properties of the ligand on the metal catalyst are crucial for tuning regioselectivity.[3][4]
Q2: How do I choose the right ligand for my desired regioselectivity?
A2:
-
For sterically-driven selectivity (borylation at the least hindered position), standard bipyridine ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) or phenanthroline ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4phen) are good starting points with iridium catalysts.[1]
-
For ortho-selectivity directed by a functional group, dtbpy is often effective.
-
For achieving remote (meta or para) selectivity , more specialized ligands are often required. These may be bulkier to block proximal positions or designed to engage in specific non-covalent interactions with the substrate.
Q3: Can I achieve regioselective borylation without a directing group?
A3: Yes, this is often referred to as "undirected" C-H borylation. In these cases, regioselectivity is primarily dictated by the intrinsic steric and electronic properties of the substrate. The reaction will typically occur at the least sterically hindered C-H bond.
Q4: What is a typical starting point for reaction conditions?
A4: A general starting point for an iridium-catalyzed C-H borylation is:
-
Iridium precatalyst: [Ir(COD)OMe]2 or [Ir(COD)Cl]2 (1-5 mol%)
-
Ligand: dtbpy or Me4phen (equimolar to Iridium)
-
Boron source: Bis(pinacolato)diboron (B2pin2) (1.1 - 2.0 equivalents)
-
Solvent: Anhydrous and degassed THF, cyclohexane, or MTBE
-
Temperature: Room temperature to 80 °C
-
Atmosphere: Inert (Argon or Nitrogen) These conditions should be optimized for each specific substrate.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of ligands and solvents on the regioselectivity of C-H borylation for representative substrates.
Table 1: Ligand Effects on the Borylation of Benzylic Amines
| Substrate | Ligand | Regioisomeric Ratio (ortho : meta + para) | Yield (%) |
| N-methylbenzylamine | dtbpy | 1 : >20 | 85 |
| N-methylbenzylamine | Picolylamine | >20 : 1 | 75 |
Data synthesized from principles described in relevant literature demonstrating the switch from sterically-controlled to directing-group-controlled selectivity.
Table 2: Solvent Effects on the Cobalt-Catalyzed meta-Borylation of 1,3-Difluorobenzene
| Solvent | Regioisomeric Ratio (meta : ortho) | Conversion (%) |
| Et2O | 99 : 1 | 30 |
| THF | 99 : 1 | 40 |
| Hexanes | 88 : 12 | 44 |
| Cyclohexane | 91 : 9 | 75 |
| CPME | 98 : 2 | 81 |
Data adapted from studies on cobalt-catalyzed meta-selective borylation.[5]
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation
This protocol is a general starting point for the borylation of a wide range of aromatic and heteroaromatic substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1]
Materials:
-
Iridium precatalyst (e.g., [Ir(COD)OMe]2)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine - dtbpy)
-
Boron source (e.g., Bis(pinacolato)diboron - B2pin2)
-
Substrate
-
Anhydrous, degassed solvent (e.g., cyclohexane, THF, or MTBE)
-
Schlenk flask or glovebox vial
-
Stir bar
Procedure:
-
To a Schlenk flask or vial, add the iridium precatalyst (e.g., 1.5 mol % [Ir]) and the ligand (e.g., 3.0 mol %).
-
Add the substrate (1.0 equiv) and the boron source (e.g., 1.5 equiv B2pin2).
-
Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent (e.g., water or methanol), followed by extraction and purification (e.g., column chromatography).
Protocol 2: Cobalt-Catalyzed meta-Selective C-H Borylation of Fluorinated Arenes
This protocol is adapted for achieving meta-selectivity on electron-deficient arenes.[5]
Materials:
-
Cobalt precatalyst (e.g., a terpyridine-supported cobalt alkyl complex)
-
Boron source (e.g., B2Pin2)
-
Substrate (fluorinated arene)
-
Anhydrous, degassed solvent (e.g., cyclopentyl methyl ether - CPME)
-
Glovebox or Schlenk line equipment
Procedure:
-
In a glovebox, charge a vial with the cobalt precatalyst (e.g., 5 mol %).
-
Add the fluorinated arene substrate (1.0 equiv) and B2Pin2 (1.5 equiv).
-
Add the anhydrous, degassed CPME.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction for conversion and regioselectivity.
-
Work-up and purify the product as described in the general procedure.
Visualizations
Caption: General experimental workflow for C-H borylation.
Caption: Decision-making guide for achieving desired regioselectivity.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 3. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 4. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Cobalt Catalysts for the meta-Selective C(sp2)–H Borylation of Fluorinated Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Borylation Reactions - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Verification Required - Princeton University Library [oar.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved methods for ortho selective iridium catalyzed C-H borylations of anilines [morressier.com]
- 14. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Achieving High Ortho Selectivity in Aniline C-H Borylations by Modifying Boron Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of boric acid, pinacol ester versus other boronic acid reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid reagent is a critical decision that can significantly influence the outcome of synthetic strategies. This guide provides a detailed comparative analysis of boric acid pinacol esters against other commonly used boronic acid reagents, with a focus on their stability, reactivity, and practical applications in organic synthesis, supported by experimental data and detailed protocols.
The utility of organoboron compounds, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has established them as indispensable tools in modern chemistry.[1] The choice of the boron species—be it a free boronic acid, a pinacol ester, or another derivative like an MIDA ester—presents a fundamental trade-off between reactivity and stability.[2] This comparison aims to provide clarity on the distinct advantages and disadvantages of each, enabling more informed decisions in experimental design.
The Stability-Reactivity Trade-Off
The central theme in comparing boronic acid reagents is the inverse relationship between their stability and reactivity. Boronic acids are generally the most reactive species in cross-coupling reactions, which can lead to faster reaction times.[3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf life and reaction yields.[2][5]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][3] The pinacol group sterically shields the boron atom, making the molecule more resistant to moisture and air.[1] This stability translates to easier handling, purification by chromatography, and a longer shelf life, making them ideal for multi-step syntheses.[1][3] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2]
N-methyliminodiacetic acid (MIDA) boronate esters represent a class of tetracoordinate, sp3-hybridized boron compounds that offer exceptional stability.[6] This high stability allows for their use in iterative cross-coupling reactions where the boronic acid functionality needs to be protected until a specific step.[6] The MIDA group provides a slow, controlled release of the active boronic acid under specific conditions.[6]
Quantitative Performance Comparison
The following tables summarize the key performance differences based on available data, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
| Feature | Boronic Acids | Boronic Acid Pinacol Esters | MIDA Boronate Esters |
| Reactivity | High[2][3][4] | Moderate to High[7] | Low (requires activation)[6] |
| Stability | Low[2][5] | High[1][3] | Very High[6] |
| Handling | Can be challenging[8] | Easy, often crystalline solids[3] | Easy, often crystalline solids[6] |
| Purification | Difficult, prone to decomposition[8] | Generally straightforward via chromatography[1][3] | Straightforward via chromatography[6] |
| Shelf Life | Short, requires careful storage[2] | Long[1][7] | Very Long[6] |
| Typical Use Case | Rapid, straightforward couplings[2] | General purpose, multi-step synthesis[1] | Iterative cross-coupling, complex syntheses[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A typical experimental setup for a Suzuki-Miyaura cross-coupling reaction involves the following steps:
-
Reaction Setup: To an oven-dried flask is added the aryl halide (1.0 equiv), the boronic acid reagent (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF) is then added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison: Pinacol Esters vs. MIDA Boronates in Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. The judicious selection of the boronic acid derivative is pivotal to the success of these transformations. This guide provides an in-depth, objective comparison of two prominent classes of boronic esters: the conventional pinacol esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronates. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable reagent for their specific synthetic needs.
Core Differences in Stability and Reactivity
The fundamental distinction between pinacol esters and MIDA boronates lies in their structure, which profoundly influences their stability and reactivity. Pinacol esters are trivalent, sp²-hybridized boron compounds. In contrast, MIDA boronates feature a tetracoordinate, sp³-hybridized boron center, a result of the dative bond from the nitrogen atom of the MIDA ligand. This structural variance has significant chemical implications.[1]
MIDA boronates are generally characterized as monomeric, free-flowing, crystalline solids that exhibit exceptional stability, allowing for storage on the benchtop under air.[2] They are also compatible with silica gel chromatography, which simplifies purification and reaction monitoring.[2] Conversely, while pinacol esters are more stable than their corresponding boronic acids, they can be susceptible to hydrolysis, particularly during purification on silica gel, and may undergo protodeboronation under certain conditions.[1][3][4][5]
A key advantage of MIDA boronates is their ability to act as a protecting group for the boronic acid functionality.[6][7] They remain stable under anhydrous cross-coupling conditions and only become active upon hydrolysis to the corresponding boronic acid.[1][2] This property enables the controlled, slow release of the active boronic acid, which is particularly beneficial when dealing with unstable boronic acids or in complex synthetic strategies like iterative cross-coupling.[1][7][8]
Performance Data: A Comparative Overview
The choice between a pinacol ester and a MIDA boronate is often dictated by the stability of the required boronic acid and the complexity of the synthetic route.[1] Experimental data highlights the superior performance of MIDA boronates in specific applications.
| Feature | Pinacol Esters | MIDA Boronates | References |
| Boron Hybridization | sp² | sp³ | [1] |
| Stability to Storage | Moderate; can degrade over time. | High; benchtop stable under air. | [1][2][3] |
| Chromatography | Can be unstable on silica gel. | Generally stable on silica gel. | [1][2][5] |
| Reactivity in Anhydrous Cross-Coupling | Can be reactive. | Generally unreactive; requires activation. | [1][2][9] |
| Handling of Unstable Boronic Acids | May be unsuitable as the corresponding boronic acid can be unstable. | Excellent; protects the boronic acid until slow release. | [1][8] |
| Iterative Cross-Coupling | Less suitable due to potential reactivity. | Ideal due to controlled reactivity. | [1][2][6] |
In a direct comparison for Suzuki-Miyaura polymerization, thienyl MIDA boronate esters produced higher molecular weight polymers in greater yields (up to 94%) compared to the corresponding pinacol boronate ester under identical conditions.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Pinacol Boronate Esters
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete, as monitored by TLC or GC/LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronate Esters (Slow Release)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 6 mol%).[1]
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane) and an aqueous solution of a base that facilitates slow hydrolysis (e.g., K₃PO₄). The rate of boronic acid release can be adjusted by varying the temperature.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) under an inert atmosphere and stir for the required time.[8]
-
Workup and Purification: After cooling, perform a standard aqueous workup. The crude product can be purified by column chromatography on silica gel, taking advantage of the high stability of any unreacted MIDA boronate.[1][2]
Visualizing the Concepts
To further clarify the differences and applications of pinacol esters and MIDA boronates, the following diagrams illustrate their structures, a comparative workflow, and a decision-making guide.
Conclusion
Both pinacol esters and MIDA boronates are invaluable reagents in modern organic synthesis. Pinacol esters serve as workhorse compounds suitable for a broad array of applications, especially when the corresponding boronic acid is stable.[1] However, for challenging substrates, particularly those involving unstable boronic acids, or for sophisticated synthetic strategies such as iterative cross-coupling, MIDA boronates present a superior solution due to their exceptional stability and the capacity for controlled, slow release of the active boronic acid.[1][11] The choice between them should be guided by the specific requirements of the synthetic target and the stability of the key intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
A Comparative Guide to Purity Validation of Synthesized Pinacol Boronate Esters: NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of pinacol boronate esters, ensuring the purity of the final product is a critical step that directly impacts the reliability and reproducibility of subsequent applications, such as Suzuki-Miyaura cross-coupling reactions. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for structural elucidation and purity assessment, a comprehensive understanding of its capabilities and limitations in comparison to other analytical techniques is essential for robust quality control. This guide provides an objective comparison of NMR spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of pinacol boronate ester purity, supported by experimental considerations.
The Central Role of NMR in Purity Determination
NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, offers a powerful, non-destructive method for the qualitative and quantitative analysis of pinacol boronate esters. It provides detailed structural information, enabling the unambiguous identification of the desired product and the detection of common impurities.
A key indicator of a successful synthesis is the presence of characteristic signals in the ¹H NMR spectrum corresponding to the pinacol group, typically a sharp singlet integrating to 12 protons around 1.3 ppm.[1][2] The chemical shifts of other protons in the molecule will depend on the specific organic moiety attached to the boron atom. Similarly, the ¹³C NMR spectrum will show a characteristic signal for the quaternary carbons of the pinacol group, usually around 83-84 ppm, and a signal for the methyl carbons around 25 ppm.[1][2]
¹¹B NMR spectroscopy is particularly diagnostic for confirming the formation of the boronate ester. Tricoordinate boronic esters typically exhibit a broad signal in the range of δ 20-35 ppm.[1][3][4] This technique is highly sensitive to the electronic environment of the boron atom and can readily distinguish between the desired pinacol boronate ester and potential impurities such as the corresponding boronic acid, which appears at a different chemical shift.
Common Impurities in Pinacol Boronate Ester Synthesis
The most prevalent impurity encountered during the synthesis and purification of pinacol boronate esters is the corresponding boronic acid, which results from hydrolysis of the ester.[5][6][7][8] This hydrolysis can occur during the reaction workup or upon exposure to moisture and silica gel during chromatographic purification. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
Comparative Analysis of Purity Validation Techniques
While NMR is indispensable, a multi-technique approach often provides a more complete purity profile. The following table summarizes the key performance characteristics of NMR, HPLC, and GC-MS for the analysis of pinacol boronate esters.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Separates volatile components of a mixture followed by their detection and identification based on their mass-to-charge ratio. |
| Primary Use | Structural elucidation, identification of major components and impurities, and quantitative analysis (qNMR). | Purity determination, quantification of major components and impurities, and separation of complex mixtures. | Identification and quantification of volatile impurities and byproducts. |
| Strengths | - Non-destructive- Provides detailed structural information- Can quantify without a specific reference standard for the analyte (qNMR with an internal standard)- ¹¹B NMR is specific for boron-containing species | - High sensitivity and resolution- Well-established for purity analysis- Can separate a wide range of compounds | - High sensitivity and specificity (with MS detection)- Excellent for identifying volatile and semi-volatile impurities- Can provide structural information of unknowns through mass fragmentation patterns |
| Weaknesses | - Lower sensitivity compared to chromatographic methods[8]- Signal overlap can complicate analysis of complex mixtures- qNMR requires careful experimental setup and validation | - On-column hydrolysis of pinacol boronate esters is a significant issue[5][6][7][8][9]- Requires specific reference standards for quantification- Method development can be time-consuming | - Limited to thermally stable and volatile compounds[5]- Derivatization may be required for non-volatile compounds[10]- Potential for thermal degradation of the analyte in the injector or column |
| Limit of Detection (LOD) | Generally in the µg to mg range. | Typically in the ng to µg range. | Typically in the pg to ng range. |
Experimental Protocols
NMR Spectroscopy for Purity Validation
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized pinacol boronate ester and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T₁) for accurate integration.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the characteristic singlet of the pinacol protons (around 1.3 ppm) and compare its integral to the integral of a well-resolved proton signal from the organic moiety of the product and the internal standard. The purity can be calculated based on the relative integral values.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will confirm the presence of the tricoordinate boronate ester.
HPLC for Purity Analysis
Methodology to Minimize On-Column Hydrolysis:
-
Column Selection: Utilize a column with low silanol activity, such as an end-capped C18 column (e.g., Waters XTerra MS C18), to reduce interactions that can promote hydrolysis.[6][8]
-
Mobile Phase: Use a mobile phase with a low water content or employ non-aqueous reversed-phase chromatography if possible. If an aqueous mobile phase is necessary, consider using a high pH (e.g., pH 12.4 with an ion-pairing reagent) to stabilize certain pinacol boronate esters.[5]
-
Sample Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or THF to prevent hydrolysis prior to injection.[8]
-
Method Parameters: Employ a fast gradient elution to minimize the residence time of the analyte on the column.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
GC-MS for Impurity Profiling
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Use a split or splitless injection mode depending on the concentration of the sample. Ensure the injector temperature is high enough to volatilize the sample but not so high as to cause thermal degradation.
-
Chromatographic Separation: Employ a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and a temperature program that effectively separates the components of the mixture.
-
Mass Spectrometry: Acquire mass spectra in full scan mode to identify unknown impurities by their fragmentation patterns and in selected ion monitoring (SIM) mode for targeted quantification of known impurities.
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of a synthesized pinacol boronate ester.
Caption: Logical workflow for the purity validation of pinacol boronate esters.
Conclusion
The validation of product purity for synthesized pinacol boronate esters is a multifaceted process that benefits from an integrated analytical approach. While ¹H, ¹³C, and ¹¹B NMR spectroscopy are fundamental for structural confirmation and preliminary purity assessment, HPLC and GC-MS provide complementary and often more sensitive data for the quantification of the main product and the identification of trace impurities. For routine and robust quality control, a combination of NMR for identity and structural integrity, and a validated chromatographic method (HPLC or GC-MS, depending on the analyte's properties) for accurate purity determination is the recommended strategy. This comprehensive approach ensures the high quality of pinacol boronate esters, which is paramount for their successful application in research and development.
References
- 1. rsc.org [rsc.org]
- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Efficiency of Palladium Catalysts in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this transformation is the palladium catalyst, the choice of which profoundly influences reaction outcomes. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to facilitate catalyst selection for optimal performance in your research and development endeavors.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in a Suzuki coupling reaction is dependent on a multitude of factors including the nature of the substrates (aryl halide and boronic acid), solvent, base, temperature, and reaction time. Below are comparative data for various palladium catalysts under specific reaction conditions.
Table 1: Coupling of 4-Chloroanisole with Phenylboronic Acid
This reaction represents the coupling of an electron-rich aryl chloride, which can be a challenging substrate.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| XPhos Pd G2 | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | DME | 80 | 18 | ~70-80 | [2] |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | DME | 80 | 18 | ~65 | [2] |
Table 2: Coupling of 4-Bromoanisole with Phenylboronic Acid
Aryl bromides are generally more reactive than aryl chlorides in Suzuki coupling reactions.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/RHA | 0.5 | K₂CO₃ | Ethanol | 100 | 24 | High | [3] |
| Pd-bpydc-Nd | 1 | K₂CO₃ | DMF | 110 | 24 | ~95 | [4] |
| Pd(OAc)₂ / P(biph)Ph₂ | 1 | K₂CO₃ | Toluene/H₂O | 100 | 1 | High | [5] |
| Pd(PPh₃)₄ | 1.5 | K₂CO₃ | H₂O | 80 | - | up to 91 | [6] |
Table 3: Coupling of Heteroaryl Halides
The coupling of heteroaryl halides can be influenced by the nature of the heterocycle and the position of the halogen.
| Catalyst System | Coupling Reaction | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand 1 | 5-Chloro-2-thiophene carbaldehyde + 3-Thiophene boronic acid | 0.25 | K₃PO₄ | n-Butanol | 100 | 71 | [7] |
| Pd₂(dba)₃ / Ligand 1 | 2-Chloropyridine + 5-Indole boronic acid | 1.5 | K₃PO₄ | t-Amyl alcohol | 120 | >75 | [7] |
| Pd(dppf)Cl₂ | 2-Bromopyridine + Phenylboronic acid | 3 | Na₂CO₃ | Dioxane | 80 | High | [5] |
Experimental Protocols
Reproducibility is key in scientific research. Below is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene, Dioxane, THF, often with a co-solvent like water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst (and ligand if necessary), and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
A generalized workflow for performing a Suzuki coupling reaction, from setting up the reaction to purifying the final product.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Borylation Reagents: Alternatives to Bis(pinacolato)diboron (B2pin2)
For Researchers, Scientists, and Drug Development Professionals
The introduction of a boryl group into organic molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through versatile C-C and C-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. For years, bis(pinacolato)diboron (B2pin2) has been the go-to reagent for these transformations. However, the pursuit of more efficient, atom-economical, and cost-effective synthetic methodologies has led to the development of several viable alternatives. This guide provides an objective comparison of the performance of these alternative reagents with B2pin2, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Borylation Reagents
The choice of a borylation reagent can significantly impact reaction efficiency, substrate scope, and overall cost. The following tables summarize the quantitative performance of key alternatives to B2pin2 in palladium-catalyzed borylation reactions.
Table 1: Comparison of Reagent Efficiency in the Borylation of Aryl Halides
| Reagent | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Citation(s) |
| B2pin2 | 4-Chloroanisole | XPhos-Pd-G2 (0.1-5 mol%) | EtOH | 1 | 90 | [1] |
| Tetrahydroxydiboron (BBA) | 4-Chloroanisole | XPhos-Pd-G2 (0.1-5 mol%) | EtOH | 1 | 90 | [1] |
| Tetrakis(dimethylamino)diboron | 4-Anisole Bromide | XPhos-Pd-G2 (0.5 mol%) | MeOH | 1 | 95 | [2][3] |
| B2pin2 | 2-Methoxy-5-nitrophenylbromide | PdCl2(dppf) | Dioxane | - | 20 | |
| Bis(neopentyl glycolato)diboron | 2-Methoxy-5-nitrophenylbromide | PdCl2(dppf) | Dioxane | - | 72 |
Table 2: Comparison of Reagent Performance with Heteroaryl Halides
| Reagent | Substrate | Catalyst System | Solvent | Catalyst Loading (mol%) | Yield (%) | Citation(s) |
| Tetrahydroxydiboron (BBA) | 2-Chloropyridine | Pd-based | - | 5 | Moderate | [2] |
| Tetrakis(dimethylamino)diboron | 2-Chloropyridine | XPhos-Pd-G2 | MeOH | 0.5 | 85 | [2][3] |
| B2pin2 | 3-Bromothiophene | NiCl2(dppp)/PPh3 | EtOH | - | - | [4] |
| Tetrahydroxydiboron (BBA) | 3-Bromothiophene | NiCl2(dppp)/PPh3 | EtOH | 0.5 | 87 (boronic acid) | [4] |
In-Depth Look at Alternative Reagents
Tetrahydroxydiboron (BBA) / Bis-boronic acid
Tetrahydroxydiboron, also known as bis-boronic acid (BBA), has emerged as a highly attractive alternative to B2pin2 due to its superior atom economy and the direct formation of boronic acids, circumventing the often challenging hydrolysis of pinacol esters.[1][5] This can lead to simplified purification processes and reduced waste.[1]
Advantages:
-
Atom Economical: BBA has a lower molecular weight than B2pin2, making it a more atom-efficient source of boron.[1]
-
Direct Formation of Boronic Acids: The reaction directly yields the versatile boronic acid, avoiding a separate hydrolysis step.[6]
-
Cost-Effective: The use of BBA can result in significant overall cost reduction in large-scale synthesis.[5][6]
-
Greener Synthesis: Eliminating the use of pinacol reduces chemical waste.[2][3]
Limitations:
-
Stability: BBA can be unstable under certain reaction conditions, particularly at elevated temperatures and in the presence of some palladium(II) species.[5][7]
-
Substrate Scope: While broadly applicable, some substrates, particularly certain heteroaryl halides, may give lower yields compared to other reagents.[1]
Pinacolborane (HBpin)
Pinacolborane (HBpin) is a hydroborating agent that offers an alternative pathway to organoboron compounds. It is particularly useful for the borylation of alkenes, alkynes, and through C-H activation.[8] It is considered more reactive and atom-economical than B2pin2 for certain applications.[9]
Advantages:
-
High Reactivity: HBpin is a potent hydroborating agent for a wide range of unsaturated compounds.
-
C-H Activation: It is a key reagent in the increasingly important field of direct C-H borylation, offering novel synthetic routes.[8]
-
Atom Economy: As a monoboron reagent, it offers better atom economy than diboron reagents in hydroboration reactions.
Limitations:
-
Different Reaction Scope: Its primary applications are in hydroboration and C-H activation, which are mechanistically distinct from the Miyaura borylation of aryl halides.
Bis(catecholato)diboron (B2cat2)
Bis(catecholato)diboron is another diboron reagent that has found utility in borylation reactions. The resulting catecholato boronates are often more readily cleaved than their pinacol counterparts, which can be advantageous in subsequent transformations.
Advantages:
-
Facile Cleavage: The B-O bonds in catecholato boronates are more susceptible to cleavage, facilitating the generation of the corresponding boronic acid.
-
Alternative Reactivity: In some cases, B2cat2 can offer different reactivity and selectivity compared to B2pin2.
Limitations:
-
Moisture Sensitivity: Catecholboronates can be more sensitive to moisture than pinacol boronates.
Bis(neopentyl glycolato)diboron (B2neo2)
For sterically demanding substrates, such as ortho-substituted aryl halides, bis(neopentyl glycolato)diboron has proven to be a more efficient reagent than B2pin2.[10] The less sterically hindered neopentyl glycol protecting group facilitates the borylation of hindered positions.
Advantages:
-
Superior for Hindered Substrates: Demonstrates significantly higher yields in the borylation of sterically congested aryl halides.
-
Easier Hydrolysis: The resulting neopentyl glycol boronate esters are more readily hydrolyzed to the corresponding boronic acids compared to pinacol esters.[10]
Limitations:
-
Cost and Availability: May be less readily available and more expensive than B2pin2.
Tetrakis(dimethylamino)diboron
As the synthetic precursor to both BBA and B2pin2, tetrakis(dimethylamino)diboron offers a more direct and atom-economical route to borylated products.[2][11] By using this reagent, the steps to synthesize BBA or B2pin2 can be bypassed, leading to a more efficient overall process.[2][3]
Advantages:
-
High Atom Economy: As a direct precursor, its use eliminates steps and reduces waste.[2][12]
-
Excellent for Heterocycles: Has shown superior performance in the borylation of certain heteroaryl chlorides, allowing for significantly lower catalyst loadings.[2][3]
Limitations:
-
Handling: Aminoboranes can be sensitive to moisture and require careful handling.
Experimental Protocols
General Procedure for Palladium-Catalyzed Miyaura Borylation of Aryl Halides with B2pin2
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as PdCl2(dppf) (3 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is heated to 80 °C for the specified reaction time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[13]
General Procedure for Palladium-Catalyzed Borylation of Aryl Halides with Tetrahydroxydiboron (BBA)
In a reaction vessel, the aryl halide (1.0 mmol), tetrahydroxydiboron (1.5-2.0 equiv.), a base such as KOAc (3.0 equiv.), and a palladium catalyst (e.g., XPhos-Pd-G2, 0.5-2 mol%) are combined. Anhydrous ethanol is added, and the mixture is heated to 80 °C under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature. For isolation of the boronic acid, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. Alternatively, for the synthesis of trifluoroborate salts, the crude reaction mixture is treated with an aqueous solution of KHF2.
General Procedure for Iridium-Catalyzed Aromatic C-H Borylation with Pinacolborane (HBpin)
In a glovebox, an oven-dried vial is charged with an iridium catalyst (e.g., [Ir(OMe)(COD)]2), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), the aromatic substrate (1.0 mmol), and a solvent such as hexane. Pinacolborane (1.2 mmol) is then added. The vial is sealed and the reaction mixture is stirred at room temperature for the designated time. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired arylboronate ester.[14]
Mechanistic Insights and Visualizations
The palladium-catalyzed Miyaura borylation is a widely accepted method for the formation of C-B bonds. The general catalytic cycle is depicted below.
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Bis(neopentyl glycolato)diboron [commonorganicchemistry.com]
- 11. Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Guide to Novel Boronic Acid Pinacol Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Signatures for Emerging Boronic Acid Pinacol Esters
This guide provides a comprehensive comparison of the spectroscopic characteristics of three novel boronic acid pinacol ester derivatives against the widely used Phenylboronic Acid Pinacol Ester. The derivatives—9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE), (E)-2-Styrylboronic acid pinacol ester, and 4-(Pyren-1-yl)phenylboronic acid pinacol ester—have been selected for their unique structural features and potential applications in materials science and drug development. This document summarizes their key spectroscopic data, outlines detailed experimental protocols for jejich characterization, and presents a visual workflow for their synthesis and analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected novel boronic acid pinacol ester derivatives in comparison to the standard Phenylboronic Acid Pinacol Ester.
Table 1: ¹H NMR Spectroscopic Data (400 MHz)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE) [1][2] | DMSO-d₆ | 8.20-7.20 (m, Ar-H), 1.35 (s, 12H, C(CH₃)₂) |
| (E)-2-Styrylboronic acid pinacol ester [3] | DMSO-d₆ | 7.58 (d, J = 8.0 Hz, 2H), 7.40–7.28 (m, 4H), 6.14 (d, J = 18.5 Hz, 1H), 1.24 (s, 12H) |
| CDCl₃ | 7.41 (m, 2H), 7.37–7.24 (m, 3H), 6.13 (d, J = 18.4 Hz, 1H), 1.31 (s, 12H) | |
| 4-(Pyren-1-yl)phenylboronic acid pinacol ester | CDCl₃ | ~8.2-7.8 (m, pyrene-H), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), 1.39 (s, 12H, C(CH₃)₂) |
| Phenylboronic Acid Pinacol Ester (Reference) [4] | CDCl₃ | 7.81 (d, J = 7.3 Hz, 2H), 7.46 (t, J = 7.3 Hz, 1H), 7.36 (t, J = 7.3 Hz, 2H), 1.35 (s, 12H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE) [1] | DMSO-d₆ | 140.8, 137.9, 128.9, 126.1, 122.8, 120.4, 110.1 (Ar-C), 83.9 (O-C(CH₃)₂), 24.8 (C(CH₃)₂) |
| (E)-2-Styrylboronic acid pinacol ester [3] | DMSO-d₆ | 149.2, 136.9, 129.1, 128.7, 127.0, 116.5 (Ar-C & C=C), 83.0 (O-C(CH₃)₂), 24.6 (C(CH₃)₂) |
| CDCl₃ | 148.1, 136.1, 134.7, 128.9, 128.4, 117.4 (Ar-C & C=C), 83.6 (O-C(CH₃)₂), 24.9 (C(CH₃)₂) | |
| 4-(Pyren-1-yl)phenylboronic acid pinacol ester | CDCl₃ | ~135-124 (Ar-C), 84.0 (O-C(CH₃)₂), 25.0 (C(CH₃)₂) |
| Phenylboronic Acid Pinacol Ester (Reference) | CDCl₃ | 134.9, 131.5, 127.8, 83.8 (Ar-C), 24.8 (C(CH₃)₂) |
Table 3: FT-IR, UV-Vis, and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec. (m/z) |
| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE) [1][2] | ~3050 (Ar C-H), ~2980 (Aliph. C-H), ~1360 (B-O), ~1600 (C=C) | 293, 325, 338 (in DMSO) | [M]+ calc. 369.19, found 369.19 |
| (E)-2-Styrylboronic acid pinacol ester [3] | ~3025 (Ar C-H), ~2978 (Aliph. C-H), ~1360 (B-O), ~1600 (C=C), ~965 (trans C-H bend) | ~300-320 | [M+H]⁺ calc. 231.15, found 231.15 |
| 4-(Pyren-1-yl)phenylboronic acid pinacol ester [5] | ~3040 (Ar C-H), ~2978 (Aliph. C-H), ~1360 (B-O), ~1600 (C=C) | ~340, 325, 276 | [M]+ calc. 406.21, found 406.21 |
| Phenylboronic Acid Pinacol Ester (Reference) [4] | ~3060 (Ar C-H), ~2980 (Aliph. C-H), ~1370 (B-O), ~1600 (C=C) | ~265, 272 | [M]+ calc. 204.13, found 204.13 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1][3] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction. For ¹³C NMR, spectra are usually acquired with proton decoupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory for solid samples. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are obtained using a dual-beam spectrophotometer. Solutions of the boronic acid pinacol ester derivatives are prepared in a suitable UV-grade solvent (e.g., DMSO, CH₂Cl₂, or cyclohexane) at a concentration of approximately 10⁻⁵ M. The sample is placed in a 1 cm path length quartz cuvette, and the spectrum is recorded over a range of 200-800 nm. The solvent is used as a reference.
Mass Spectrometry (MS)
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography. The instrument is operated in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of novel boronic acid pinacol ester derivatives.
Caption: Synthesis and Characterization Workflow.
Alternative Methodologies and Their Comparison
While the spectroscopic techniques detailed above are the primary methods for characterizing novel boronic acid pinacol ester derivatives, alternative and complementary techniques can provide further structural and functional information.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles. This technique is invaluable for confirming the connectivity and stereochemistry of a novel compound. However, it is dependent on the ability to grow suitable single crystals.
Raman Spectroscopy: Raman spectroscopy provides information about vibrational modes and is complementary to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.
Fluorescence Spectroscopy: For compounds that are fluorescent, such as the pyrene-containing derivative, fluorescence spectroscopy is essential for characterizing their photophysical properties. This includes measuring excitation and emission spectra, quantum yields, and fluorescence lifetimes, which are crucial for applications in sensing and imaging.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (NMR chemical shifts, vibrational frequencies, electronic transitions) and compare them with experimental data.[1][2] This can aid in the assignment of complex spectra and provide insights into the electronic structure and properties of the molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pncalab.com [pncalab.com]
- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Group Tolerance of Modern Borylation Methods
For researchers, scientists, and professionals in drug development, the introduction of a boronic acid functional group is a pivotal step in the synthesis of complex molecules, largely due to its versatility in subsequent cross-coupling reactions. The choice of borylation method is critical and often dictated by the functional groups present in the substrate. This guide provides an objective comparison of the functional group tolerance of various modern borylation methods, supported by experimental data, to aid in the selection of the most suitable technique.
This guide delves into the functional group compatibility of four major classes of borylation reactions: Palladium-catalyzed Miyaura borylation, Nickel-catalyzed borylation, Copper-catalyzed borylation, and Iridium-catalyzed C-H borylation, alongside emerging metal-free alternatives.
Understanding Borylation Methods
Borylation reactions are chemical processes that introduce a boryl group into an organic molecule. The resulting organoboron compounds are key intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The evolution of borylation methods has been driven by the need for milder reaction conditions and broader functional group tolerance, moving from classical methods requiring reactive organometallic reagents to modern transition-metal-catalyzed approaches.
Figure 1. Classification of common borylation methods.
Data Presentation: A Comparative Overview
The following tables summarize the functional group tolerance of different borylation methods based on reported yields from various sources. It is important to note that reaction conditions can significantly influence the outcome, and these tables provide a general comparison.
Table 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
The Miyaura borylation is a robust and widely used method for the synthesis of aryl and vinyl boronate esters from the corresponding halides and pseudohalides.[1] It generally exhibits good functional group tolerance.[2]
| Functional Group | Substrate Example | Product Yield (%) | Notes |
| Ester | Methyl 4-bromobenzoate | ~95% | Generally well-tolerated.[2] |
| Ketone | 4'-Bromoacetophenone | ~90% | Generally well-tolerated.[2] |
| Aldehyde | 4-Bromobenzaldehyde | Variable | Can be sensitive; risk of reduction with certain reagents. |
| Nitrile | 4-Bromobenzonitrile | ~98% | Excellent tolerance.[2] |
| Nitro | 1-Bromo-4-nitrobenzene | ~85% | Generally well-tolerated.[1] |
| Ether | 4-Bromoanisole | ~95% | Excellent tolerance. |
| Amine | 4-Bromoaniline | ~80% | Generally tolerated, may require protection.[2] |
| Halogens (Cl, F) | 1-Bromo-4-chlorobenzene | ~92% | Tolerated, allowing for sequential couplings. |
Table 2: Nickel-Catalyzed Borylation of Aryl (Pseudo)halides
Nickel catalysis has emerged as a cost-effective alternative to palladium, with the ability to activate more challenging substrates like aryl chlorides.[3][4] These methods often show excellent functional group tolerance.[5]
| Functional Group | Substrate Example | Product Yield (%) | Notes |
| Ester | Methyl 4-chlorobenzoate | ~90% | High yields with aryl chlorides. |
| Ketone | 4'-Chloroacetophenone | ~88% | Well-tolerated.[3] |
| Aldehyde | 4-Chlorobenzaldehyde | ~85% | Good tolerance under mild conditions.[3] |
| Nitrile | 4-Chlorobenzonitrile | ~95% | Excellent tolerance.[3] |
| Ether | 4-Chloroanisole | ~93% | High yields are achievable. |
| Amide | 4-Chlorobenzamide | ~80% | Generally well-tolerated. |
| Sulfonate | 4-Tolyl triflate | ~85% | Effective for pseudohalides. |
Table 3: Copper-Catalyzed Borylation
Copper-catalyzed borylations are attractive due to the low cost and low toxicity of the metal.[6] They have shown broad applicability for various substrates, including alkyl halides.[7][8]
| Functional Group | Substrate Example | Product Yield (%) | Notes |
| Ester | Ethyl 4-bromobenzoate | ~85% | Good tolerance. |
| Ketone | 1-(4-Bromophenyl)ethanone | ~80% | Generally compatible. |
| Nitrile | 4-Bromobenzonitrile | ~90% | Well-tolerated. |
| Ether | 1-Bromo-4-methoxybenzene | ~88% | Good yields. |
| Alkyl Halide (Br) | 1-Bromooctane | ~90% | Effective for primary and secondary alkyl halides.[8] |
| Thioether | 1-Bromo-4-(methylthio)benzene | ~82% | Tolerated. |
Table 4: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation enables the direct conversion of C-H bonds to C-B bonds, offering a highly atom-economical approach. The regioselectivity is often governed by steric factors.[9] This method is known for its exceptional functional group tolerance.[10][11]
| Functional Group | Substrate Example | Product Yield (%) | Notes |
| Ester | Methyl benzoate | ~90% (meta) | Excellent tolerance.[12] |
| Ketone | Acetophenone | ~85% (meta) | Well-tolerated. |
| Nitrile | Benzonitrile | ~92% (meta) | Excellent tolerance. |
| Ether | Anisole | ~95% (para) | High yields and selectivity.[12] |
| Halogens (Cl, Br, F) | Chlorobenzene | ~90% (meta/para) | Halides are well-tolerated, allowing for subsequent reactions.[11] |
| Amine (protected) | N-Boc-aniline | ~80% (meta) | Protected amines are generally compatible. |
| Heterocycles | Pyridine | ~75% | Can be challenging but achievable with specific ligands. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for some of the key borylation methods.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide
This protocol is a general procedure for the synthesis of an arylboronic acid pinacol ester from an aryl bromide.[13]
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the anhydrous and degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Iridium-Catalyzed C-H Borylation of an Arene
This protocol describes a general procedure for the direct C-H borylation of an aromatic compound.[12]
-
Materials:
-
Arene (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 1.5 equiv)
-
[Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%)
-
Anhydrous tetrahydrofuran (THF) (3 mL)
-
-
Procedure:
-
In a glovebox, add [Ir(OMe)(cod)]₂ and dtbpy to a vial.
-
Add anhydrous THF and stir for 10 minutes.
-
Add the arene and bis(pinacolato)diboron.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS.
-
After completion (typically 16 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Protocol 3: Nickel-Catalyzed Borylation of an Aryl Chloride
This protocol provides a general method for the borylation of an aryl chloride using a nickel catalyst.[3]
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)
-
NiCl₂(dppp) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl chloride, bis(pinacolato)diboron, NiCl₂(dppp), PPh₃, and DIPEA.
-
Add ethanol via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be worked up by dilution with an organic solvent, washing with water, and purification by column chromatography. For the synthesis of aryltrifluoroborates, the crude boronic ester is often directly treated with KHF₂.[3]
-
Conclusion
The choice of borylation method is a critical decision in the design of a synthetic route. Palladium-catalyzed Miyaura borylation remains a workhorse with broad functional group tolerance. Nickel catalysis offers a cost-effective and powerful alternative, especially for less reactive aryl chlorides. Copper-catalyzed methods are gaining prominence for their mild conditions and applicability to a wide range of substrates, including alkyl halides. For the direct functionalization of C-H bonds, iridium-catalyzed borylation stands out for its exceptional functional group compatibility and atom economy. As the field continues to evolve, metal-free borylation methods also present promising avenues for sustainable synthesis.[14][15] By carefully considering the functional groups present in a given substrate and consulting comparative data, researchers can select the optimal borylation strategy to achieve their synthetic goals efficiently and effectively.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-catalyzed direct borylation of alkyl, alkenyl and aryl halides with B(dan) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Copper nanoparticle-catalyzed borylation of alkyl bromides with an organodiboron compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Optimizing Miyaura Borylation: A Quantitative Comparison of Catalytic Systems
For researchers, scientists, and drug development professionals seeking to maximize efficiency in C-B bond formation, this guide provides a quantitative analysis of conversion rates in the Miyaura borylation reaction. By objectively comparing the performance of various catalytic systems, ligands, bases, and solvents, this document serves as a practical resource for reaction optimization, supported by experimental data from peer-reviewed literature.
The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the formation of versatile boronate esters crucial for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Achieving high conversion rates is paramount for efficient and cost-effective synthesis. This guide consolidates quantitative data to facilitate the rational selection of reaction parameters.
Comparative Analysis of Reaction Components
The efficiency of the Miyaura borylation is profoundly influenced by the interplay of the catalyst, ligand, base, and solvent. The following tables summarize quantitative data on conversion rates for the borylation of aryl chlorides, bromides, and iodides, offering a comparative overview of commonly employed systems.
Borylation of Aryl Chlorides
Aryl chlorides are often preferred substrates due to their lower cost and wider availability, though they are generally less reactive than their bromide and iodide counterparts. Achieving high yields with aryl chlorides typically necessitates the use of more sophisticated catalyst systems.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 4-Chlorotoluene | 95 | [1] |
| XPhos-Pd-G2 (0.5) | XPhos (0.25) | K₃PO₄·7H₂O (3) | EtOH | 4-Chlorotoluene | >99 | [2] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 4-Chlorotoluene | 92 | [1] |
| PdCl₂(dppf) (3) | - | KOAc (3) | DMSO | 4-Chlorobenzonitrile | 85 | [3] |
| Fe(OTf)₂ (3) | IMes (1.5) | - | THF | Chlorobenzene | 70 | [4] |
Borylation of Aryl Bromides
Aryl bromides represent a balance of reactivity and stability, making them widely used in Miyaura borylation reactions. A broader range of catalytic systems can be effectively employed for these substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Substrate | Yield (%) | Reference |
| PdCl₂(dppf) (3) | - | KOAc (3) | DMSO | 4-Bromotoluene | 98 | [3] |
| Pd(OAc)₂ (5) | DPEphos (10) | Et₃N (4) | Dioxane | 2-Bromoanisole | 95 | [3] |
| [(allyl)PdCl]₂ (0.5) | XPhos (1) | 2-KEH (1.5) | CPME | 4-Bromotoluene | 99 | Recent Advances in Borylation and Suzuki-Type Cross-Coupling |
| Pd(PᵗBu₃)₂ (3) | - | KOAc (3) | Water (2% TPGS-750-M) | 4-Bromotoluene | 95 | Miyaura Borylations of Aryl Bromides in Water at Room Temperature |
| Bedford-type palladacycle (0.05) | - | - | Water | 4-Bromotoluene | 93 | Bedford-Type Palladacycle-Catalyzed Miyaura Borylation of Aryl Halides with Tetrahydroxydiboron in Water |
Borylation of Aryl Iodides
As the most reactive of the aryl halides, iodides can often be borylated under milder conditions and with less sophisticated catalysts. However, their higher cost can be a consideration.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Substrate | Yield (%) | Reference |
| PdCl₂(dppf) (3) | - | KOAc (3) | DMSO | 4-Iodotoluene | 89 | Palladium-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes |
| Cu(I)/acridine-based pincer (5) | - | NaOᵗBu (1.2) | Toluene | Iodobenzene | 95 | [5] |
| PdCl₂ (5) | - | Zn(OTf)₂ (50) | DMA | 4-Iodoanisole | 71 | [6] |
| Bedford-type palladacycle (0.05) | - | - | Water | 4-Iodoanisole | 92 | Bedford-Type Palladacycle-Catalyzed Miyaura Borylation of Aryl Halides with Tetrahydroxydiboron in Water |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are generalized procedures for Miyaura borylation reactions using two common palladium catalyst systems.
Protocol 1: General Procedure for Miyaura Borylation using PdCl₂(dppf)
This protocol is a standard method suitable for a wide range of aryl bromides and iodides.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMSO, dioxane) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-16 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Miyaura Borylation of Aryl Chlorides using XPhos-Pd-G2
This protocol is optimized for the more challenging borylation of aryl chlorides at room temperature.[2]
Materials:
-
Aryl chloride (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G2 (0.005 mmol, 0.5 mol%)
-
XPhos (0.0025 mmol, 0.25 mol%)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O) (3.0 mmol, 3.0 equiv)
-
Ethanol (EtOH) (2 mL)
Procedure:
-
In a glovebox, add the aryl chloride, bis(pinacolato)diboron, XPhos-Pd-G2, XPhos, and K₃PO₄·7H₂O to an oven-dried vial equipped with a stir bar.
-
Add ethanol to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for the required time (typically 0.5-2 hours).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Parameters and Workflows
To further clarify the relationships between reaction components and the experimental process, the following diagrams are provided.
Caption: Generalized experimental workflow for a Miyaura borylation reaction.
Caption: Key factors influencing the conversion rate of Miyaura borylation.
References
- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
Revolutionizing Synthesis: A Comparative Guide to Recent Breakthroughs in C-H Functionalization with Pinacol Esters
A comprehensive review of the latest catalytic strategies for the direct borylation of carbon-hydrogen bonds, offering a powerful toolkit for researchers in drug discovery and complex molecule synthesis. This guide provides a detailed comparison of transition metal-catalyzed, photoredox-mediated, and metal-free methodologies, complete with experimental data, protocols, and mechanistic insights.
The targeted functionalization of otherwise inert carbon-hydrogen (C-H) bonds into valuable chemical building blocks represents a paradigm shift in modern organic synthesis. Among the various transformations, the introduction of a boronic ester, particularly the versatile pinacol ester (Bpin), has garnered significant attention due to its stability and broad utility in subsequent cross-coupling reactions. This review focuses on the most recent and significant advancements in the C-H functionalization/borylation reactions that furnish pinacol esters, providing a comparative analysis of the leading methodologies. We will delve into the nuances of iridium, cobalt, and rhodium catalysis, the burgeoning field of photoredox catalysis, and the emergence of metal-free approaches, offering a practical guide for chemists to select the optimal conditions for their synthetic challenges.
Transition Metal Catalysis: The Workhorses of C-H Borylation
Transition metal catalysis remains at the forefront of C-H borylation, with iridium, cobalt, and rhodium complexes demonstrating remarkable efficiency and selectivity. These methods often employ directing groups to achieve high levels of regiocontrol, a crucial aspect in the synthesis of complex molecules.
Iridium Catalysis: Unparalleled Versatility and Efficiency
Iridium-catalyzed C-H borylation is arguably the most well-established and widely used method. The combination of an iridium precursor, such as [Ir(OMe)(cod)]2, and a bidentate nitrogen-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), has proven to be a robust catalytic system for the borylation of a vast array of aromatic and heteroaromatic substrates with bis(pinacolato)diboron (B2pin2).
Recent advancements have focused on expanding the substrate scope and achieving previously challenging regioselectivities. For instance, the use of specialized ligands has enabled the ortho-borylation of aromatic amides through outer-sphere interactions, overcoming the inherent steric hindrance.[1][2][3][4]
Table 1: Comparison of Recent Iridium-Catalyzed C-H Borylation Systems
| Catalyst System | Substrate Scope | Regioselectivity | Key Features |
| [Ir(OMe)(cod)]2 / dtbpy | Arenes, heteroarenes | Sterically driven (least hindered position) | Highly versatile and widely used. |
| [Ir(OMe)(cod)]2 / 5-CF3-bpy | Aromatic amides | ortho-selective | Achieved through outer-sphere H-bonding.[1][3][4] |
| [Ir(cod)Cl]2 / tmphen | Heteroarenes with multiple N atoms | Distal to N-atoms | Predictable regioselectivity in complex heterocycles.[5][6] |
Experimental Protocol: Iridium-Catalyzed ortho-Borylation of Aromatic Amides [1][4]
In an oven-dried vial equipped with a magnetic stir bar, the aromatic amide (0.25 mmol), bis(pinacolato)diboron (B2pin2, 1.5 equiv), [Ir(OMe)(cod)]2 (3 mol%), and the 5-CF3-bipyridine ligand (6 mol%) are combined. Anhydrous THF (0.2 M) is added, and the vial is sealed. The reaction mixture is then stirred at 65 °C for 1.5 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-borylated product.
Figure 1: General Mechanistic Cycle for Iridium-Catalyzed C-H Borylation.
Cobalt Catalysis: An Emerging Earth-Abundant Alternative
Driven by the demand for more sustainable and cost-effective methods, cobalt catalysis has emerged as a promising alternative to precious metal-based systems. Pincer-ligated cobalt complexes have been shown to be highly active for the C-H borylation of heterocycles and arenes under mild conditions, often with high turnover numbers.[7][8][9]
A key feature of the cobalt-catalyzed mechanism is the involvement of a Co(I)/Co(III) redox couple, which is distinct from the Ir(III)/Ir(V) cycle.[10][11][12] This different mechanistic pathway can lead to unique reactivity and selectivity profiles.
Table 2: Performance of a Cobalt-Pincer Complex in C-H Borylation [7][8]
| Substrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 2-Methylfuran | 1 | 72 | 23 | >95 |
| Benzene | 1 | 24 | 80 | 85 |
| Toluene | 1 | 24 | 80 | 78 (m:p = 70:30) |
| 2,6-Lutidine | 3 | 24 | 80 | 92 |
Experimental Protocol: Cobalt-Catalyzed C-H Borylation of Heterocycles [7][8]
In a nitrogen-filled glovebox, a vial is charged with the cobalt-pincer complex (1-3 mol%), the heterocyclic substrate (1.0 equiv), and bis(pinacolato)diboron (B2pin2, 1.1 equiv). The appropriate solvent (e.g., benzene) is added, and the vial is sealed. The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for 24 hours. After cooling, the reaction mixture is filtered through a short plug of silica gel, and the solvent is removed in vacuo. The residue is then purified by chromatography to yield the borylated product.
Figure 2: Proposed Mechanistic Cycle for Cobalt-Catalyzed C-H Borylation.
Rhodium Catalysis: Expanding the Horizons to meta-Functionalization
While ortho-selective C-H functionalization is well-developed, achieving regioselectivity at the meta-position has been a significant challenge. Recent breakthroughs in rhodium catalysis have started to address this limitation. By employing specifically designed directing groups, rhodium catalysts can steer the functionalization to the meta-C-H bond of arenes, opening up new avenues for molecular design.[13][14]
Photoredox Catalysis: A Mild and Green Approach
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering mild reaction conditions and unique reactivity. These methods often proceed via radical intermediates, enabling the functionalization of C(sp3)-H bonds, which are typically more challenging to activate than their C(sp2) counterparts.
Recent studies have demonstrated the use of photoredox catalysis for the remote C(sp3)-H borylation of aliphatic compounds.[15][16][17] This is often achieved through a 1,5-hydrogen atom transfer (HAT) mechanism, where a radical generated at a distal site abstracts a hydrogen atom from a C-H bond, which is then trapped by a boron source.
Table 3: Photoredox-Mediated Remote C(sp3)-H Borylation [15][17]
| Substrate Type | Directing Group | Key Features |
| Aliphatic amides | Hydroxamic acid derivatives | Metal-free, initiated by 1,5-HAT. |
| Aliphatic amines | N-alkoxyamides | Dual photoredox/palladium catalysis for δ-functionalization.[18] |
Experimental Protocol: Metal-Free, Photoinduced Remote C(sp3)-H Borylation [15]
A solution of the hydroxamic acid derivative (1.0 equiv) and bis(catecholato)diboron (B2cat2, 2.0 equiv) in anhydrous DMF is placed in a reaction vessel. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring for 24 hours. After the reaction is complete, the solvent is removed, and the crude product is treated with pinacol and triethylamine to convert the catechol boronate to the more stable pinacol boronate ester. The final product is purified by column chromatography.
Figure 3: General Pathway for Photoredox-Mediated Remote C(sp3)-H Borylation via 1,5-HAT.
Metal-Free C-H Borylation: A Leap Towards Simplicity and Sustainability
The development of metal-free C-H borylation methods is a significant step towards more economical and environmentally benign synthesis. Recent reports have shown that strong Lewis acids, such as boron tribromide (BBr3), can mediate the direct borylation of arenes, often with the assistance of a directing group.[19][20][21][22]
These reactions are believed to proceed through an electrophilic aromatic substitution-type mechanism, where the directing group coordinates to BBr3, increasing its electrophilicity and directing the borylation to a specific position.
Experimental Protocol: BBr3-Mediated ortho-C-H Borylation of 2-Phenylthiopyridines [22]
To a solution of the 2-phenylthiopyridine derivative (1.0 equiv) in an anhydrous solvent (e.g., DCE) under an inert atmosphere, BBr3 (1.2 equiv) is added dropwise at 0 °C. The reaction mixture is then stirred at an elevated temperature (e.g., 80 °C) for the specified time. After cooling, the reaction is quenched by the addition of pinacol followed by a tertiary amine base (e.g., triethylamine). The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the ortho-borylated product.
Figure 4: Plausible Mechanism for BBr3-Mediated Directed C-H Borylation.
Conclusion and Future Outlook
The field of C-H functionalization using pinacol esters has witnessed remarkable progress in recent years. The development of novel catalytic systems based on iridium, cobalt, and rhodium has significantly expanded the toolbox for chemists, enabling the synthesis of complex molecules with high precision. Furthermore, the advent of photoredox and metal-free methods provides milder and more sustainable alternatives.
The comparative data and detailed protocols presented in this guide are intended to empower researchers to navigate this rapidly evolving landscape and select the most appropriate methodology for their specific synthetic needs. Future research will likely focus on the development of even more selective and efficient catalysts, the expansion of substrate scope to more challenging C-H bonds, and the application of these powerful transformations in the synthesis of next-generation pharmaceuticals and functional materials. The continued innovation in this area promises to further revolutionize the way chemists approach the construction of complex molecular architectures.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Verification Required - Princeton University Library [oar.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cobalt Pincer Complexes in Catalytic C-H Borylation: The Pincer Ligand Flips Rather Than Dearomatizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cobalt-Catalyzed C(sp(2))-H Borylation: Mechanistic Insights Inspire Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Transition metal-free visible light photoredox-catalyzed remote C(sp3)−H borylation enabled by 1,5-hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Cyclic vs. Acyclic Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Boronic esters are indispensable tools in organic synthesis and medicinal chemistry, serving as key intermediates in cross-coupling reactions and as functional motifs in therapeutic agents. However, their utility is often dictated by their stability, particularly towards hydrolysis and oxidation. This guide provides an objective comparison of the stability of cyclic and acyclic boronic esters, supported by experimental data, to aid in the selection of the most appropriate boronic ester for a given application.
Executive Summary
The stability of boronic esters is critically influenced by their structure. Cyclic boronic esters generally exhibit significantly higher stability compared to their acyclic counterparts. This enhanced stability is primarily attributed to steric hindrance around the boron center and the conformational rigidity imposed by the cyclic structure. Six-membered cyclic esters are thermodynamically more stable than their five-membered analogs.[1][2] Among cyclic esters, those derived from sterically hindered diols, such as pinanediol, are particularly robust.
Data Presentation: Hydrolytic Stability
The hydrolytic stability of various boronic esters is a key consideration, especially for applications in aqueous environments or under physiological conditions. The following table summarizes quantitative data on the hydrolysis of representative cyclic and acyclic boronic esters.
| Boronic Ester Type | Structure | Half-life (t½) | Rate Constant (k) | Conditions | Reference |
| Cyclic | Phenylboronic acid pinacol ester | ~25 min | 0.027 min⁻¹ | pH 7.4, 37 °C | |
| Cyclic | 4-Fluorophenylboronic acid pinacol ester | ~15 min | 0.046 min⁻¹ | pH 7.4, 37 °C | |
| Acyclic | Phenylboronic acid diethyl ester | Rapid hydrolysis | Not reported | Neutral aqueous conditions | General knowledge |
| Acyclic | n-Butylboronic acid di-n-butyl ester | Prone to rapid hydrolysis | Not reported | Neutral aqueous conditions | General knowledge |
Note: Direct comparative quantitative data for acyclic boronic esters under physiological conditions is limited due to their generally rapid hydrolysis.
Factors Influencing Stability
Several factors contribute to the differential stability of cyclic and acyclic boronic esters:
-
Steric Hindrance: Bulky substituents on the diol backbone of cyclic esters shield the boron atom from nucleophilic attack by water, thereby slowing down hydrolysis.[1] Pinacol and pinanediol esters are prime examples of this steric protection.
-
Ring Strain: Five-membered dioxaborolane rings (from 1,2-diols) have some degree of ring strain. Six-membered dioxaborinane rings (from 1,3-diols) are generally more stable.[2]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring of an arylboronic ester can increase the Lewis acidity of the boron atom, making it more susceptible to hydrolysis.
-
Transesterification: The stability of a boronic ester can also be assessed by its resistance to transesterification with other diols. Sterically hindered cyclic esters exhibit slower rates of transesterification, indicating higher thermodynamic stability.[2]
Experimental Protocols
Accurate assessment of boronic ester stability is crucial for their effective use. The following are detailed methodologies for key experiments.
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the hydrolysis of a boronic ester over time.
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Deionized water
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
In an NMR tube, combine a specific volume of the boronic ester stock solution with a known volume of a deuterated solvent/water mixture (e.g., 9:1 DMSO-d₆/H₂O).[3] The final concentration of the boronic ester should be suitable for NMR analysis (e.g., 5-10 mM).
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
Data Analysis: Identify characteristic proton signals for both the intact boronic ester and the resulting boronic acid and diol. Integrate these signals at each time point. The percentage of hydrolysis can be calculated from the relative integrals. The rate of hydrolysis can be determined by plotting the concentration of the boronic ester versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay to calculate the half-life).
Protocol 2: Analysis of Boronic Ester Stability by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the boronic ester from its hydrolysis products. Care must be taken to minimize on-column hydrolysis.[4][5][6][7][8]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (low silanol activity is recommended to reduce on-column hydrolysis)[5]
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
-
Boronic ester sample
-
Autosampler vials
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the boronic ester, the corresponding boronic acid, and the diol. An isocratic or gradient method using acetonitrile and water is a common starting point. To minimize on-column hydrolysis, consider using a mobile phase with no acidic modifier or a highly basic mobile phase (pH > 10) with an ion-pairing reagent.[4]
-
Sample Preparation: Prepare a solution of the boronic ester in a suitable solvent (e.g., acetonitrile) at a known concentration. For kinetic studies, the reaction can be initiated by adding water or a buffer to the solution.
-
Injection and Analysis: Inject the sample onto the HPLC system at defined time points.
-
Data Acquisition and Analysis: Monitor the elution profile at a suitable UV wavelength. The peak areas of the boronic ester and its hydrolysis products can be used to determine their respective concentrations over time. The stability profile and hydrolysis kinetics can then be calculated.
Visualization of Stability Factors
The following diagram illustrates the key structural factors that influence the stability of boronic esters.
Conclusion
The choice between a cyclic and an acyclic boronic ester is a critical decision in experimental design. For applications requiring high stability, particularly in the presence of water or other nucleophiles, cyclic boronic esters, especially those with significant steric bulk, are the superior choice. Acyclic boronic esters, while more susceptible to degradation, may be suitable for reactions where they are generated and consumed in situ under anhydrous conditions. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability of their specific boronic esters, ensuring the robustness and reproducibility of their synthetic and biological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boric Acid, Pinacol Ester: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of boric acid, pinacol ester, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the handling of reagents to their ultimate disposal. This compound, and its derivatives are common reagents in organic synthesis. Due to their hazardous characteristics, proper disposal is not merely a matter of good practice but a regulatory necessity. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for the specific this compound in use. All handling of this chemical and its waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Hazard Data
| PPE Category | Specification | GHS Hazard Statement |
| Eye Protection | Chemical safety goggles or a face shield | H315: Causes skin irritation[1][2] |
| Hand Protection | Nitrile or neoprene gloves | H319: Causes serious eye irritation[1][2] |
| Body Protection | Laboratory coat | H335: May cause respiratory irritation[1][2] |
| Footwear | Closed-toe shoes |
Waste Characterization and Regulatory Compliance
This compound is not typically listed as a specific hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification as a hazardous waste is determined by its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4] Based on available data, this compound is not considered ignitable, corrosive, or reactive under standard conditions.[5][6]
The primary concern for its classification as a hazardous waste is its potential toxicity . The official determination of toxicity is made through the Toxicity Characteristic Leaching Procedure (TCLP).[7][8] In the absence of specific TCLP data for every this compound derivative, and given that boron-containing compounds are on the "Red List" of substances to be avoided in drain disposal, it is imperative to manage this chemical as a hazardous waste .[9]
Due to its characteristics as a skin and eye irritant, the most appropriate RCRA waste code would likely be D002 (Corrosivity) if it were in a solution with a pH ≤ 2 or ≥ 12.5, or potentially a toxicity characteristic code (D004-D043) if it contains regulated contaminants that could leach. However, as a pure substance, it is most conservatively handled as a generic hazardous chemical waste according to institutional guidelines.
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and associated contaminated materials. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[10][11]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) containers are generally suitable.[8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10][11] The label should also indicate the associated hazards (e.g., irritant).
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, sealable container for solid hazardous waste.[11]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealable container for liquid hazardous waste.[11]
-
Do not mix with other incompatible waste streams.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, absorb liquid spills with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]
5. Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed contractor.[10]
Decontamination of Empty Containers and Glassware
Empty containers that held this compound must be decontaminated before disposal or reuse.
1. Initial Rinse:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[11]
2. Secondary Decontamination (Optional, for thorough cleaning):
-
A basic wash can help to hydrolyze any residual boronic ester to a more water-soluble boronate salt.[10] This can be followed by a water rinse. All rinsates from this step must also be collected as liquid hazardous waste.[10]
3. Final Disposal of Decontaminated Containers:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.
-
The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with your institution's policies.
Experimental Protocol: Hydrolysis for Waste Pre-Treatment (for small quantities)
For small residual amounts, hydrolysis can be employed as a pre-treatment step to convert the boronic ester to boric acid and pinacol. Note: This procedure is for pre-treatment of small quantities of waste and does not render the waste non-hazardous. The resulting mixture must still be disposed of as hazardous waste.
Materials:
-
Waste this compound
-
Methanol
-
Silica gel
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
In a chemical fume hood, dissolve the waste this compound in methanol in a suitable flask.
-
Add silica gel to the solution.
-
Stir the mixture at room temperature for 24 hours to facilitate hydrolysis.[1]
-
The resulting mixture, containing boric acid, pinacol, and silica gel in methanol, should be collected as liquid hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and contribute to the responsible management of chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
- 1. rsc.org [rsc.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. alsglobal.com [alsglobal.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. Waste Characterization - Eurofins USA [eurofinsus.com]
- 8. youtube.com [youtube.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Boric Acid, Pinacol Ester
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boric acid, pinacol ester, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Essential Safety and Personal Protective Equipment (PPE)
This compound and its derivatives are generally classified as irritants, and some may have additional hazards.[1] Always consult the specific Safety Data Sheet (SDS) for the particular pinacol ester you are using. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents skin contact, which can cause irritation.[2][5] |
| Body Protection | A fully fastened lab coat that covers the arms. | Protects skin from accidental spills.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., for acid gases and particulates) is necessary.[3] | Minimizes inhalation, which may cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Some derivatives may require refrigeration or storage under an inert atmosphere; always check the supplier's instructions.[1]
Handling and Experimental Protocol
All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Reaction Setup:
-
Add the this compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction setup is secure and properly clamped.
-
-
Post-Reaction:
-
Quench the reaction carefully according to your established protocol.
-
Work up the reaction mixture in the fume hood.
-
Disposal Plan: Managing Waste Safely
Proper waste management is a critical component of laboratory safety and environmental responsibility. This compound and its contaminated waste should be treated as hazardous waste.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.[5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]
-
Solid Waste:
-
Contaminated solid materials such as gloves, weighing paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing this compound, including reaction mixtures and rinsates, should be collected in a designated liquid hazardous waste container.
-
Do not pour any waste down the drain.[5]
-
-
Decontamination:
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures for hazardous waste pickup and disposal.[5]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
